molecular formula C6H14O<br>CH3HCOHCH2CH(CH3)2<br>C6H14O B046003 4-Methyl-2-pentanol CAS No. 108-11-2

4-Methyl-2-pentanol

Cat. No.: B046003
CAS No.: 108-11-2
M. Wt: 102.17 g/mol
InChI Key: WVYWICLMDOOCFB-UHFFFAOYSA-N
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Description

4-Methyl-2-pentanol, also known as Methyl Isobutyl Carbinol (MIBC), is a medium-boiling, water-insoluble alcohol with the formula (CH₃)₂CHCH₂CH(OH)CH₃. It is characterized by its mild odor and low volatility, making it a valuable solvent and intermediate in various research and industrial fields. Its primary mechanism of action lies in its ability to dissolve a wide range of organic compounds while being partially immiscible with water, a property exploited in liquid-liquid extraction processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpentan-2-ol
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InChI

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3
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InChI Key

WVYWICLMDOOCFB-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(C)O
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Molecular Formula

C6H14O, Array
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DSSTOX Substance ID

DTXSID2026781
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Molecular Weight

102.17 g/mol
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Physical Description

Methyl isobutyl carbinol appears as a clear colorless liquid. Flash point 120 °F. Less dense than water. Vapors heavier than air., Liquid, Colorless liquid with a mild odor; [NIOSH], COLOURLESS LIQUID., Colorless liquid with a mild odor.
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Boiling Point

269.2 °F at 760 mmHg (USCG, 1999), 133 °C @ 760 MM HG, 132 °C, 271 °F
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Flash Point

106 °F (USCG, 1999), 105 °F, 105 °F (OPEN CUP), 41 °C, 106 °F
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Solubility

2 % (NIOSH, 2023), SOL IN ALC & ETHER., MISCIBLE WITH MOST COMMON ORG SOLVENTS., Water solubility of 1.64X10+4 mg/kg (experimental)., Solubility in water, g/100ml: 2, 2%
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Density

0.807 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8075 @ 20 °C/4 °C, % IN SATURATED AIR: 0.46 @ 20 °C; DENSITY OF SATURATED AIR: 1.01 (AIR= 1), Relative density (water = 1): 0.82, 0.81
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Vapor Density

Relative vapor density (air = 1): 3.5
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Vapor Pressure

3 mmHg (NIOSH, 2023), 2.8 [mmHg], 2.8 MM HG @ 20 °C, 3 mmHg
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Color/Form

COLORLESS LIQ, Colorless liquid.

CAS No.

108-11-2
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Melting Point

less than -130 °F (USCG, 1999), -90 °C, -130 °F
Record name METHYL ISOBUTYL CARBINOL
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Record name 4-METHYL-2-PENTANOL
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Foundational & Exploratory

4-Methyl-2-pentanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methyl-2-pentanol: Core Physical and Chemical Properties

Introduction

This compound, also known as Methyl Isobutyl Carbinol (MIBC), is a branched-chain secondary alcohol with the chemical formula C₆H₁₄O.[1] It is a colorless liquid with a mild alcoholic odor.[1][2] This document provides a comprehensive overview of its physical and chemical properties, synthesis, and common reactions, tailored for researchers, scientists, and drug development professionals.

Physical Properties

This compound is a clear, colorless liquid.[3][4] It is less dense than water, and its vapors are heavier than air.[3][4] It is sparingly soluble in water but miscible with most common organic solvents like ethanol (B145695) and diethyl ether.[2][4]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 4-methylpentan-2-ol[2]
Synonyms Methyl isobutyl carbinol (MIBC), Isobutyl methyl carbinol[2][5]
CAS Number 108-11-2
Molecular Formula C₆H₁₄O[2]
Molecular Weight 102.17 g/mol
Appearance Colorless liquid[2]
Odor Mild, sharp, nonresidual[2][3]
Density 0.802 g/mL at 25 °C[3]
Melting Point -90 °C[2]
Boiling Point 131.6 - 135 °C[2][3]
Solubility in Water 15 g/L[2]
Refractive Index (n20/D) 1.410 - 1.415[3]
Vapor Pressure 3.7 mmHg at 20 °C
Vapor Density 3.5 (vs air)
Flash Point 41 °C (105.8 °F) - closed cup
Explosion Limit 1 - 5.5 % (V)[5]

Chemical Properties and Reactivity

This compound is a stable, flammable liquid.[3] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[3] As an alcohol, it can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases.[3] It undergoes esterification with oxoacids and carboxylic acids.[3] Oxidizing agents can convert it to aldehydes or ketones.[3]

Dehydration of this compound

A common reaction involving this compound is acid-catalyzed dehydration to form alkenes. The mechanism typically proceeds via an E1 pathway for secondary alcohols, involving the formation of a carbocation intermediate.[6]

G Dehydration of this compound This compound This compound Protonation Protonation This compound->Protonation + H+ Oxonium Ion Oxonium Ion Protonation->Oxonium Ion Loss of Water Loss of Water Oxonium Ion->Loss of Water - H2O Carbocation Intermediate Carbocation Intermediate Loss of Water->Carbocation Intermediate Deprotonation Deprotonation Carbocation Intermediate->Deprotonation - H+ Alkene Products Alkene Products Deprotonation->Alkene Products

Caption: Dehydration of this compound to form alkenes.

Synthesis

Industrially, this compound is produced by the catalytic hydrogenation of 4-methyl-2-pentanone (B128772) (methyl isobutyl ketone, MIBK).[1][7]

G Synthesis of this compound 4-Methyl-2-pentanone (MIBK) 4-Methyl-2-pentanone (MIBK) Hydrogenation Hydrogenation 4-Methyl-2-pentanone (MIBK)->Hydrogenation + H2, Catalyst (e.g., Nickel) This compound This compound Hydrogenation->this compound

Caption: Industrial synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Reduction of 4-Methyl-2-pentanone

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • 4-Methyl-2-pentanone

  • Reducing agent (e.g., Sodium borohydride)

  • Solvent (e.g., Ethanol)

  • Acid for workup (e.g., dilute HCl)

  • Drying agent (e.g., anhydrous Magnesium sulfate)

Procedure:

  • Dissolve 4-methyl-2-pentanone in ethanol in a round-bottom flask, and cool the mixture in an ice bath.

  • Slowly add the reducing agent to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using a suitable technique (e.g., TLC or GC).

  • Once the reaction is complete, quench the reaction by slowly adding dilute acid.

  • Perform a liquid-liquid extraction to isolate the product.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Technique Key Features
¹H NMR Predicted spectra are available in databases.[8]
¹³C NMR Spectral data is available in chemical databases.[9]
IR Spectroscopy Characteristic broad O-H stretch, C-H stretches, and C-O stretch.[9]
Mass Spectrometry Molecular ion peak and fragmentation pattern are available in databases.[10]

Applications

This compound has a wide range of applications in various industries:

  • Solvent: It is used as a solvent for dyes, oils, gums, resins, waxes, nitrocellulose, and ethylcellulose.[3][4][11]

  • Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.[3][12]

  • Froth Flotation: It is used as a frother in mineral flotation processes.[2]

  • Brake Fluids: It is a component in the manufacture of brake fluids.[2][3]

  • Lubricant Additives: It is used in the production of lubricant oil additives, such as zinc dialkyldithiophosphate.[2][3]

  • Other Uses: It also finds application as a cleaning agent, and in fragrances and flavoring agents.[12]

Safety and Handling

This compound is a flammable liquid and should be handled with care. It is an eye and skin irritant, and inhalation of high concentrations can cause respiratory tract irritation and anesthesia.[3][13]

Table 3: Safety and Hazard Information for this compound

Hazard Description
Flammability Flammable liquid and vapor.
Health Hazards Causes serious eye irritation. May cause respiratory irritation.[14]
Toxicology Moderately toxic by ingestion, skin contact, and intraperitoneal routes.[3]
LD50 (Oral, Rat) 2590 mg/kg[5]
LD50 (Dermal, Rabbit) 2884 mg/kg[5]

Handling Precautions:

  • Keep away from heat, sparks, and open flames.[15]

  • Use in a well-ventilated area.[15]

  • Wear appropriate personal protective equipment, including gloves and eye protection.[16]

  • Store in a cool, dry, well-ventilated place in a tightly closed container.[17]

References

Synthesis and structural analysis of 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Structural Analysis of 4-Methyl-2-pentanol

This guide provides a comprehensive overview of the synthesis and structural analysis of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key processes.

Synthesis of this compound

This compound can be synthesized through various methods. The most common and industrially relevant method is the reduction of 4-methyl-2-pentanone (B128772). Other notable methods include the Grignard reaction and the reduction of corresponding haloalkanes.

Reduction of 4-Methyl-2-pentanone with Sodium Borohydride (B1222165)

This method is a common laboratory procedure for the synthesis of this compound due to its mild reaction conditions and high yields.

Experimental Protocol:

  • Materials:

    • 4-methyl-2-pentanone

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.1 mol) of 4-methyl-2-pentanone in 50 mL of methanol.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add 1.9 g (0.05 mol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Quench the reaction by slowly adding 50 mL of 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 50 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by fractional distillation to yield pure this compound.

Catalytic Hydrogenation of 4-Methyl-2-pentanone

This is a primary industrial method for producing this compound. It involves the reaction of 4-methyl-2-pentanone with hydrogen gas in the presence of a metal catalyst.

General Protocol:

4-Methyl-2-pentanone is hydrogenated in a high-pressure reactor using a catalyst such as Raney nickel or palladium on carbon.[1] The reaction is typically carried out at elevated temperature and pressure. After the reaction is complete, the catalyst is filtered off, and the resulting this compound is purified by distillation.

Grignard Synthesis

This compound can be prepared via a Grignard reaction by reacting isobutyraldehyde (B47883) with methylmagnesium bromide, followed by an acidic workup.[2]

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_reduction Reduction of 4-Methyl-2-pentanone cluster_grignard Grignard Synthesis Ketone 4-Methyl-2-pentanone Reaction1 Reduction Ketone->Reaction1 Reagent1 NaBH4, Methanol Reagent1->Reaction1 Product This compound Reaction1->Product Aldehyde Isobutyraldehyde Reaction2 Grignard Reaction Aldehyde->Reaction2 GrignardReagent CH3MgBr GrignardReagent->Reaction2 Intermediate Alkoxide Intermediate Reaction2->Intermediate Workup Acidic Workup Intermediate->Workup Workup->Product

A diagram illustrating two synthetic routes to this compound.

Structural Analysis of this compound

The structure of this compound is confirmed using various spectroscopic techniques, including NMR (¹H and ¹³C), IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data:

Chemical Shift (ppm)Assignment
22.4C5-CH₃
23.1C1
23.9C5-CH₃
24.8C5
48.7C4
65.8C2

¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.90d6HC5-(CH₃)₂
1.18d3HC1-H
1.25-1.40m2HC3-H₂
1.75m1HC5-H
3.80m1HC2-H
~1.5-2.0 (broad)s1HOH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~3340 (broad)O-H stretch
2955, 2870C-H stretch (sp³)
1368C-H bend (gem-dimethyl)
1120C-O stretch
Mass Spectrometry (MS)
m/zFragmentation
87[M - CH₃]⁺
84[M - H₂O]⁺
69[M - H₂O - CH₃]⁺
45[CH₃CHOH]⁺

Structural Analysis Workflow Diagram:

StructuralAnalysis cluster_spectroscopy Spectroscopic Methods cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Carbon Skeleton Proton Environment NMR->NMR_Data IR_Data Functional Groups (O-H, C-O) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart for the structural elucidation of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₆H₁₄O
Molecular Weight102.17 g/mol
AppearanceColorless liquid
Density0.807 g/cm³ at 20 °C
Boiling Point131.6 °C
Melting Point-90 °C
Flash Point41 °C
Solubility in Water15 g/L

Safety Information

This compound is a flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. It should be stored in a well-ventilated area away from sources of ignition.

References

4-Methyl-2-pentanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information on 4-Methyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, a common synthesis pathway, and relevant experimental protocols.

Physicochemical Properties

This compound, also known as Methyl Isobutyl Carbinol (MIBC), is a branched-chain saturated alcohol.[1] It is a colorless liquid with a mild odor.[2] This organic compound is utilized as a solvent for various substances including dyes, resins, and nitrocellulose.[3][4] Furthermore, it serves as an intermediate in organic synthesis and in the manufacturing of lubricant oil additives and brake fluids.[2][3]

The key identification and molecular data for this compound are summarized in the table below.

ParameterValueReferences
CAS Number 108-11-2[1][3][5][6][7][8][9]
Molecular Formula C6H14O[2][6][7][8]
Molecular Weight 102.17 g/mol [1][5][6][7]
Synonyms Methyl isobutyl carbinol, Isobutyl methyl carbinol, MIBC[1][2][6][7]

Synthesis of this compound

A prevalent industrial method for the synthesis of this compound is through the catalytic hydrogenation of 4-methyl-2-pentanone (B128772) (also known as methyl isobutyl ketone).[4] This reduction reaction is typically carried out in the presence of a nickel catalyst.[4]

Synthesis_of_4_Methyl_2_pentanol reactant 4-Methyl-2-pentanone (Methyl Isobutyl Ketone) product This compound reactant->product conditions Hydrogen (H₂) Nickel Catalyst conditions->mid_point

Caption: Catalytic hydrogenation of 4-Methyl-2-pentanone to this compound.

Experimental Protocols

A detailed method for the purification of this compound involves its conversion to a phthalate (B1215562) ester, followed by hydrolysis. The general steps are as follows:

  • Esterification: The crude this compound is reacted with phthalic anhydride (B1165640) in the presence of dry pyridine. This reaction converts the alcohol into its corresponding phthalate ester.

  • Purification of the Ester: The formed phthalate ester is purified to remove non-alcoholic impurities.

  • Hydrolysis: The purified ester is then subjected to steam distillation in the presence of sodium hydroxide. This hydrolyzes the ester, regenerating the this compound.

  • Extraction and Distillation: The distillate, containing the purified alcohol, is extracted using a suitable solvent like ether. The extract is then dried, and the final product is obtained through fractional distillation.

IR spectroscopy is a valuable technique for the functional group analysis of this compound.

  • Sample Preparation: A thin liquid film of the this compound sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The prepared sample is placed in an IR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: The resulting IR spectrum is analyzed for characteristic absorption bands. For this compound, a prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[10] Additionally, C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹, and the C-O stretching vibration will appear in the 1000-1300 cm⁻¹ region.

References

An In-depth Technical Guide to 4-Methyl-2-pentanol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Methyl-2-pentanol (MIBC), a significant secondary alcohol with diverse industrial applications. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, and a thorough compilation of its physicochemical properties.

Introduction

This compound (IUPAC name: 4-methylpentan-2-ol), also known as methyl isobutyl carbinol (MIBC), is a colorless, flammable liquid with a mild alcoholic odor.[1][2] Its molecular formula is C6H14O.[2] As a branched-chain secondary alcohol, it possesses a unique combination of solvent properties and chemical reactivity that has led to its widespread use in various sectors, including mining, coatings, and organic synthesis.[2][3] This guide will explore the key milestones in the discovery and development of synthetic routes to this versatile chemical compound.

History of Discovery and Synthesis

While the precise moment of the first laboratory synthesis of this compound is not definitively documented in readily available literature, its industrial production and commercial significance can be traced back to the early 20th century. The development of synthetic methods for MIBC is closely intertwined with the advancements in industrial organic chemistry, particularly the utilization of acetone (B3395972) as a key starting material.

A significant early milestone in the industrial production of this compound is documented in a 1934 patent by French chemist Henri Martin Guinot. This patent detailed a method for producing methyl isobutyl carbinol from mesityl oxide, which itself was derived from acetone. This process involved the catalytic hydrogenation of mesityl oxide.

The mid-20th century saw the refinement of catalytic hydrogenation processes, leading to the now dominant industrial method for this compound production: the selective hydrogenation of methyl isobutyl ketone (MIBK). MIBK is also produced from acetone, making this entire synthetic pathway an important example of acetone valorization.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is crucial for its identification, handling, and application in research and industrial settings.

PropertyValue
Molecular Formula C6H14O
Molar Mass 102.17 g/mol
Appearance Colorless liquid
Odor Mild alcoholic
Density 0.802 g/mL at 25 °C
Boiling Point 130-133 °C
Melting Point -90 °C
Flash Point 41 °C (closed cup)
Solubility in Water 16.4 g/L
Refractive Index (n20/D) 1.410
Vapor Pressure 7.06 hPa at 25 °C
CAS Number 108-11-2

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been developed. The following sections provide detailed methodologies for the most common and historically significant preparations.

Catalytic Hydrogenation of Methyl Isobutyl Ketone (MIBK)

This is the primary industrial method for the production of this compound.

Reaction: (CH₃)₂CHCH₂C(O)CH₃ + H₂ → (CH₃)₂CHCH₂CH(OH)CH₃

Reagents and Equipment:

  • Methyl isobutyl ketone (MIBK)

  • Hydrogen gas

  • Catalyst (e.g., supported nickel, copper, or palladium catalyst)

  • High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure controls

  • Solvent (optional, e.g., a hydrocarbon solvent)

  • Distillation apparatus for purification

Procedure:

  • The high-pressure reactor is charged with MIBK and the catalyst. If a solvent is used, it is also added at this stage.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

  • The reactor is then pressurized with hydrogen gas to the desired pressure.

  • The mixture is heated to the target reaction temperature while stirring.

  • The reaction is monitored by measuring hydrogen uptake or by periodic sampling and analysis (e.g., by gas chromatography).

  • Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The resulting crude this compound is purified by fractional distillation.

Grignard Synthesis from Isovaleraldehyde (B47997)

This method is a classic laboratory-scale synthesis of secondary alcohols.

Reaction: (CH₃)₂CHCH₂CHO + CH₃MgBr → (CH₃)₂CHCH₂CH(OMgBr)CH₃ (CH₃)₂CHCH₂CH(OMgBr)CH₃ + H₃O⁺ → (CH₃)₂CHCH₂CH(OH)CH₃ + Mg(OH)Br

Reagents and Equipment:

  • Isovaleraldehyde ((CH₃)₂CHCH₂CHO)

  • Methylmagnesium bromide (CH₃MgBr) in a suitable ether solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Aqueous solution of a weak acid (e.g., saturated ammonium (B1175870) chloride solution or dilute sulfuric acid) for workup

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A solution of isovaleraldehyde in anhydrous ether is placed in a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • The solution of methylmagnesium bromide in ether is added dropwise to the stirred solution of isovaleraldehyde at a controlled temperature (typically 0 °C to room temperature).

  • After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

  • The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted with ether, and the combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

  • The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation.

Logical Relationships in Synthesis

The following diagram illustrates a common synthetic pathway to this compound, starting from acetone. This showcases the interconnectedness of key industrial chemical transformations.

Synthesis_Workflow Acetone Acetone Diacetone_Alcohol Diacetone Alcohol Acetone->Diacetone_Alcohol Aldol Condensation Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide Dehydration MIBK Methyl Isobutyl Ketone (MIBK) Mesityl_Oxide->MIBK Selective Hydrogenation MIBC This compound (MIBC) MIBK->MIBC Hydrogenation

Caption: A typical industrial synthesis pathway from acetone to this compound.

Applications

This compound is a versatile chemical with a wide range of applications, including:

  • Frothing Agent: It is extensively used as a frother in the mining industry for the flotation of various ores.[2]

  • Solvent: It serves as a solvent for nitrocellulose, lacquers, and other coatings.[3]

  • Chemical Intermediate: It is a precursor in the synthesis of other chemicals, such as plasticizers and lubricant additives.[2][3]

  • Brake Fluids: It is used in the formulation of brake fluids.[3]

Conclusion

This compound has a rich history rooted in the development of industrial organic synthesis. From its early production via the hydrogenation of mesityl oxide to the modern, highly efficient catalytic hydrogenation of methyl isobutyl ketone, its synthesis has evolved to meet growing industrial demands. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers and professionals working with this important secondary alcohol. Its continued relevance in a variety of applications underscores its significance in the chemical industry.

References

Potential research areas for 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Potential Research Areas for 4-Methyl-2-pentanol

Abstract

This compound, a secondary alcohol also known as Methyl Isobutyl Carbinol (MIBC), is a chiral organic compound with the formula C₆H₁₄O.[1] While it is widely utilized in industrial settings as a solvent for dyes, oils, and resins, and as a frother in mineral flotation, its potential in more advanced scientific research, particularly in drug development and specialized organic synthesis, remains largely underexplored.[2][3] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, toxicological profile, and highlights key areas for future research, including its application as a chiral building block and a scaffold for novel bioactive compounds. Detailed experimental protocols and visual diagrams of relevant pathways are provided to facilitate further investigation.

Physicochemical and Toxicological Profile

A foundational understanding of a molecule's properties and safety is paramount for its application in a research and development context.

Physicochemical Data

This compound is a colorless liquid characterized by a mild odor.[4][5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.17 g/mol [1]
Boiling Point 130-135 °C[1][4]
Melting Point -90 °C[4]
Density 0.802 g/mL at 25 °C[1]
Flash Point 41 °C[1]
Solubility in Water 15 g/L[3]
Log Kow 1.43[5]
Toxicological Data

The toxicological data for this compound is essential for ensuring safe handling and for evaluating its potential as a therapeutic agent or a component thereof. Table 2 provides a summary of the available toxicological information. The compound exhibits low acute toxicity through oral and dermal routes of exposure.[6] It is known to be an irritant to the skin, eyes, and respiratory system.[4][7]

Table 2: Toxicological Data for this compound

ParameterSpeciesValue
LD₅₀ (Oral) Rat2260 mg/kg bw[6]
LD₅₀ (Dermal) Rabbit2870 mg/kg bw[6]
Inhalation Hazard RatAnesthetic effects at high vapor concentrations[6]
Irritation HumanIrritating to eyes, nose, and throat at concentrations ≥ 50 ppm[8]

Potential Research Areas

The distinct structural characteristics of this compound, particularly its chirality, suggest several promising avenues for scientific exploration.

Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the second carbon atom makes this compound a valuable chiral precursor for the synthesis of enantiomerically pure molecules, a critical aspect in the development of pharmaceuticals where stereochemistry can dictate efficacy and safety.[1]

  • Chiral Pool Synthesis : The distinct (R)- and (S)-enantiomers of this compound can be utilized as starting materials to impart chirality to new, more complex molecules.[1]

  • Chiral Auxiliaries : The 4-methyl-2-pentyl moiety can function as a chiral auxiliary, guiding the stereochemical outcome of a reaction.[1]

  • Novel Chiral Ligands : The chiral framework of this compound can be integrated into the design of novel ligands for use in asymmetric catalysis.

Development of Novel Bioactive Derivatives

While this compound itself demonstrates limited specific biological activity, its molecular structure serves as a viable scaffold for the synthesis of new compounds with potential therapeutic value.[9]

  • Esterification and Etherification : The hydroxyl group is readily available for chemical modification to form esters and ethers, classes of compounds that include many biologically active substances.[10]

  • Introduction of Pharmacophores : Known pharmacologically active functional groups can be attached to the this compound backbone to create new chemical entities with targeted biological activity.

  • Structure-Activity Relationship (SAR) Studies : Systematic derivatization and subsequent biological screening can facilitate the identification of compounds with optimized therapeutic properties and minimal toxicity.

Investigation of Neurological and Cellular Effects

It is established that aliphatic alcohols can impact the central nervous system and the function of cell membranes.[9][11] However, the precise molecular mechanisms of this compound's interactions are not well-defined.

  • Modulation of Ion Channels and Receptors : Future research could explore the interaction of this compound and its derivatives with neuronal targets such as ion channels (e.g., GABAᴀ receptors), which are frequently modulated by anesthetic and sedative compounds.[11]

  • Effects on Cell Membrane Properties : The lipophilic nature of this compound suggests it may integrate into cellular membranes, potentially altering membrane fluidity and the function of embedded proteins.[12]

  • Influence on Signaling Pathways : Investigations could be directed at determining whether this compound or its derivatives can modulate key intracellular signaling pathways, for instance, those involved in cellular processes like inflammation or apoptosis.

Biocatalysis and Metabolic Engineering

The production of this compound via engineered microbial metabolic pathways offers a sustainable and potentially more selective alternative to traditional chemical synthesis.[13][14]

  • Pathway Optimization : Research efforts can be aimed at enhancing the yield and efficiency of the biosynthetic route by identifying and engineering the key enzymes involved.[13]

  • Enantioselective Production : Metabolic engineering could be employed to develop microbial strains capable of selectively producing either the (R)- or (S)-enantiomer.

  • Biocatalytic Derivatization : The use of enzymes to perform stereoselective modifications of this compound could provide access to a diverse array of chiral derivatives.

Experimental Protocols

To aid researchers in exploring the aforementioned areas, the following detailed experimental methodologies are provided.

Asymmetric Synthesis of (R)-4-Methyl-2-pentanol

This protocol outlines the asymmetric reduction of 4-methyl-2-pentanone (B128772) to (R)-4-Methyl-2-pentanol using an alcohol dehydrogenase (ADH).[1]

  • Materials : 4-methyl-2-pentanone, a suitable (R)-selective alcohol dehydrogenase, NADH, buffer solution (e.g., 100 mM Tris-HCl, pH 7.5), and an organic solvent for extraction (e.g., ethyl acetate).

  • Procedure :

    • Prepare a solution of 4-methyl-2-pentanone in the buffer.

    • Add NADH and the alcohol dehydrogenase to the reaction mixture.

    • Incubate at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor the reaction's progress using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Upon completion, extract the product with an organic solvent.

    • Purify the (R)-4-Methyl-2-pentanol via column chromatography or distillation.

    • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Enzymatic Kinetic Resolution of Racemic this compound

This method employs a lipase (B570770) to selectively acylate one enantiomer, enabling the separation of the unreacted, enantiomerically enriched alcohol.[1]

  • Materials : Racemic this compound, a lipase such as Candida antarctica lipase B (CALB), an acyl donor (e.g., vinyl acetate), and an organic solvent (e.g., hexane).

  • Procedure :

    • Dissolve the racemic this compound in the organic solvent.

    • Introduce the lipase and the acyl donor.

    • Incubate the mixture with shaking at an appropriate temperature (e.g., 40°C).

    • Track the conversion by GC, monitoring the formation of the ester and consumption of the alcohol.

    • Terminate the reaction at approximately 50% conversion to maximize the enantiomeric excess of the remaining alcohol and the produced ester.

    • Remove the enzyme via filtration.

    • Separate the unreacted alcohol from the ester using column chromatography.

    • Analyze the enantiomeric excess of both the isolated alcohol and the ester.

Visualizations

Diagram of Synthetic Pathways

cluster_0 Asymmetric Reduction cluster_1 Kinetic Resolution 4-Methyl-2-pentanone 4-Methyl-2-pentanone R-4-Methyl-2-pentanol R-4-Methyl-2-pentanol 4-Methyl-2-pentanone->R-4-Methyl-2-pentanol ADH (R-selective) + NADH S-4-Methyl-2-pentanol_reduction S-4-Methyl-2-pentanol_reduction 4-Methyl-2-pentanone->S-4-Methyl-2-pentanol_reduction ADH (S-selective) + NADH Racemic this compound Racemic this compound S-4-Methyl-2-pentyl acetate S-4-Methyl-2-pentyl acetate Racemic this compound->S-4-Methyl-2-pentyl acetate Lipase + Acyl Donor (fast) R-4-Methyl-2-pentanol_resolution R-4-Methyl-2-pentanol_resolution Racemic this compound->R-4-Methyl-2-pentanol_resolution Unreacted (slow)

Caption: Enantioselective synthesis routes for this compound.

Diagram of Metabolic and Cellular Interaction Pathways

cluster_0 Metabolism cluster_1 Potential Cellular Interactions This compound This compound 4-Methyl-2-pentanone 4-Methyl-2-pentanone This compound->4-Methyl-2-pentanone Oxidation 4-Hydroxy-4-methyl-2-pentanone 4-Hydroxy-4-methyl-2-pentanone 4-Methyl-2-pentanone->4-Hydroxy-4-methyl-2-pentanone Hydroxylation 4-Methyl-2-pentanol_cell This compound Cell_Membrane Cell Membrane 4-Methyl-2-pentanol_cell->Cell_Membrane Partitioning Ion_Channels Ion Channels / Receptors Cell_Membrane->Ion_Channels Modulates Signaling_Pathways Intracellular Signaling Ion_Channels->Signaling_Pathways Initiates Cellular_Response Altered Cellular Response Signaling_Pathways->Cellular_Response

Caption: Metabolic fate and potential cellular interactions of this compound.

Conclusion

This compound is a molecule of significant interest with considerable, yet largely untapped, potential in the fields of asymmetric synthesis and as a foundational structure for the discovery of new bioactive molecules. Its inherent chirality, the ease with which it can be derivatized, and its suitability for biocatalytic production make it an appealing candidate for innovative research in chemistry, biology, and pharmacology. This technical guide provides a solid starting point for researchers to delve into these promising areas and to fully realize the scientific potential of this versatile alcohol. Further exploration of its specific biological interactions and the systematic development of its derivatives are crucial next steps to fully harness its utility in the pharmaceutical and life sciences sectors.

References

An In-depth Technical Guide to the Safety and Handling of 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methyl-2-pentanol (CAS No. 108-11-2), also known as Methyl Isobutyl Carbinol (MIBC). Adherence to these guidelines is crucial for maintaining a safe laboratory and research environment.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. The following pictograms and hazard statements summarize its primary risks.[1][2][3][4][5][6][7]

  • Pictograms:

    • GHS02: Flame (Flammable)[1][3][6]

    • GHS07: Exclamation Mark (Irritant, Acute Toxicity)[1][3][6]

  • Signal Word: Warning[1][2][3][6][7]

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[1][2][3][7]

    • H319: Causes serious eye irritation.[1][2][6]

    • H335: May cause respiratory irritation.[1][2][3][6]

    • H315: Causes skin irritation.[6]

    • H332: Harmful if inhaled.[6]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.17 g/mol [2]
Appearance Clear, colorless liquid[4][8]
Odor Mild, sharp, and nonresidual[4][8]
Boiling Point 132 °C (lit.)[8]
Melting Point -90 °C (lit.)[8]
Flash Point 40.6 °C to 41 °C[8]
Density 0.802 g/mL at 25 °C (lit.)[8]
Vapor Density 3.5 (vs air)[8]
Vapor Pressure 3.7 mmHg (20 °C)[8]
Solubility in Water 16.4 g/L[8]
Explosive Limits 1% - 5.5% (V)[8]

Toxicology and Exposure Limits

Exposure to this compound can lead to various health effects. Ingestion may cause gastrointestinal discomfort, nausea, vomiting, and central nervous system depression.[9] Aspiration of vomit into the lungs can cause chemical pneumonitis.[9] It is irritating to the eyes and respiratory system.[9] Prolonged or repeated skin contact may cause cracking and dryness.[9]

ParameterValue
Oral LD50 (Mouse) 2.6 g/kg[8]
ACGIH TWA 25 ppm[8]
ACGIH STEL 40 ppm[8]
OSHA TWA 25 ppm (100 mg/m³)[8]
NIOSH IDLH 400 ppm[8]
NIOSH TWA 25 ppm (100 mg/m³)[8]
NIOSH STEL 40 ppm (165 mg/m³)[8]

Safe Handling and Storage

Engineering Controls and Ventilation

A fundamental aspect of safely handling this compound is the use of appropriate engineering controls.

  • Ventilation: Always use this chemical in a well-ventilated area.[1][9] Local exhaust ventilation is recommended to control airborne concentrations.

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[2][3][10] No smoking should be permitted in handling areas.[2][3][10]

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[2][3][11] Employ only non-sparking tools.[2][11]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][2][11]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][12]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[2][12]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[9][12]

Storage

Proper storage is critical to prevent accidents.

  • Containers: Store in original, tightly closed containers.[1][2][10]

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[2][9][10] Avoid storing in pits, basements, or areas where vapors can accumulate.[9]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[8][13]

  • Peroxide Formation: Be aware that this compound may form explosive peroxides upon prolonged exposure to air and light.[2][9] Opened containers should not be stored for more than 12 months.[9] It is recommended to date containers upon receipt and upon opening.[9]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[12] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[2][9] Flush skin with plenty of water and soap for at least 15 minutes.[9][12] Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[1][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[1][2]
Ingestion Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink as much water as they can comfortably.[9] Seek immediate medical attention.[9]
Firefighting Measures

This compound is a flammable liquid.[8][9]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][9] Water spray can be used to cool fire-exposed containers, but a water jet may be ineffective.[1]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[2][13] Containers may explode when heated.[12] Hazardous combustion products include carbon monoxide and carbon dioxide.[1][9]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate unnecessary personnel.[2] Remove all sources of ignition.[9][10] Ensure adequate ventilation.[2][10] Avoid breathing vapors and contact with skin and eyes.[1][9]

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[1][9][10]

  • Containment and Cleanup: For small spills, absorb with an inert material such as sand, earth, or vermiculite.[1][9] For large spills, dike the area to contain the spill.[9] Collect the absorbed material and spilled liquid into labeled containers for proper disposal.[1][9] Use non-sparking tools and explosion-proof equipment for cleanup.[9]

Experimental Protocols & Workflows

Hierarchy of Controls

To minimize risks associated with this compound, a hierarchical approach to control measures should be implemented.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Substitute with a less hazardous chemical Engineering Engineering Controls Substitution->Engineering Use fume hoods, ventilation Administrative Administrative Controls Engineering->Administrative Implement SOPs, training PPE Personal Protective Equipment (Least Effective) Administrative->PPE Wear gloves, goggles, respirator

Caption: Hierarchy of controls for managing exposure risks.

Chemical Spill Response Workflow

A systematic workflow should be followed in the event of a chemical spill to ensure a safe and effective response.

Chemical Spill Response cluster_spill This compound Spill Response Protocol Assess Assess the Spill (Size, Location, Hazards) Evacuate Evacuate Area (If necessary) Assess->Evacuate Notify Notify Supervisor & Safety Officer Assess->Notify Control Control Ignition Sources & Increase Ventilation Notify->Control PPE Don Appropriate PPE Control->PPE Contain Contain the Spill (Use absorbents) PPE->Contain Cleanup Clean Up Spill (Use non-sparking tools) Contain->Cleanup Dispose Dispose of Waste (Follow regulations) Cleanup->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[2][10] Contact a licensed professional waste disposal service to dispose of this material.[10] Do not allow the chemical to enter drains or waterways.[2][10]

This technical guide is intended to provide comprehensive safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

A Comprehensive Technical Guide to 4-Methyl-2-pentanol: Commercial Availability, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-2-pentanol, also known as Methyl Isobutyl Carbinol (MIBC). It covers its commercial availability, key suppliers, physical and chemical properties, and detailed experimental protocols for its primary applications. This document is intended to serve as a valuable resource for professionals in research, development, and various industrial sectors.

Commercial Availability and Suppliers

This compound is readily available commercially in various grades and quantities, catering to both laboratory-scale research and large-scale industrial demands. It is commonly supplied under its synonym, Methyl Isobutyl Carbinol (MIBC).

Common Grades and Purities:

  • Technical Grade: Typically used in industrial applications such as mineral flotation and as a solvent.

  • Synthesis Grade: Higher purity grades, often ≥98%, are available for use in chemical synthesis and research.[1]

  • High-Purity Grades: Purities of 99+% are available from various suppliers for applications requiring stringent quality control.[2][3]

Packaging and Quantities: Suppliers offer a wide range of packaging options to suit different needs:

  • Laboratory Scale: Small bottles, typically from 5 mL to 1 L.[1][2][3]

  • Bulk Quantities: For industrial use, it is available in drums, Intermediate Bulk Containers (IBCs), and ISO tanks.

Leading Suppliers: A multitude of chemical suppliers and manufacturers offer this compound globally. Some of the prominent suppliers include:

  • North America: GJ Chemical, Hanson Chemicals, Thermo Fisher Scientific, MilliporeSigma (formerly Sigma-Aldrich), Monument Chemical.[4]

  • Europe: Carl ROTH, TCI Chemicals.[1]

  • Asia: Chemical Bull Pvt. Ltd., Manas Petro Chem, Simson Pharma Limited, Tokyo Chemical Industry (TCI).[5][6][7][8]

A broader search on platforms like Echemi can provide a more extensive list of suppliers and manufacturers.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling, storage, and application. The following table summarizes its key properties.

PropertyValueReference
Chemical Formula C₆H₁₄O[9]
Molecular Weight 102.17 g/mol [7]
CAS Number 108-11-2[7]
Appearance Clear, colorless liquid[10]
Odor Mild alcohol odor
Density 0.802 g/mL at 25 °C[11]
Boiling Point 132 °C (270 °F; 405 K)[11]
Melting Point -90 °C (-130 °F; 183 K)[11]
Flash Point 41 °C (106 °F) - closed cup[1]
Solubility in Water 1.7% w/w at 20 °C[12]
Vapor Pressure 3.7 mmHg at 20 °C[11]
Vapor Density 3.5 (vs air)[11]
Refractive Index 1.410 at 20 °C[11]
Viscosity 5.2 cP at 20 °C[7]

Key Applications and Experimental Protocols

This compound has a diverse range of applications owing to its properties as a solvent and a chemical intermediate. This section details its primary uses and provides relevant experimental protocols.

Froth Flotation in Mineral Processing

The most significant application of this compound (as MIBC) is as a frother in the froth flotation process for mineral extraction.[10] It helps in the formation of a stable froth that carries the valuable minerals to the surface for collection.

Experimental Protocol: Froth Flotation of Copper Ore

Objective: To separate copper-bearing minerals from gangue using froth flotation with MIBC as the frother.

Materials and Reagents:

  • Crushed copper ore (e.g., chalcopyrite)

  • Collector (e.g., potassium amyl xanthate)

  • Frother: this compound (MIBC)

  • pH modifier (e.g., lime, CaO)

  • Deionized water

  • Laboratory flotation cell

Procedure:

  • Grinding: Grind a representative sample of the copper ore to a desired particle size (e.g., 80% passing 100 µm) to liberate the mineral particles.

  • Pulp Preparation: Prepare a slurry (pulp) by mixing the ground ore with water in the flotation cell to a specific solids concentration (e.g., 25-35% w/w).

  • pH Adjustment: Adjust the pH of the pulp to the optimal range for the specific ore and collector (typically pH 9-11 for chalcopyrite) using the pH modifier.

  • Collector Addition: Add the collector to the pulp and condition for a set period (e.g., 2-5 minutes) to allow for the adsorption of the collector onto the surface of the copper mineral particles, rendering them hydrophobic.

  • Frother Addition: Add a controlled amount of MIBC to the pulp (e.g., 10-50 g/tonne of ore) and condition for a shorter period (e.g., 1-2 minutes).

  • Flotation: Introduce air into the flotation cell while agitating the pulp. The air bubbles will attach to the hydrophobic mineral particles and carry them to the surface, forming a mineral-rich froth.

  • Froth Collection: Scrape off the froth from the top of the cell at regular intervals and collect it as the concentrate.

  • Analysis: Analyze the concentrate and the tailings (the remaining pulp) for their copper content to determine the recovery and grade of the separation.

Froth_Flotation_Workflow cluster_0 Pulp Preparation cluster_1 Reagent Conditioning cluster_2 Flotation and Separation Grinding Ore Grinding Slurry Slurry Formation Grinding->Slurry Add Water pH_Adjustment pH Adjustment (e.g., Lime) Slurry->pH_Adjustment Collector_Addition Collector Addition (e.g., Xanthate) pH_Adjustment->Collector_Addition Frother_Addition Frother Addition (MIBC) Collector_Addition->Frother_Addition Flotation_Cell Flotation Cell (Air Introduction) Frother_Addition->Flotation_Cell Froth_Collection Froth Collection (Concentrate) Flotation_Cell->Froth_Collection Hydrophobic Minerals Tailings Tailings (Gangue) Flotation_Cell->Tailings Hydrophilic Gangue

Froth Flotation Workflow Diagram
Organic Synthesis

This compound is a versatile precursor and solvent in various organic synthesis reactions. One common example is its use in esterification reactions.

Experimental Protocol: Synthesis of (1,3-Dimethylbutyl) acetate (B1210297)

Objective: To synthesize (1,3-dimethylbutyl) acetate via Fischer esterification of this compound and acetic acid.

Materials and Reagents:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound and an excess of glacial acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours) to drive the equilibrium towards the product side.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to neutralize the excess acid.

    • Wash again with water and then with brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude ester by fractional distillation to obtain the pure (1,3-dimethylbutyl) acetate.

  • Characterization: Characterize the product using techniques such as IR and NMR spectroscopy to confirm its identity and purity.

Esterification_Reaction Reactant1 This compound Catalyst H₂SO₄ (catalyst) Reactant1->Catalyst Reactant2 Acetic Acid Reactant2->Catalyst Product (1,3-Dimethylbutyl) acetate Catalyst->Product Byproduct Water Product->Byproduct

Fischer Esterification of this compound
Production of Lubricant Additives

This compound is used in the synthesis of lubricant oil additives, such as zinc dialkyldithiophosphates (ZDDPs), which are crucial anti-wear and antioxidant agents.

Workflow: Synthesis of Zinc Dialkyldithiophosphate (ZDDP)

The synthesis of ZDDP from an alcohol like this compound is a multi-step process.

  • Phosphorodithioic Acid Formation: The alcohol (this compound) is reacted with phosphorus pentasulfide (P₂S₅) to form the corresponding dialkyldithiophosphoric acid.

  • Neutralization: The resulting acid is then neutralized with a zinc compound, typically zinc oxide (ZnO), to produce the final ZDDP product.

ZDDP_Synthesis_Workflow Start Start Materials Alcohol This compound Start->Alcohol P2S5 Phosphorus Pentasulfide (P₂S₅) Start->P2S5 ZnO Zinc Oxide (ZnO) Start->ZnO Step1 Step 1: Formation of Dialkyldithiophosphoric Acid Alcohol->Step1 P2S5->Step1 Step2 Step 2: Neutralization ZnO->Step2 Step1->Step2 Dialkyldithiophosphoric Acid Intermediate End Final Product: Zinc Dialkyldithiophosphate (ZDDP) Step2->End

Workflow for ZDDP Synthesis

Safety and Handling

This compound is a flammable liquid and can cause eye and respiratory irritation. It is essential to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated place away from sources of ignition. Always refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety information.

References

In-Depth Technical Guide on the Chirality and Optical Activity of 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 4-Methyl-2-pentanol, a chiral secondary alcohol. The document details its enantiomeric forms, optical activity, and the experimental protocols for their separation and analysis. This information is crucial for applications in asymmetric synthesis, pharmaceutical development, and material science where stereochemistry plays a pivotal role.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an isobutyl group (-CH₂CH(CH₃)₂).[1] This chiral nature gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules.[1]

The physical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light. One enantiomer rotates the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)) to an equal extent.[2] A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.

Stereoisomers of this compound

The two enantiomers of this compound are:

  • (R)-(-)-4-Methyl-2-pentanol

  • (S)-(+)-4-Methyl-2-pentanol

The relationship between these stereoisomers is depicted below.

G Stereoisomers of this compound racemate Racemic this compound (Optically Inactive) R_enantiomer (R)-(-)-4-Methyl-2-pentanol (Levorotatory) racemate->R_enantiomer Resolution S_enantiomer (S)-(+)-4-Methyl-2-pentanol (Dextrorotatory) racemate->S_enantiomer Resolution mirror Mirror Plane R_enantiomer->mirror mirror->S_enantiomer

Figure 1: Enantiomers of this compound.

Quantitative Data on Optical Activity

The specific rotation is a fundamental property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample with a path length of 1 decimeter and a concentration of 1 gram per milliliter. The specific rotation of the enantiomers of this compound is summarized in the table below.

EnantiomerCAS NumberSpecific Rotation (neat)Sign of Rotation
(R)-4-Methyl-2-pentanol16404-54-9-21°[1]Levorotatory (-)
(S)-4-Methyl-2-pentanol14898-80-7+21° (inferred)Dextrorotatory (+)

Table 1: Optical Activity of this compound Enantiomers.

Experimental Protocols

Chiral Resolution of Racemic this compound

The separation of enantiomers from a racemic mixture is a critical process in stereoselective synthesis. Two common methods for the resolution of racemic this compound are enzymatic kinetic resolution and diastereomeric salt formation.

This method utilizes the stereoselectivity of an enzyme to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective for the resolution of secondary alcohols like this compound.[1]

Protocol for Enzymatic Kinetic Resolution:

  • Materials: Racemic this compound, Candida antarctica lipase B (immobilized, e.g., Novozym 435), acyl donor (e.g., vinyl acetate (B1210297) or succinic anhydride), and an organic solvent (e.g., hexane).

  • Reaction Setup: In a flask, dissolve racemic this compound in the organic solvent.

  • Enzyme Addition: Add immobilized CALB to the solution.

  • Acylation: Add the acyl donor to the mixture. The enzyme will selectively acylate one enantiomer (typically the (S)-enantiomer) at a much faster rate.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40°C) for a specified time (e.g., 24-48 hours), monitoring the reaction progress by chiral GC.

  • Work-up: After the desired conversion is reached (ideally around 50%), filter off the immobilized enzyme.

  • Separation: The unreacted (R)-enantiomer can be separated from the acylated (S)-enantiomer by distillation or column chromatography.

G Workflow for Enzymatic Kinetic Resolution start Racemic this compound reaction Add CALB & Vinyl Acetate in Hexane start->reaction incubation Incubate at 30-40°C reaction->incubation filtration Filter to remove enzyme incubation->filtration separation Separation (Distillation/Chromatography) filtration->separation R_product (R)-(-)-4-Methyl-2-pentanol separation->R_product S_product (S)-4-Methyl-2-pentyl acetate separation->S_product

Figure 2: Enzymatic resolution workflow.

This classical resolution method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.

Protocol for Diastereomeric Salt Formation (Conceptual):

  • Derivatization: The hydroxyl group of racemic this compound is first converted to a functional group that can form a salt, such as a phthalate (B1215562) half-ester.

  • Salt Formation: The resulting racemic acid derivative is then reacted with an enantiomerically pure chiral base (e.g., (+)-brucine or (R)-1-phenylethylamine) in a suitable solvent.

  • Fractional Crystallization: The two diastereomeric salts will have different solubilities in the chosen solvent. By carefully controlling the temperature and concentration, one diastereomer will selectively crystallize out of the solution.

  • Isolation: The crystallized diastereomer is isolated by filtration.

  • Regeneration: The pure enantiomer of the this compound derivative is regenerated by treating the isolated diastereomeric salt with an acid.

  • Hydrolysis: The original alcohol enantiomer is recovered by hydrolysis of the derivative.

Determination of Enantiomeric Excess and Optical Purity

Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like this compound.

Protocol for Chiral GC Analysis:

  • Column: Utilize a capillary column with a chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives (e.g., β-cyclodextrin).

  • Sample Preparation: Dilute the sample of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane). Derivatization to a more volatile ester (e.g., acetate or trifluoroacetate) can sometimes improve separation.

  • Injection: Inject a small volume of the prepared sample into the GC.

  • GC Conditions:

    • Injector Temperature: 200-250°C.

    • Detector (FID) Temperature: 250-300°C.

    • Oven Temperature Program: An initial temperature of around 60-80°C, held for a few minutes, followed by a ramp of 2-5°C/min to a final temperature of 150-180°C. The optimal program should be determined empirically.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Data Analysis: The two enantiomers will have different retention times. The enantiomeric excess (ee) can be calculated from the integrated peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

G Chiral GC Analysis Workflow sample_prep Sample Preparation (Dilution/Derivatization) injection Injection into GC sample_prep->injection separation Separation on Chiral Column injection->separation detection Detection (FID) separation->detection analysis Data Analysis (Peak Integration, ee% Calculation) detection->analysis

Figure 3: Chiral GC analysis workflow.

Polarimetry is used to measure the optical rotation of a chiral substance. This can be used to determine the specific rotation of a pure enantiomer or to calculate the optical purity of an enantiomerically enriched sample.

Protocol for Polarimetry Measurement:

  • Instrumentation: Use a calibrated polarimeter.

  • Sample Preparation: Accurately weigh a sample of the purified this compound enantiomer and dissolve it in a known volume of a suitable achiral solvent (e.g., ethanol (B145695) or chloroform) in a volumetric flask. If measuring the neat substance, this step is omitted.

  • Cell Preparation: Fill the polarimeter cell (of a known path length, typically 1 dm) with the prepared solution or the neat liquid, ensuring there are no air bubbles in the light path.

  • Measurement: Place the cell in the polarimeter and measure the observed optical rotation (α).

  • Calculation of Specific Rotation [α]:

    • For a neat liquid: [α] = α / (l * d), where l is the path length in dm and d is the density in g/mL.

    • For a solution: [α] = α / (l * c), where l is the path length in dm and c is the concentration in g/mL.

  • Calculation of Optical Purity:

    • Optical Purity (%) = ([α]observed / [α]pure) x 100

Conclusion

The chirality of this compound is a key feature that dictates its application in stereospecific synthesis and other advanced fields. A thorough understanding of its enantiomeric forms, optical activity, and the methods for their separation and analysis is essential for researchers and developers. The protocols and data presented in this guide provide a solid foundation for working with the stereoisomers of this compound.

References

Methodological & Application

The Role of 4-Methyl-2-pentanol as a Chiral Auxiliary in Asymmetric Synthesis: A Theoretical Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a cornerstone of modern organic chemistry and drug development, enabling the selective synthesis of a specific enantiomer of a chiral molecule. One established strategy for achieving stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. While numerous chiral auxiliaries have been developed and are widely used, this document explores the theoretical application of (R)- or (S)-4-methyl-2-pentanol as a chiral auxiliary in asymmetric synthesis.

(R)-(-)-4-Methyl-2-pentanol is a chiral secondary alcohol valued as a versatile building block in organic synthesis.[1] Its chiral nature makes it a candidate for use as a chiral auxiliary, where the steric bulk of its isobutyl group and the defined stereochemistry at the C-2 position can create a chiral environment to bias the approach of reagents to a prochiral center.[1] This application note provides a detailed, albeit theoretical, framework for the utilization of 4-methyl-2-pentanol as a chiral auxiliary in the diastereoselective alkylation of a carboxylic acid derivative, a common transformation in the synthesis of chiral molecules.

Principle of Asymmetric Synthesis with a Chiral Auxiliary

The general workflow for employing a chiral auxiliary, such as this compound, in asymmetric synthesis involves three key steps:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate molecule. In this theoretical example, a prochiral carboxylic acid is converted into an ester with this compound.

  • Diastereoselective Reaction: The resulting molecule, now containing a chiral center from the auxiliary, undergoes a reaction to create a new stereocenter. Due to the influence of the existing chiral auxiliary, one diastereomer of the product is formed in excess.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product molecule to yield the desired enantiomerically enriched compound. The auxiliary can ideally be recovered and reused.

This entire process is designed to control the stereochemical outcome of the reaction and produce a single enantiomer of the target molecule.

Theoretical Application: Diastereoselective Alkylation of a Propionate (B1217596) Ester

This section outlines a hypothetical protocol for the use of (R)-4-methyl-2-pentanol as a chiral auxiliary in the diastereoselective alkylation of a propionate ester to synthesize a chiral carboxylic acid derivative.

Logical Workflow for Asymmetric Alkylation

Asymmetric_Alkylation_Workflow cluster_attachment Step 1: Attachment of Chiral Auxiliary cluster_diastereoselective Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Cleavage of Chiral Auxiliary Prochiral_Acid Prochiral Carboxylic Acid Esterification Esterification Prochiral_Acid->Esterification Chiral_Auxiliary (R)-4-Methyl-2-pentanol Chiral_Auxiliary->Esterification Chiral_Ester Chiral Ester Substrate Esterification->Chiral_Ester Base Base (e.g., LDA) Alkylation Enolate Formation & Alkylation Chiral_Ester->Alkylation Base->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Diastereomeric_Product Diastereomerically Enriched Product Alkylation->Diastereomeric_Product Cleavage Hydrolysis Diastereomeric_Product->Cleavage Enantioenriched_Acid Enantiomerically Enriched Carboxylic Acid Cleavage->Enantioenriched_Acid Recovered_Auxiliary Recovered (R)-4-Methyl-2-pentanol Cleavage->Recovered_Auxiliary

Caption: Logical workflow for asymmetric alkylation using a chiral auxiliary.

Experimental Protocols

Protocol 1: Attachment of (R)-4-Methyl-2-pentanol to Propanoic Acid

  • To a solution of propanoic acid (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M), add (R)-4-methyl-2-pentanol (1.1 eq).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the (R)-4-methyl-2-pentyl propanoate.

Protocol 2: Diastereoselective Alkylation

  • Dissolve the (R)-4-methyl-2-pentyl propanoate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF and stir for 30 minutes to form the enolate.

  • Add the electrophile (e.g., benzyl (B1604629) bromide, 1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography to isolate the alkylated ester. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated ester (1.0 eq) in a mixture of THF and water (2:1).

  • Add lithium hydroxide (B78521) (LiOH, 3.0 eq) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous NaSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • The aqueous layer can be basified and extracted with diethyl ether to recover the (R)-4-methyl-2-pentanol.

Hypothetical Data Presentation

The following table summarizes the hypothetical results for the diastereoselective alkylation of the propionate ester of (R)-4-methyl-2-pentanol with various electrophiles.

EntryElectrophile (R-X)Yield (%)Diastereomeric Excess (de, %)
1CH₃I8575
2CH₃CH₂I8280
3PhCH₂Br9088
4CH₂=CHCH₂Br8885

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Signaling Pathway and Stereochemical Rationale

The stereochemical outcome of the alkylation reaction is rationalized by the formation of a rigid chelated enolate intermediate. The lithium cation is proposed to coordinate to both the carbonyl oxygen of the ester and the lone pair of the enolate oxygen. The bulky isobutyl group of the this compound auxiliary is expected to sterically hinder one face of the enolate, directing the incoming electrophile to the opposite, less hindered face.

Caption: Proposed chelated intermediate guiding diastereoselective alkylation.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation.

Conclusion

While there is a lack of extensive literature on the use of this compound as a chiral auxiliary, its inherent chirality and steric properties suggest its potential in asymmetric synthesis. The theoretical application and protocols presented here provide a conceptual framework for its use in diastereoselective enolate alkylation. Further experimental investigation would be required to validate its effectiveness and determine the achievable levels of diastereoselectivity and yield in various asymmetric transformations. The principles outlined, however, are fundamental to the broader field of asymmetric synthesis and can be applied to the development and screening of new chiral auxiliaries for the synthesis of enantiomerically pure compounds in pharmaceutical and chemical research.

References

Application Notes and Protocols: 4-Methyl-2-pentanol in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the roles of 4-methyl-2-pentanol in the context of Grignard reactions. This document covers its synthesis via the Grignard reaction, its function as a proton source for quenching, and its potential application as a chiral auxiliary for asymmetric synthesis. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a laboratory setting.

Introduction to this compound and Grignard Reactions

This compound is a chiral secondary alcohol. Its stereocenter at the C2 position makes it a candidate for applications in asymmetric synthesis. Grignard reagents (R-Mg-X) are potent nucleophiles and strong bases, widely employed in organic synthesis for the formation of carbon-carbon bonds. The interaction between an alcohol like this compound and a Grignard reagent is multifaceted and highly dependent on the reaction conditions and the intended outcome.

A critical consideration is the inherent reactivity of alcohols with Grignard reagents. The acidic proton of the hydroxyl group will readily react with the highly basic Grignard reagent in an acid-base reaction, quenching the reagent to form an alkane.[1][2] This property is fundamental to its application as a quenching agent. Conversely, this reactivity also means that this compound, like other alcohols, is generally incompatible as a solvent for Grignard reactions, which must be conducted under anhydrous conditions.[3]

Synthesis of this compound via Grignard Reaction

One of the primary applications of the Grignard reaction in relation to this compound is its own synthesis. The reaction involves the nucleophilic addition of a methyl Grignard reagent to isovaleraldehyde (B47997).

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from isovaleraldehyde and methylmagnesium bromide.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven or by flame-drying under an inert atmosphere (e.g., nitrogen or argon).[3]

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.[3]

    • Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated, often indicated by a color change and gentle bubbling. Gentle heating may be required.[3]

    • Once the reaction starts, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isovaleraldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Add a solution of freshly distilled isovaleraldehyde in anhydrous diethyl ether to the dropping funnel.

    • Add the isovaleraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise to hydrolyze the magnesium alkoxide.[3]

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[3]

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation.

Visualization of the Synthesis Workflow

G cluster_prep Grignard Reagent Preparation cluster_reaction Addition Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard CH3MgBr Mg->Grignard MeBr Methyl Bromide MeBr->Grignard Solvent1 Anhydrous Ether Solvent1->Grignard Reaction Reaction Mixture Grignard->Reaction Aldehyde Isovaleraldehyde Aldehyde->Reaction Solvent2 Anhydrous Ether Solvent2->Reaction Quench Quenching (aq. NH4Cl) Reaction->Quench Extract Extraction Quench->Extract Dry Drying (MgSO4) Extract->Dry Evap Solvent Removal Dry->Evap Distill Distillation Evap->Distill Product Pure this compound Distill->Product

Workflow for the synthesis of this compound.

This compound as a Quenching Agent

Due to its active hydroxyl proton, this compound can be used to quench Grignard reactions. The choice of quenching agent can be important to control the reaction work-up. While water or aqueous acid are common, an alcohol like this compound may be used in situations where a milder, non-aqueous quench is desired before the introduction of water.

Protocol for Quenching a Grignard Reaction

Procedure:

  • Upon completion of the Grignard addition, cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add this compound dropwise to the stirred reaction mixture. The reaction is exothermic; maintain the temperature below 20 °C.

  • Continue stirring for 15-30 minutes after the addition is complete to ensure all the Grignard reagent is consumed.

  • Proceed with the standard aqueous work-up (e.g., addition of water or aqueous acid) to hydrolyze the magnesium alkoxide and isolate the desired product.

Visualization of the Quenching Mechanism

G Grignard R-Mg-X (Grignard Reagent) Alkane R-H (Alkane) Grignard->Alkane Proton Transfer Alcohol CH3CH(OH)CH2CH(CH3)2 (this compound) Alkoxide CH3CH(OMgX)CH2CH(CH3)2 (Magnesium Alkoxide) Alcohol->Alkoxide

Mechanism of Grignard reagent quenching by this compound.

Potential Application of this compound in Asymmetric Synthesis

Chiral alcohols can be employed as chiral auxiliaries or solvents to induce enantioselectivity in Grignard reactions. While specific literature detailing the use of this compound for this purpose is not extensive, the principles of asymmetric induction suggest its potential. The chiral alcohol can coordinate to the magnesium center of the Grignard reagent, creating a chiral environment that favors the attack on one face of a prochiral carbonyl substrate.[4]

Generalized Protocol for Asymmetric Grignard Addition

This generalized protocol is based on the use of chiral alcohols as modifiers in Grignard reactions. Optimization of stoichiometry, temperature, and solvent is crucial for achieving high enantioselectivity.

Materials:

  • (R)- or (S)-4-Methyl-2-pentanol

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Prochiral ketone (e.g., Acetophenone)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the chiral alcohol, (R)- or (S)-4-methyl-2-pentanol, in the anhydrous solvent.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add the Grignard reagent to the solution of the chiral alcohol. Stir the mixture for a period to allow for the formation of the chiral magnesium alkoxide-Grignard complex.

  • Add a solution of the prochiral ketone in the anhydrous solvent dropwise to the reaction mixture, maintaining the low temperature.

  • Stir the reaction at this temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and proceed with a standard work-up and purification.

  • The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral HPLC or GC.

Quantitative Data for Asymmetric Grignard Additions
KetoneGrignard ReagentChiral Ligand/AuxiliaryYield (%)Enantiomeric Excess (ee %)Reference
Acetophenonep-Cl-PhMgBr(R,R)-L12 (a biaryl ligand)7394[5]
2,2-Dimethyl-3-pentanoneEtMgBrChiral diamine/phenol ligand9598[6]
PropiophenoneMeMgBrChiral diamine/phenol ligand9296[6]

Visualization of Chiral Induction

G cluster_complex Chiral Complex Formation cluster_addition Diastereoselective Addition Grignard R'-Mg-X Complex Chiral Grignard Complex Grignard->Complex Chiral_Alkoxide R*OMgX (from this compound) Chiral_Alkoxide->Complex Transition_State Diastereomeric Transition States Complex->Transition_State Ketone Prochiral Ketone Ketone->Transition_State Product Enantioenriched Tertiary Alcohol Transition_State->Product Favored Pathway

References

Application Notes and Protocols: 4-Methyl-2-pentanol as a Solvent and Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-methyl-2-pentanol, also known as methyl isobutyl carbinol (MIBC), in organic reactions. MIBC is a versatile secondary alcohol valued for its specific physicochemical properties, making it a suitable medium for various chemical transformations and a useful precursor in synthesis.

Application Notes

This compound is a colorless, medium-boiling point liquid with a mild odor.[1] Its branched structure and hydroxyl group give it a unique solvency profile, allowing it to dissolve a range of organic compounds, including resins, oils, waxes, and ethyl cellulose.[2][3] It is miscible with most common organic solvents and has limited solubility in water (15 g/L).[4][5] These properties make it a valuable solvent in the coatings industry and a functional component in the production of brake fluids and lubricant oil additives.[2][4]

In the context of organic reactions, this compound serves both as a reaction medium and as a key reactant or intermediate.[2][6] Its boiling point of 131.6 °C allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.[7] Its relatively low toxicity compared to more hazardous solvents aligns with modern laboratory safety standards.[]

A key application in organic synthesis is its production via the catalytic hydrogenation of methyl isobutyl ketone (MIBK) or mesityl oxide.[9][10] Furthermore, as a secondary alcohol, it readily participates in reactions such as esterification.[6] It is also used as a building block for active ingredients in pharmaceuticals and pesticides.[2]

Solvent_Properties cluster_properties Properties MIBC This compound (MIBC) BoilingPoint Boiling Point 131.6 °C MIBC->BoilingPoint Thermal Range Solubility Water Solubility Limited (15 g/L) MIBC->Solubility Polarity Solvency Solvency Profile Dissolves resins, oils, waxes MIBC->Solvency Compatibility Safety Safety Profile Relatively low toxicity MIBC->Safety Handling

Quantitative Data from Selected Applications

The following tables summarize quantitative data for key reactions involving this compound.

Table 1: Catalytic Hydrogenation to Produce this compound

EntrySubstrateCatalystTemp. (°C)PressureTime (h)Conversion (%)Selectivity/Yield (%)
1Mesityl OxideMn-modified Cu-Zn-Al160--99.496.6 (Selectivity)
2Methyl Isobutyl Ketone (MIBK)Raney Nickel---10099.3 (Yield)
3Methyl Isobutyl Ketone (MIBK)Ni/γ-Al₂O₃---96.199.6 (Selectivity)
4Methyl Isobutyl Ketone (MIBK)Pd-CsPW180 (453 K)10 bar41091 (Selectivity to 2-MP*)

*Note: In this specific study, the reaction was designed to proceed further to 2-methylpentane (B89812) (2-MP).[5]

Table 2: Fischer Esterification using this compound

EntryCarboxylic AcidCatalystTemp. (°C)Time (min)Yield (%)
1Acetic AcidSulfuric AcidReflux60-7034.6

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl Isobutyl Ketone (MIBK)

This protocol describes the synthesis of this compound via the liquid-phase hydrogenation of MIBK using Raney Nickel as the catalyst, a method known for high conversion and yield.[11]

Hydrogenation_Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reactor Assembly (Autoclave) B 2. Catalyst Charging (Raney Ni, under solvent) A->B C 3. Reactor Sealing & Inert Gas Purge (N₂) B->C D 4. Substrate Addition (MIBK) C->D E 5. Pressurize with H₂ D->E F 6. Heat & Stir (Monitor H₂ uptake) E->F G 7. Cool & Vent Reactor F->G H 8. Catalyst Filtration G->H I 9. Product Purification (Distillation) H->I

Materials:

  • Methyl isobutyl ketone (MIBK), reagent grade

  • Raney Nickel (50% slurry in water), activated

  • Ethanol (B145695) (or this compound as solvent), anhydrous

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, inert grade

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • High-pressure autoclave reactor (e.g., Parr-type) equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves.

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with deionized water three times, followed by three washes with anhydrous ethanol to remove water. The catalyst should be kept wet with solvent at all times to prevent ignition.

  • Reactor Setup: Charge the washed Raney Nickel catalyst into the autoclave vessel under a stream of nitrogen. Immediately add 100 mL of anhydrous ethanol (or this compound) to cover the catalyst.

  • Reactant Charging: Add methyl isobutyl ketone (e.g., 100 g, ~1.0 mol) to the reactor vessel.

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen to ~5 bar and then venting three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Begin stirring (~500-1000 rpm).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

    • Heat the reactor to the target temperature (e.g., 80-150 °C). The reaction is exothermic; monitor the temperature carefully.

    • Maintain the hydrogen pressure by feeding more gas as it is consumed. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete (typically 2-6 hours), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas.

    • Open the reactor and carefully filter the reaction mixture under a nitrogen blanket to remove the pyrophoric Raney Nickel catalyst. The filter cake should be immediately quenched with water.

  • Purification:

    • The crude product is obtained after removing the catalyst. The solvent (if ethanol was used) can be removed by simple distillation.

    • The resulting crude this compound can be purified by fractional distillation under atmospheric or reduced pressure to yield the final product with high purity.

Protocol 2: Fischer Esterification of this compound

This protocol details the synthesis of (1,3-dimethylbutyl) acetate (B1210297) via an acid-catalyzed Fischer esterification of this compound with acetic acid.[6]

Materials:

  • This compound (limiting reagent)

  • Glacial acetic acid (in excess)

  • Concentrated sulfuric acid (catalyst)

  • 5% aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Diethyl ether or ethyl acetate (for extraction)

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 10.2 g, 0.1 mol) and glacial acetic acid (e.g., 12.0 g, 0.2 mol, 2 equivalents).

  • Catalyst Addition: While stirring, carefully add 5-10 drops of concentrated sulfuric acid to the mixture. Add a boiling chip to ensure smooth boiling.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue heating for 60-90 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.

  • Quenching and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a 250 mL separatory funnel.

    • Slowly add 50 mL of 5% aqueous sodium bicarbonate solution. Swirl gently at first, and then stopper and shake, venting frequently to release the CO₂ gas produced. Continue adding the bicarbonate solution until gas evolution ceases, indicating that the acid catalyst and excess acetic acid have been neutralized.

  • Extraction:

    • Add 50 mL of diethyl ether to the separatory funnel to extract the ester.

    • Shake the funnel vigorously and allow the layers to separate.

    • Drain and discard the lower aqueous layer.

    • Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine.

  • Drying and Solvent Removal:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.

    • Filter or decant the solution to remove the drying agent.

    • Remove the diethyl ether solvent using a rotary evaporator.

  • Purification: The crude ester, (1,3-dimethylbutyl) acetate, can be purified by fractional distillation to yield a colorless liquid with a characteristic fruity odor.

References

Application Notes and Protocols for the Gas Chromatographic Separation of 4-Methyl-2-pentanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of 4-Methyl-2-pentanol enantiomers using gas chromatography (GC). The methodologies outlined are based on established principles of chiral chromatography and data from the separation of structurally similar compounds, offering a robust starting point for method development and validation.

Introduction

This compound is a chiral alcohol with applications in various chemical syntheses. The stereochemistry of this compound can significantly influence the properties of downstream products, particularly in the pharmaceutical and flavor industries. Consequently, the ability to separate and quantify the (R)- and (S)-enantiomers is crucial for quality control and regulatory compliance. Gas chromatography with chiral stationary phases (CSPs), particularly those based on cyclodextrin (B1172386) derivatives, is a powerful technique for achieving this enantioselective separation.[1][2]

Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with a wide variety of guest molecules.[3] Derivatized cyclodextrins, when used as a stationary phase in a GC column, can exhibit different interaction strengths with the enantiomers of a chiral analyte, leading to their separation.[1] The choice of the specific cyclodextrin derivative and the chromatographic conditions are critical for achieving optimal resolution.

Recommended GC Columns and Stationary Phases

The separation of alcohol enantiomers is often successfully achieved using cyclodextrin-based chiral stationary phases. For this compound, columns with permethylated β-cyclodextrin are a logical starting point due to their proven efficacy in separating a wide range of chiral compounds, including alcohols.[1][4]

Table 1: Recommended Chiral GC Columns

ManufacturerColumn NameStationary Phase ChemistryDimensions
Agilent J&WCP-Chirasil-DEX CB25% Diethyl-tert-butyl-silyl beta-cyclodextrin (B164692) in a dimethylpolysiloxane25 m x 0.25 mm, 0.25 µm
Sigma-Aldrich/SupelcoAstec® CHIRALDEX® B-DM2,3-di-O-methyl-6-t-butyl silyl (B83357) derivative of β-cyclodextrin30 m x 0.25 mm, 0.12 µm
RestekRt-βDEXsmProprietary β-cyclodextrin derivative30 m x 0.25 mm, 0.25 µm

Experimental Protocol: Enantioselective GC-FID/MS

This protocol is a starting point for the separation of this compound enantiomers and is adapted from successful methods for structurally similar analytes. Optimization of the temperature program and carrier gas flow rate may be necessary to achieve baseline separation.

3.1. Instrumentation and Consumables

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral GC Column (e.g., Astec® CHIRALDEX® B-DM or similar)

  • Autosampler vials with inserts

  • Syringes for sample injection

  • High-purity helium or hydrogen as carrier gas

  • Standard of racemic this compound

  • Enantiomerically enriched standards of (R)- and (S)-4-Methyl-2-pentanol (if available for peak identification)

  • High-purity solvent for sample dilution (e.g., methanol (B129727) or dichloromethane)

3.2. GC Method Parameters

Table 2: GC Method Parameters for this compound Enantiomer Separation

ParameterRecommended ValueNotes
Column Astec® CHIRALDEX® B-DM (30 m x 0.25 mm, 0.12 µm)Other β-cyclodextrin columns can be screened.
Inlet Temperature 220 °C
Injection Volume 1 µL
Split Ratio 50:1Adjust as needed based on sample concentration.
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 50 °C, hold for 2 minA slow ramp rate is often crucial for chiral separations.
Ramp: 2 °C/min to 150 °C
Hold: 5 min at 150 °C
Detector FID or MS
FID Temperature 250 °C
MS Transfer Line 230 °CIf using MS.
MS Ion Source 230 °CIf using MS.
Mass Range m/z 35-150If using MS.

3.3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., methanol).

  • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • If analyzing a sample matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate the analyte and dissolve the extract in the same solvent as the standards.

3.4. Data Analysis and Interpretation

  • Peak Identification: If individual enantiomer standards are available, inject them separately to confirm the elution order.

  • Resolution (Rs): Calculate the resolution between the two enantiomeric peaks. A baseline separation is generally indicated by an Rs value ≥ 1.5.

  • Enantiomeric Excess (%ee): Calculate the enantiomeric excess using the peak areas of the two enantiomers: %ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Visualization of Methodologies

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound enantiomers by chiral GC.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing this compound Extraction Extraction (if necessary) Sample->Extraction Standard Racemic Standard Preparation Dilution Dilution Standard->Dilution Extraction->Dilution Injection GC Injection Dilution->Injection Separation Chiral GC Separation Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & %ee Calculation Integration->Quantification Report Reporting Quantification->Report

Experimental workflow for chiral GC analysis.

4.2. Principle of Chiral Separation

The diagram below illustrates the principle of enantiomeric separation on a cyclodextrin-based chiral stationary phase.

G cluster_system Chiral GC System cluster_column Chiral Column cluster_analytes Analytes cluster_interaction Separation Mechanism CSP Cyclodextrin Stationary Phase Interaction1 Stronger Interaction (Longer Retention) Interaction2 Weaker Interaction (Shorter Retention) R_enantiomer R-Enantiomer R_enantiomer->Interaction1 S_enantiomer S-Enantiomer S_enantiomer->Interaction2 Separation Differential Retention Leads to Separation Interaction1->Separation Interaction2->Separation

Principle of chiral separation by GC.

Troubleshooting and Optimization

  • Poor Resolution: If the enantiomers are not well-separated, try decreasing the oven temperature ramp rate or using a lower isothermal temperature. A slower temperature program increases the interaction time of the analytes with the stationary phase, often improving chiral resolution.

  • Peak Tailing: Peak tailing can be caused by active sites in the GC system. Ensure proper liner deactivation and column conditioning.

  • Co-elution with Matrix Components: If analyzing complex samples, co-elution can be a problem. Adjusting the temperature program or using a different chiral stationary phase may be necessary. A mass spectrometer detector can help to identify peaks and assess purity.

  • Irreproducible Retention Times: Ensure a constant carrier gas flow and a stable oven temperature.

By following these guidelines and protocols, researchers can develop a reliable and robust method for the enantioselective analysis of this compound.

References

Application Note and Protocol for the Esterification of 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-methyl-2-pentyl acetate (B1210297) via the Fischer esterification of 4-methyl-2-pentanol with glacial acetic acid. This method utilizes a strong acid catalyst, typically sulfuric acid, and involves reflux followed by a standard purification procedure. The resulting ester, 4-methyl-2-pentyl acetate, is a colorless liquid with a characteristic fruity odor, making it valuable in the fragrance and flavor industries.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Esterification is a fundamental reaction in organic synthesis, producing an ester from the reaction of a carboxylic acid and an alcohol. The Fischer esterification is a classic and widely used acid-catalyzed method for this transformation.[3] The reaction is an equilibrium process, and to favor the formation of the ester, an excess of one of the reactants (typically the less expensive one) is used, and/or water is removed as it is formed.[3][4] In this protocol, this compound is reacted with an excess of glacial acetic acid in the presence of a catalytic amount of concentrated sulfuric acid to yield 4-methyl-2-pentyl acetate (also known as 1,3-dimethylbutyl acetate).[1][5]

Reaction Scheme

Experimental Protocol

Materials and Reagents:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Diethyl ether or ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Rotary evaporator (optional)

  • IR and NMR spectrometers for characterization

Procedure:

1. Reaction Setup:

  • To a clean, dry round-bottom flask, add 1.5 mL of this compound.

  • In the fume hood, carefully add 3.0 mL of glacial acetic acid to the flask.

  • Slowly and with caution, add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid to the mixture while swirling.

  • Add a few boiling chips to the flask to ensure smooth boiling.

2. Reflux:

  • Assemble a reflux apparatus by attaching a water condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux using a heating mantle or water bath for approximately 60-70 minutes.[1]

3. Work-up and Extraction:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Slowly add 2-3 mL of a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst.[1] Swirl gently and be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.

  • Add an organic solvent like diethyl ether or ethyl acetate to the separatory funnel to dilute the mixture.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer two more times with the sodium bicarbonate solution, followed by a final wash with saturated sodium chloride solution (brine).

4. Drying and Solvent Removal:

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water. Let it stand for 10-15 minutes, swirling occasionally.[1] The liquid should become clear.

  • Decant or filter the dried organic layer into a clean, pre-weighed round-bottom flask.

  • Remove the organic solvent using a rotary evaporator or by simple distillation.

5. Purification:

  • Purify the crude ester by simple distillation.

  • Collect the fraction that distills at the boiling point of 4-methyl-2-pentyl acetate, which is approximately 148-149 °C.

6. Characterization:

  • Obtain the mass of the purified product and calculate the percent yield.

  • Characterize the product using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

ParameterValueReference
Reactants
This compound (Volume)1.5 mL[1]
Glacial Acetic Acid (Volume)3.0 mL[1]
CatalystConcentrated H₂SO₄[1]
Reaction Conditions
Reaction Time60 - 70 minutes[1]
Reaction TemperatureReflux[1]
Product
Product Name4-Methyl-2-pentyl acetate[5]
Molecular FormulaC₈H₁₆O₂[5]
Molecular Weight144.21 g/mol [5]
AppearanceColorless liquid with a fruity odor[2]
Boiling Point~148-149 °C
Yield
Reported Yield34.6% (experimental)[1]
Expected Realistic Yield~60%[1]

Visualizations

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Reactant Mixing (this compound, Acetic Acid, H₂SO₄) B 2. Reflux (60-70 min) A->B C 3. Neutralization (NaHCO₃ solution) B->C Cooling D 4. Extraction (Organic Solvent) C->D E 5. Drying (Anhydrous Na₂SO₄) D->E F 6. Solvent Removal E->F G 7. Distillation F->G H 8. Characterization (IR, NMR) G->H

Caption: Workflow for the synthesis of 4-methyl-2-pentyl acetate.

Signaling Pathway (Reaction Mechanism)

Fischer_Esterification reactant1 Carboxylic Acid (Acetic Acid) protonation Protonation of Carbonyl Oxygen reactant1->protonation reactant2 Alcohol (this compound) nucleophilic_attack Nucleophilic Attack by Alcohol reactant2->nucleophilic_attack catalyst Acid Catalyst (H⁺) catalyst->protonation protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation water Water elimination->water deprotonation->catalyst Regenerated product Ester (4-Methyl-2-pentyl acetate) deprotonation->product

Caption: Mechanism of Fischer Esterification.

References

Application Notes and Protocols: 4-Methyl-2-pentanol (MIBC) as a Frother in Mineral Flotation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-2-pentanol, commonly known as Methyl Isobutyl Carbinol (MIBC), as a frother in mineral flotation. This document details its mechanism of action, applications in various mineral systems, and protocols for its effective use and evaluation in a laboratory setting.

Introduction to this compound (MIBC) as a Frother

This compound (MIBC) is a synthetic aliphatic alcohol widely employed as a frother in the froth flotation process for mineral separation.[1][2] Frothers are surfactants that adsorb at the air-water interface, facilitating the generation of stable, small-diameter bubbles necessary for the selective recovery of hydrophobic mineral particles.[3][4] MIBC is favored for its fast kinetics, good selectivity, and the formation of dry, easy-to-break froths, which enhances both the yield and efficiency of mineral recovery.[3] It is a colorless liquid with limited solubility in water but is miscible with most organic solvents.[5]

Key Properties of MIBC:

  • Chemical Formula: C₆H₁₄O[5]

  • IUPAC Name: 4-Methylpentan-2-ol[5]

  • Appearance: Colorless liquid[6]

  • Molar Mass: 102.174 g/mol [5]

  • Solubility in Water: 15 g/L[5]

Mechanism of Action

The primary role of MIBC in flotation is to stabilize bubbles and create a suitable froth phase for mineral recovery. Its mechanism involves several key functions:

  • Prevention of Bubble Coalescence: MIBC molecules adsorb at the air-water interface, creating a barrier that prevents bubbles from merging. This leads to a smaller average bubble size, which increases the total bubble surface area available for particle attachment.[6][7]

  • Increased Froth Stability: By reducing surface tension, MIBC enhances the mechanical strength and stability of the froth layer, ensuring that mineral-laden bubbles can be effectively transported to and removed from the flotation cell.[6][8]

  • Reduced Bubble Rise Velocity: MIBC can decrease the speed at which bubbles rise through the pulp, increasing the residence time for bubble-particle collision and attachment.[6]

  • Synergistic Effects with Collectors: MIBC can co-adsorb with collector reagents on the surface of mineral particles, enhancing their hydrophobicity and improving flotation efficiency.[6]

Applications in Mineral Flotation

MIBC is a versatile frother used in the flotation of a wide range of minerals, including:

  • Sulfide (B99878) Ores: It is a preferred choice for many sulfide ores, including copper (Cu), copper-molybdenum (Cu-Mo), copper-gold (Cu-Au), lead-zinc (Pb-Zn), and nickel (Ni) ores.[3][9]

  • Coal: MIBC is effective in coal flotation, where it aids in the recovery of combustible particles.[3][10]

  • Phosphate (B84403) Ores: Studies have shown its successful application in the flotation of low-grade phosphate ores.[11][12]

  • Carbonaceous Ores: MIBC is used in the flotation of carbonaceous matter, for example, in the pre-treatment of refractory gold ores.[1]

Quantitative Data on MIBC Performance

The optimal dosage of MIBC varies depending on the ore type, particle size, and other flotation parameters. The following tables summarize quantitative data from various studies.

Table 1: Optimal MIBC Dosage in Various Mineral Flotation Systems

Mineral SystemOre TypeOptimal MIBC DosageObserved OutcomeReference(s)
PhosphateLow-Grade Ore75 g/ton ~90% recovery of phosphate minerals with a concentrate grade of ~70%[11][12]
Carbonaceous MatterRefractory Gold Ore60 - 150 g/tImproved recovery and selectivity of carbonaceous matter[1]
CoalBituminous40 g/t81.22% combustible recovery with 21.3% ash content[10]
CopperLow-Grade Silicate-Containing Ore200 g/t87.8% copper recovery with a grade of 7.1%[13]
Lead-ZincTailings12.5 - 30 g/tEffective for bulk Pb-Zn flotation[14]

Table 2: Effect of MIBC Concentration on Froth Stability and Bubble Size

ParameterMIBC ConcentrationObservationReference(s)
Froth StabilityIncreasing dosageIncreased froth stability (froth height and dynamic stability)[11][12]
Bubble SizeIncreasing dosage up to CCCDecreased bubble size[7][15]
Critical Coalescence Concentration (CCC)~10 ppmConcentration at which further increases have minimal effect on bubble size[7][16]

Experimental Protocols

This section provides detailed protocols for evaluating the performance of MIBC in a laboratory setting.

Protocol for Laboratory Batch Flotation Test

This protocol outlines a standard procedure for conducting a batch flotation test to evaluate the effectiveness of MIBC.

Equipment and Reagents:

  • Laboratory flotation machine (e.g., Denver D12) with a flotation cell (e.g., 2.5 L)

  • Grinding mill (e.g., ball mill)

  • pH meter

  • Stopwatch

  • Filter press or vacuum filter

  • Drying oven

  • Analytical balance

  • Ore sample

  • Collector (specific to the mineral of interest)

  • MIBC frother solution (e.g., 1% w/v in distilled water)

  • pH modifiers (e.g., lime, soda ash, sulfuric acid)

  • Process water (tap water or synthetic process water)

Procedure:

  • Ore Preparation:

    • Crush and grind the ore sample to the desired particle size distribution (e.g., 80% passing 75 µm).[10]

    • Prepare a representative sample of the ground ore (e.g., 1 kg).

  • Pulp Preparation:

    • Place the ground ore sample into the flotation cell.

    • Add a known volume of process water to achieve the desired pulp density (e.g., 30% solids w/w).[10]

    • Place the cell on the flotation machine and agitate the pulp at a specified speed (e.g., 1200 rpm) for a set time to ensure proper mixing.[10]

  • Reagent Conditioning:

    • Adjust the pulp pH to the desired level using pH modifiers.

    • Add the collector at the predetermined dosage and condition for a specific time (e.g., 2 minutes).[17]

    • Add the MIBC frother solution at the desired dosage and condition for a shorter period (e.g., 1 minute).[17]

  • Flotation:

    • Open the air inlet valve to introduce air at a constant flow rate.

    • Start the stopwatch and begin collecting the froth (concentrate) using a scraper.

    • Collect the concentrate at timed intervals (e.g., 0-2 min, 2-5 min, 5-10 min) into separate collection pans.[17]

    • Maintain the pulp level in the cell by adding process water as needed.

  • Sample Processing and Analysis:

    • After the flotation is complete, stop the air and agitation.

    • Collect the remaining pulp (tailings).

    • Filter, dry, and weigh the concentrate and tailings samples.

    • Analyze the samples for the mineral of interest to determine the grade.

    • Calculate the recovery and grade for each flotation product.

Calculations:

  • Grade (%): (Mass of valuable mineral in product / Total mass of product) x 100

  • Recovery (%): (Mass of valuable mineral in concentrate / Mass of valuable mineral in feed) x 100[2]

Protocol for Determination of Critical Coalescence Concentration (CCC)

The CCC is the frother concentration above which bubble coalescence is significantly hindered, and the bubble size remains relatively constant.

Equipment:

  • Bubble column or flotation cell with a transparent window

  • Gas sparger (frit) with a known pore size

  • High-speed camera with appropriate lighting

  • Image analysis software

  • Syringe pump for precise frother addition

  • Nitrogen gas supply

Procedure:

  • System Setup:

    • Fill the bubble column with a known volume of distilled water or process water.

    • Set up the high-speed camera to capture images of the bubbles generated by the sparger.

    • Start the nitrogen gas flow at a constant rate (e.g., 50 cm³/min).[7]

  • Data Acquisition:

    • Begin recording images of the bubbles in the frother-free solution.

    • Incrementally add a known concentration of MIBC solution to the column using the syringe pump.

    • Allow the system to stabilize for a few minutes after each addition.

    • Capture a series of images at each MIBC concentration.

  • Image Analysis:

    • Use image analysis software to measure the diameter of a statistically significant number of bubbles in the captured images.

    • Calculate the Sauter mean bubble diameter (d₃₂) for each MIBC concentration.

  • CCC Determination:

    • Plot the Sauter mean bubble diameter (d₃₂) as a function of the MIBC concentration.

    • The CCC is the concentration at which the bubble size curve plateaus, indicating that further increases in frother concentration do not significantly reduce the bubble size.[7][18]

Protocol for Froth Stability Measurement

Froth stability can be assessed using dynamic or static methods.

Dynamic Froth Stability (Bikerman Method):

Equipment:

  • Graduated glass column with a gas sparger at the bottom

  • Gas flow meter

  • Ruler or camera system for measuring froth height

Procedure:

  • Prepare solutions of MIBC at various concentrations in the column.

  • Introduce gas at a constant superficial velocity (Jg).

  • Allow the froth to reach a maximum, stable height (Hmax).

  • The dynamic froth stability is calculated as the froth retention time.[5][19]

Static Froth Stability (Froth Half-Life):

Procedure:

  • Generate a froth as described in the dynamic method.

  • Once a stable froth is formed, shut off the gas supply.

  • Measure the time it takes for the froth volume to decay to half of its initial volume (froth half-life, t₁/₂).[5] A longer half-life indicates greater froth stability.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of MIBC in mineral flotation.

Mechanism_of_MIBC_Action cluster_pulp Pulp Phase cluster_interface Air-Water Interface cluster_froth Froth Phase Air_Bubble Air Bubble Stabilized_Bubble Stabilized Bubble Air_Bubble->Stabilized_Bubble Prevents Coalescence Mineral_Particle Hydrophobic Mineral Particle Mineral_Particle->Stabilized_Bubble Attachment MIBC_Molecules MIBC_Molecules->Stabilized_Bubble Adsorption & Stabilization Collector_Molecules Collector_Molecules->Mineral_Particle Adsorption & Hydrophobization Mineralized_Bubble Mineralized Bubble Stabilized_Bubble->Mineralized_Bubble Transport Concentrate Concentrate (Recovered Mineral) Mineralized_Bubble->Concentrate Recovery

Caption: Mechanism of MIBC action in mineral flotation.

Flotation_Workflow Start Start: Ore Sample Grinding Grinding Start->Grinding Pulp_Prep Pulp Preparation (Ore + Water) Grinding->Pulp_Prep Conditioning Reagent Conditioning (pH, Collector, MIBC) Pulp_Prep->Conditioning Flotation Flotation (Air Introduction) Conditioning->Flotation Separation Separation Flotation->Separation Concentrate Concentrate (Froth Product) Separation->Concentrate Floated Tailings Tailings (Remaining Pulp) Separation->Tailings Non-floated Analysis Drying & Analysis (Grade & Recovery) Concentrate->Analysis Tailings->Analysis End End: Results Analysis->End

Caption: Experimental workflow for a laboratory batch flotation test.

CCC_Determination_Workflow Start Start: Bubble Column with Water Gas_Flow Start Constant Gas Flow Start->Gas_Flow Image_Capture Capture Bubble Images Gas_Flow->Image_Capture MIBC_Addition Add MIBC Incrementally Image_Capture->MIBC_Addition Equilibration Allow System to Equilibrate MIBC_Addition->Equilibration Loop Repeat Image Capture & MIBC Addition Equilibration->Loop Loop->Image_Capture More Data Points Image_Analysis Image Analysis: Measure Bubble Size (d32) Loop->Image_Analysis All Concentrations Tested Plotting Plot d32 vs. MIBC Concentration Image_Analysis->Plotting CCC_Determination Identify Plateau: Determine CCC Plotting->CCC_Determination End End: CCC Value CCC_Determination->End

Caption: Workflow for determining the Critical Coalescence Concentration (CCC) of MIBC.

References

Application Note: Determination of 4-Methyl-2-pentanol by HPLC with Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-2-pentanol is detailed below. This document provides a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as methyl isobutyl carbinol (MIBC), is a branched-chain secondary alcohol used as a solvent in various industries, a brake fluid component, and a flotation aid in mining.[1] Accurate quantification of this compound is essential for quality control, process monitoring, and safety assessment. While gas chromatography (GC) is a common technique for analyzing volatile alcohols like this compound, High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for samples in complex matrices that are more amenable to liquid chromatography.

A primary challenge in the HPLC analysis of aliphatic alcohols is their lack of a strong chromophore, which prevents direct detection using standard UV-Vis detectors. To overcome this limitation, this application note describes a method involving pre-column derivatization of this compound to introduce a UV-absorbing moiety, enabling sensitive and reliable quantification by reversed-phase HPLC. A similar derivatization strategy has been successfully applied to the analysis of other aliphatic alcohols, such as 4-Methyl-1-pentanol.

Principle

This method is based on the reaction of the hydroxyl group of this compound with a derivatizing agent, 3,5-dinitrobenzoyl chloride, in the presence of a catalyst to form a stable ester derivative. This derivative contains two nitro groups, which are strong chromophores, allowing for highly sensitive detection at a specific UV wavelength. The resulting derivative is then separated from other sample components on a C18 reversed-phase HPLC column with a suitable mobile phase and quantified.

Experimental Protocol

1. Materials and Reagents

  • This compound standard (Pharmaceutical Secondary Standard, CRM)

  • 3,5-Dinitrobenzoyl chloride

  • Pyridine (B92270) (catalyst)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl), 1 M

  • Nitrogen gas

2. Equipment

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection UV at 254 nm

4. Standard and Sample Preparation

4.1. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.2. Sample Preparation

  • Accurately weigh or measure the sample containing this compound and dissolve it in a known volume of acetonitrile.

  • The concentration should be adjusted to fall within the range of the calibration standards.

5. Derivatization Procedure

  • In a clean vial, add 100 µL of the standard or sample solution.

  • Add 100 µL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in acetonitrile.

  • Add 50 µL of pyridine to catalyze the reaction.

  • Seal the vial and vortex thoroughly.

  • Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the vial to room temperature.

6. Extraction of the Derivative

  • Add 1 mL of deionized water to the reaction vial.

  • Extract the derivative with 2 mL of diethyl ether or ethyl acetate by vortexing for 1 minute.

  • Centrifuge to separate the layers and carefully transfer the organic (upper) layer to a new tube.

  • Wash the organic extract sequentially with 1 mL of 1 M HCl and 1 mL of deionized water to remove excess pyridine and other impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume (e.g., 500 µL) of the mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

7. Data Analysis

  • Identify the peak corresponding to the this compound derivative based on its retention time from the standard chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

ParameterValue
Limit of Detection (LOD) 0.04 µg/mL
Linear Range 0.16 - 1616.60 µg/mL
Correlation Coefficient (r²) 0.99958
Within-run Precision (%RSD) 1.08% - 1.75%
Between-run Precision (%RSD) 1.41% - 2.52%
Desorption Rates 95.15% - 99.91%
(Data from a Gas Chromatography method for this compound)[2]

It is expected that a validated HPLC method with pre-column derivatization would yield similar high levels of sensitivity, linearity, and precision.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis HPLC Analysis Sample Sample Containing This compound Reaction Add 3,5-Dinitrobenzoyl Chloride & Pyridine Sample->Reaction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Dilution->Reaction Incubation Incubate at 60°C Reaction->Incubation Extraction Liquid-Liquid Extraction Incubation->Extraction Wash Wash & Dry Extraction->Wash Evap Evaporate & Reconstitute Wash->Evap Injection Inject into HPLC Evap->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for the HPLC analysis of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_product Product Pentanol This compound Reaction Pyridine Catalyst Pentanol->Reaction + DerivAgent 3,5-Dinitrobenzoyl Chloride DerivAgent->Reaction Derivative UV-Absorbing Ester Derivative Reaction->Derivative

Caption: Derivatization reaction of this compound.

References

Application Notes and Protocols: 4-Methyl-2-pentanol as a Precursor for Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of fragrance compounds and intermediates derived from 4-methyl-2-pentanol. The following sections outline key chemical transformations, including esterification, dehydration, and oxidation, providing quantitative data, comprehensive experimental procedures, and visual representations of the workflows and reaction pathways.

Esterification: Synthesis of (1,3-Dimethylbutyl) acetate

The esterification of this compound with acetic acid yields (1,3-dimethylbutyl) acetate, an ester known for its characteristic fruity and pear-like aroma, making it a valuable compound in the fragrance and flavor industry. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, and proceeds via a Fischer esterification mechanism.

Quantitative Data:

ParameterValueReference
Starting AlcoholThis compound
Carboxylic AcidGlacial Acetic Acid
CatalystConcentrated Sulfuric Acid
Reaction Time60 - 70 minutes
Product(1,3-Dimethylbutyl) acetate
Odor ProfileFruity, Pear-like
Reported Yield34.6% - 55.1%

Experimental Protocol: Fischer Esterification of this compound

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Boiling chips

Procedure:

  • To a clean, dry round-bottom flask, add 1.5 mL of this compound and 3.0 mL of glacial acetic acid.

  • Carefully add a few drops of concentrated sulfuric acid to the mixture along with a boiling chip.

  • Assemble a reflux apparatus by attaching a condenser to the flask.

  • Heat the mixture to reflux and maintain for 60-70 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Carefully add 2-3 mL of 5% aqueous sodium bicarbonate solution to neutralize the excess acid. Gently swirl and vent the funnel frequently to release any evolved carbon dioxide. Continue adding the bicarbonate solution until CO2 evolution ceases.

  • Separate the aqueous layer.

  • Wash the organic layer twice more with 5% sodium bicarbonate solution, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

  • Decant or filter the dried organic layer into a clean, dry round-bottom flask.

  • Purify the crude ester by simple distillation, collecting the fraction that boils at the expected temperature for (1,3-dimethylbutyl) acetate.

  • Weigh the purified product and calculate the percent yield.

Reaction Pathway:

G This compound This compound (1,3-Dimethylbutyl) acetate (1,3-Dimethylbutyl) acetate This compound->(1,3-Dimethylbutyl) acetate + Acetic Acid Acetic Acid Acetic Acid Acetic Acid->(1,3-Dimethylbutyl) acetate Water Water (1,3-Dimethylbutyl) acetate->Water + H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->(1,3-Dimethylbutyl) acetate Heat (Reflux) Heat (Reflux) Heat (Reflux)->(1,3-Dimethylbutyl) acetate

Caption: Fischer esterification of this compound.

Dehydration: Synthesis of Methylpentene Isomers

The acid-catalyzed dehydration of this compound is a classic elimination reaction that yields a mixture of isomeric methylpentenes. These alkenes can serve as versatile intermediates in the synthesis of other fragrance compounds. The product distribution is dependent on the reaction conditions and follows Zaitsev's rule, with the more substituted alkenes generally being the major products.

Quantitative Data:

ParameterValueReference
Starting AlcoholThis compound
CatalystConcentrated Sulfuric Acid or Phosphoric Acid
Major Products4-Methyl-1-pentene, 4-Methyl-2-pentene (E/Z), 2-Methyl-2-pentene
Minor Product2-Methyl-1-pentene
Product DistributionVaries with reaction conditions. A representative GC analysis showed a mixture of isomers.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (or 85% phosphoric acid)

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride

  • Simple distillation apparatus

  • Separatory funnel

  • Ice bath

Procedure:

  • Place this compound into a round-bottom flask.

  • Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid. The ratio of alcohol to acid can be optimized to control the reaction rate.

  • Set up a simple distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene products.

  • Gently heat the reaction mixture to distill the alkene products as they are formed. The distillation temperature should be kept below the boiling point of this compound to favor the elimination reaction.

  • Continue the distillation until no more alkene is collected.

  • Transfer the distillate to a separatory funnel and wash it with a small amount of saturated sodium chloride solution (brine) to remove any water-soluble impurities.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • The resulting mixture of methylpentenes can be analyzed by gas chromatography (GC) to determine the product distribution. Further fractional distillation can be employed to separate the individual isomers if desired.

Reaction Pathway and Product Formation:

G This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation Hydride Shift 4-Methyl-1-pentene 4-Methyl-1-pentene Secondary Carbocation->4-Methyl-1-pentene - H+ 4-Methyl-2-pentene (E/Z) 4-Methyl-2-pentene (E/Z) Secondary Carbocation->4-Methyl-2-pentene (E/Z) - H+ 2-Methyl-2-pentene 2-Methyl-2-pentene Tertiary Carbocation->2-Methyl-2-pentene - H+ 2-Methyl-1-pentene 2-Methyl-1-pentene Tertiary Carbocation->2-Methyl-1-pentene - H+

Caption: Dehydration of this compound and subsequent rearrangements.

Oxidation: Synthesis of 4-Methyl-2-pentanone (Methyl Isobutyl Ketone)

The oxidation of the secondary alcohol this compound yields the corresponding ketone, 4-methyl-2-pentanone, also known as methyl isobutyl ketone (MIBK). MIBK is a widely used solvent and a precursor in various chemical syntheses. While MIBK itself has a characteristic ketonic odor, it can be further functionalized to produce other fragrance compounds. A common and effective method for this oxidation is the Swern oxidation, which uses mild conditions and avoids heavy metals.

Quantitative Data:

ParameterValue
Starting AlcoholThis compound
Oxidizing AgentOxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO)
BaseTriethylamine (B128534)
SolventDichloromethane (B109758)
Reaction Temperature-78 °C to room temperature
Product4-Methyl-2-pentanone
Expected YieldHigh (typically >85%)

Experimental Protocol: Swern Oxidation of this compound

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Dry glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Dissolve oxalyl chloride in anhydrous dichloromethane (DCM) in the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in DCM dropwise via the dropping funnel, maintaining the temperature below -60 °C.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of this compound in DCM dropwise, again keeping the temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Add triethylamine dropwise to the reaction mixture, which will cause it to become thick and then stirrable again.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-2-pentanone.

  • The product can be further purified by distillation if necessary.

Experimental Workflow:

G A Activation of DMSO with Oxalyl Chloride at -78°C B Addition of this compound at -78°C A->B C Addition of Triethylamine B->C D Warm to Room Temperature C->D E Aqueous Workup D->E F Extraction and Washing E->F G Drying and Solvent Removal F->G H Purification (Distillation) G->H I 4-Methyl-2-pentanone H->I

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methyl-2-pentanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound include:

  • Catalytic Hydrogenation of 4-Methyl-2-pentanone (B128772) (Methyl Isobutyl Ketone - MIBK): This is a widely used industrial and laboratory method involving the reduction of the ketone using hydrogen gas and a metal catalyst.[1]

  • Reduction with Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of 4-methyl-2-pentanone to the corresponding alcohol.[2]

  • Grignard Reaction: The reaction of an appropriate Grignard reagent (e.g., methylmagnesium bromide) with an aldehyde (e.g., isovaleraldehyde) can be employed to form this compound.

Q2: What are the primary factors that influence the yield of this compound synthesis?

A2: The yield can be influenced by several factors, including:

  • Choice of Synthesis Method and Reagents: The selected synthetic route and the quality of reagents are critical.

  • Reaction Conditions: Temperature, pressure (for hydrogenation), reaction time, and solvent can significantly impact the yield and selectivity.

  • Catalyst Activity and Loading (for Catalytic Hydrogenation): The choice of catalyst and its concentration are crucial for efficient conversion.

  • Purity of Starting Materials: Impurities in the starting ketone or aldehyde can lead to side reactions and lower yields.

  • Work-up and Purification Procedures: Inefficient extraction or distillation can result in product loss.

Q3: What are common side reactions to be aware of?

A3: Common side reactions include:

  • Incomplete Reaction: Leaving unreacted starting material.

  • Over-reduction: In some cases, further reduction of the alcohol can occur.

  • Dehydration: Under acidic conditions or at high temperatures, this compound can dehydrate to form various alkenes.

  • Wurtz-type Coupling (in Grignard Synthesis): The Grignard reagent can couple with the starting alkyl halide.

Data Presentation: Comparative Yields

The following tables provide quantitative data on the yield of this compound and related reductions under various conditions to facilitate comparison.

Table 1: Yield of this compound via Catalytic Hydrogenation of 4-Methyl-2-pentanone (MIBK) with Raney-Ni Catalyst.

Temperature (°C)MIBK Conversion (%)This compound Yield (%)
30~55~55
50~80~80
70~95~95

Data adapted from experiments conducted in an isopropanol (B130326) and water mixture.[3]

Table 2: Effect of Solvent on the Yield of Alcohol from NaBH₄ Reduction of Acetophenone (a model ketone).

Solvent (mL)TimeConversion (%)Yield (%)
None4 days9586
EtOH (0.3)1 h9996
MeOH (0.3)15 min9390
EtOH (5.0)2 h9691
MeOH (5.0)30 min7368

These results demonstrate that the addition of a small amount of a protic solvent like ethanol (B145695) or methanol (B129727) can significantly accelerate the reduction of ketones with NaBH₄ and improve yields.[2]

Troubleshooting Guides

Method 1: Catalytic Hydrogenation of 4-Methyl-2-pentanone
IssuePotential CauseRecommended Solution
Low Yield / Incomplete Conversion Inactive Catalyst: The catalyst may be old, poisoned, or not properly activated.Use a fresh batch of catalyst. Ensure the reaction setup is free of catalyst poisons (e.g., sulfur compounds).
Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.Increase the hydrogen pressure according to established protocols for the specific catalyst being used.
Low Reaction Temperature: The temperature may be too low for the catalyst to be effective.Gradually increase the reaction temperature, while monitoring for side reactions.
Poor Mixing: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen.Ensure vigorous and efficient stirring throughout the reaction.
Formation of Byproducts Over-reduction: Prolonged reaction times or harsh conditions can lead to the formation of alkanes.Monitor the reaction progress by techniques like TLC or GC and stop the reaction once the starting material is consumed.
Dehydration: If acidic impurities are present in the catalyst or solvent, dehydration to alkenes can occur.Use a neutral or slightly basic catalyst support and ensure the solvent is neutral.
Method 2: Grignard Synthesis
IssuePotential CauseRecommended Solution
Reaction Fails to Initiate Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.Flame-dry all glassware under vacuum and use anhydrous solvents.
Inactive Magnesium: The surface of the magnesium turnings may be oxidized.Activate the magnesium by crushing it in a dry mortar and pestle or by adding a small crystal of iodine.
Low Yield Impure Alkyl Halide: The starting alkyl halide may contain impurities.Use freshly distilled alkyl halide.
Side Reactions: Wurtz coupling or reaction with atmospheric CO₂ can consume the Grignard reagent.Add the alkyl halide slowly to the magnesium to minimize coupling. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon).
Addition of Aldehyde is too Fast: A rapid addition can lead to side reactions and a decrease in yield.Add the aldehyde dropwise to the Grignard reagent, preferably at a low temperature (e.g., 0 °C).

Experimental Protocols

Detailed Protocol for the Catalytic Hydrogenation of 4-Methyl-2-pentanone

This protocol describes a general procedure for the synthesis of this compound via the catalytic hydrogenation of 4-methyl-2-pentanone.

Materials:

  • 4-Methyl-2-pentanone (MIBK)

  • Raney-Nickel (or another suitable catalyst, e.g., Pd/C)

  • Anhydrous ethanol (or another suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation: Ensure all glassware is clean and dry. The high-pressure reactor should be inspected and prepared according to the manufacturer's instructions.

  • Charging the Reactor: In the reactor vessel, combine 4-methyl-2-pentanone and anhydrous ethanol. Add the catalyst under a stream of inert gas to prevent exposure to air. The catalyst loading should be determined based on literature precedent or preliminary experiments.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction: Begin stirring and heat the reactor to the desired temperature. Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol. Combine the filtrate and washings and remove the solvent using a rotary evaporator. The crude product can be further purified by distillation.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis

Troubleshooting_Grignard_Yield start Low Yield in Grignard Synthesis check_initiation Did the Grignard reagent form successfully? start->check_initiation check_titration Titrate a sample of the Grignard reagent. check_initiation->check_titration No good_concentration Grignard concentration is adequate. check_initiation->good_concentration Yes low_concentration Low concentration of Grignard reagent. check_titration->low_concentration Result troubleshoot_formation Troubleshoot Grignard formation: - Ensure anhydrous conditions. - Activate magnesium. low_concentration->troubleshoot_formation end Yield Improved troubleshoot_formation->end check_addition Review the addition of the aldehyde. good_concentration->check_addition slow_addition Was the aldehyde added slowly at low temperature? check_addition->slow_addition correct_procedure Addition procedure was correct. slow_addition->correct_procedure Yes fast_addition Aldehyde added too quickly or at high temp. slow_addition->fast_addition No check_workup Examine work-up procedure. correct_procedure->check_workup optimize_addition Optimize addition: - Add dropwise at 0°C. fast_addition->optimize_addition optimize_addition->end emulsion Formation of stable emulsions during work-up? check_workup->emulsion optimize_workup Optimize work-up: - Use saturated NH4Cl. - Perform multiple extractions. emulsion->optimize_workup Yes emulsion->end No optimize_workup->end

Caption: A troubleshooting workflow for diagnosing low yield in the Grignard synthesis of alcohols.

Reaction Pathway for the Reduction of 4-Methyl-2-pentanone

Reduction_Pathway start 4-Methyl-2-pentanone (MIBK) intermediate Hydride addition to carbonyl carbon start->intermediate Reduction reagents Reducing Agent (e.g., H₂/Catalyst or NaBH₄) reagents->intermediate product This compound intermediate->product Protonation

Caption: Simplified reaction pathway for the reduction of 4-methyl-2-pentanone to this compound.

References

Technical Support Center: Overcoming Challenges in the Separation of 4-Methyl-2-pentanol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of 4-Methyl-2-pentanol diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the diastereomers of this compound?

A1: The main challenge lies in the subtle differences in the physical properties of the diastereomers. While diastereomers, unlike enantiomers, have different physical properties, these differences can be minimal for structurally similar molecules like the diastereomers of this compound. This makes separation by traditional methods like fractional distillation difficult and often necessitates more specialized techniques such as diastereomeric salt crystallization or chiral chromatography.[1]

Q2: What are the most common methods for separating this compound diastereomers?

A2: The most prevalent and effective methods include:

  • Diastereomeric Salt Crystallization: This involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their differing solubilities.[2]

  • Chiral Chromatography (GC and HPLC): This technique uses a chiral stationary phase (CSP) to differentially interact with the diastereomers, leading to their separation.[3]

  • Enzymatic Resolution: This kinetic resolution method employs an enzyme that selectively reacts with one diastereomer, allowing for the separation of the unreacted diastereomer.

Q3: How do I choose the right resolving agent for diastereomeric salt crystallization?

A3: The selection of an appropriate chiral resolving agent is crucial for successful separation. For a chiral alcohol like this compound, a chiral acid is typically used. A commonly cited and effective resolving agent is di-p-toluoyl-D-tartaric acid (DPTTA).[2] The choice often depends on factors such as the formation of well-defined crystalline salts and a significant difference in the solubility of the resulting diastereomeric salts in a particular solvent.

Q4: Can I use nuclear magnetic resonance (NMR) spectroscopy to determine the diastereomeric excess (de)?

A4: Yes, 1H NMR spectroscopy can be a powerful tool for determining the diastereomeric excess. The diastereomers should exhibit at least one set of corresponding protons with different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, the ratio and thus the diastereomeric excess can be calculated.

Q5: What is diastereomeric excess (de) and how is it calculated?

A5: Diastereomeric excess (de) is a measure of the purity of a diastereomeric mixture. It represents the excess of one diastereomer over the other. The formula for calculating diastereomeric excess is:

de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| x 100%

Where [Diastereomer 1] and [Diastereomer 2] are the concentrations or mole fractions of the two diastereomers in the mixture.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Causes Troubleshooting Steps
No crystallization occurs The diastereomeric salts are too soluble in the chosen solvent. The concentration of the salt is below its solubility limit.- Increase Concentration: Carefully evaporate some of the solvent. - Add an Anti-solvent: Introduce a solvent in which the salts are less soluble to induce precipitation. - Cooling: Lower the temperature of the solution slowly. - Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.
"Oiling out" instead of crystallization The level of supersaturation is too high. The temperature is above the melting point of the solvated solid.- Reduce Supersaturation: Use a more dilute solution or cool the solution at a much slower rate. - Change Solvent: Select a solvent system where crystallization can occur at a higher temperature. - Agitation: Ensure proper and consistent stirring.
Low yield of the desired diastereomer The desired diastereomeric salt is still significantly soluble in the mother liquor. The crystallization process was stopped prematurely.- Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures. - Increase Crystallization Time: Allow more time for the crystallization to reach equilibrium.
Low diastereomeric excess (de) The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Co-crystallization of both diastereomers is occurring.- Solvent Screening: Test a variety of solvents and solvent mixtures to find a system that maximizes the solubility difference. - Recrystallization: Perform one or more recrystallization steps on the isolated solid to improve its purity.
Chiral Chromatography (HPLC/GC)
Problem Possible Causes Troubleshooting Steps
Poor or no resolution of diastereomer peaks Inappropriate column selection. The mobile phase is not optimized. The flow rate is too high.- Column Selection: Ensure you are using a chiral stationary phase (CSP) suitable for the separation of alcohols or their derivatives. - Mobile Phase Optimization: Systematically vary the composition of the mobile phase. For normal-phase HPLC, adjust the ratio of the non-polar and polar solvents. For reversed-phase HPLC, alter the organic modifier and aqueous phase ratio. For GC, optimize the temperature program. - Flow Rate: Reduce the flow rate to increase the interaction time with the stationary phase.
Broad peaks High dead volume in the system. Column degradation. The sample solvent is incompatible with the mobile phase.- System Check: Minimize tubing length and ensure all fittings are secure. - Column Care: Flush the column or replace it if it is old or has been used extensively under harsh conditions. - Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent retention times Fluctuations in mobile phase composition. Unstable column temperature. Pump malfunction or leaks.- Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. - Temperature Control: Use a column oven to maintain a constant temperature. - System Maintenance: Check the pump for consistent flow and pressure, and inspect for any leaks.
Peak tailing Secondary interactions with the stationary phase (e.g., with residual silanol (B1196071) groups). Column contamination. Column void.- Mobile Phase Additives: For HPLC, add a small amount of a competitive agent (e.g., a weak acid or base) to the mobile phase to block active sites. - Column Cleaning: Flush the column with a strong solvent. - Guard Column: Use a guard column to protect the analytical column from contaminants. If a void is suspected, the column may need to be replaced.

Data Presentation

Table 1: Comparison of Separation Methods for this compound Diastereomers

Method Typical Diastereomeric Excess (de) Typical Yield Advantages Disadvantages
Diastereomeric Salt Crystallization >95% (after recrystallization)20-40% (per cycle)Scalable, well-established technique.Can be time-consuming, requires screening of resolving agents and solvents, may have lower initial yields.
Enzymatic Resolution >94%<50% (for the unreacted enantiomer)High selectivity, mild reaction conditions.Limited to 50% theoretical yield for the unreacted enantiomer, may require specific enzymes.
Chiral GC (after derivatization) >99%Analytical scaleHigh resolution, sensitive.Requires derivatization, not easily scalable for preparative purposes.
Chiral HPLC >98%Preparative scale possibleDirect separation, can be scaled up.Can be expensive, requires specialized chiral columns.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Racemic this compound

  • Di-p-toluoyl-D-tartaric acid (DPTTA) (resolving agent)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Salt Formation:

    • In a flask, dissolve racemic this compound (1 equivalent) in a minimal amount of methanol.

    • In a separate flask, dissolve DPTTA (0.5 equivalents) in methanol.

    • Slowly add the DPTTA solution to the this compound solution with stirring.

    • Stir the mixture at room temperature for 1-2 hours.

  • Crystallization:

    • Slowly add diethyl ether as an anti-solvent until the solution becomes slightly turbid.

    • Allow the solution to stand at room temperature or in a refrigerator (4°C) to induce crystallization. The formation of crystals may take several hours to days.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Analysis of Diastereomeric Purity:

    • Dry the crystals and analyze the diastereomeric purity by 1H NMR or chiral HPLC/GC after regeneration of the alcohol.

  • Recrystallization (if necessary):

    • If the diastereomeric excess is not satisfactory, recrystallize the solid from a suitable solvent system (e.g., methanol/diethyl ether) to improve purity.

  • Regeneration of the Enantiomerically Enriched Alcohol:

    • Dissolve the purified diastereomeric salt in water.

    • Add a sufficient amount of NaOH solution to basify the mixture (pH > 10).

    • Extract the liberated this compound with diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Protocol 2: Chiral Gas Chromatography (GC) Analysis of this compound Diastereomers (after Acetylation)

Materials:

  • Enantiomerically enriched/diastereomeric mixture of this compound

  • Acetic anhydride (B1165640)

  • Pyridine

  • Dichloromethane

  • Chiral GC column (e.g., CP Chirasil-DEX CB)

Procedure:

  • Derivatization (Acetylation):

    • In a small vial, dissolve a sample of the this compound in a small volume of dichloromethane.

    • Add an excess of acetic anhydride and a catalytic amount of pyridine.

    • Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours or until complete as monitored by TLC or GC.

    • Quench the reaction by adding a small amount of water.

    • Extract the acetylated product with dichloromethane, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and use the solution directly for GC analysis.

  • GC Analysis:

    • Column: CP Chirasil-DEX CB (or equivalent)

    • Carrier Gas: Hydrogen or Helium

    • Injector Temperature: 230°C

    • Detector Temperature (FID): 250°C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 70°C), hold for a few minutes, then ramp at a slow rate (e.g., 2-5°C/min) to a final temperature (e.g., 150°C). The exact program will need to be optimized for the specific column and instrument.

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.

    • Data Analysis: Integrate the peaks corresponding to the two diastereomeric acetates to determine the diastereomeric ratio and calculate the diastereomeric excess.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_separation Separation Method cluster_analysis Analysis cluster_product Final Product racemic_mixture Racemic this compound crystallization Diastereomeric Salt Crystallization racemic_mixture->crystallization Choose Method chromatography Chiral Chromatography racemic_mixture->chromatography Choose Method enzymatic Enzymatic Resolution racemic_mixture->enzymatic Choose Method analysis Purity Analysis (NMR, Chiral GC/HPLC) crystallization->analysis chromatography->analysis enzymatic->analysis product Enantiomerically Pure This compound analysis->product

Caption: Experimental workflow for the separation of this compound diastereomers.

troubleshooting_logic cluster_cryst Crystallization cluster_chrom Chromatography start Poor Separation of Diastereomers method Which method? start->method cryst_check Check Solvent System method->cryst_check Crystallization chrom_check Check Parameters method->chrom_check Chromatography cryst_sol Screen Solvents & Anti-solvents cryst_check->cryst_sol cryst_recryst Recrystallize Product cryst_check->cryst_recryst end Improved Separation cryst_sol->end Re-analyze cryst_recryst->end Re-analyze chrom_mp Optimize Mobile Phase chrom_check->chrom_mp chrom_col Change Column/ Stationary Phase chrom_check->chrom_col chrom_flow Adjust Flow Rate/ Temp Program chrom_check->chrom_flow chrom_mp->end Re-analyze chrom_col->end Re-analyze chrom_flow->end Re-analyze

Caption: Logical relationship for troubleshooting poor diastereomer separation.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Methyl-2-pentanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and modification of 4-Methyl-2-pentanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing derivatives of this compound?

Common synthetic routes to produce derivatives include the oxidation of this compound to 4-Methyl-2-pentanone, its esterification with carboxylic acids, and dehydration to form alkenes. Additionally, related isomers like 4-Methyl-1-pentanol can be synthesized through methods such as the hydroboration-oxidation of 4-Methyl-1-pentene or the reduction of 4-methylpentanoic acid and its esters.[1]

Q2: How can I improve the yield of my esterification reaction with this compound?

Low yields in esterification reactions are often due to the equilibrium nature of the reaction. To improve the yield, consider removing water as it forms, using an excess of one reactant (either the alcohol or the carboxylic acid), or using a more efficient acid catalyst.[2] Ensure that the reaction is heated sufficiently, as heat acts as a catalyst.[2]

Q3: What are the primary side products I should be aware of during the dehydration of this compound?

The dehydration of this compound can lead to a mixture of alkene isomers. The major product is typically the more substituted alkene due to its higher stability, but the product distribution can be influenced by the reaction conditions.[3]

Q4: My Grignard reaction to synthesize a this compound derivative is failing to initiate. What are the likely causes?

Failure of a Grignard reaction to initiate is almost always due to the presence of water or impurities. Ensure all glassware is flame-dried, solvents are anhydrous, and the magnesium turnings are fresh and active.[4] A small crystal of iodine can be added to activate the magnesium.[4]

Troubleshooting Guides

Oxidation of this compound to 4-Methyl-2-pentanone
Problem Potential Cause Suggested Solution
Low Conversion 1. Insufficient oxidizing agent. 2. Reaction temperature is too low. 3. Inadequate reaction time.1. Increase the molar ratio of the oxidizing agent. 2. Gradually increase the reaction temperature while monitoring for side reactions. 3. Extend the reaction time and monitor progress using TLC or GC.
Over-oxidation to Carboxylic Acid 1. Use of a strong, non-selective oxidizing agent. 2. Reaction temperature is too high.1. Switch to a milder oxidizing agent such as PCC (Pyridinium chlorochromate) or a Swern oxidation. 2. Maintain a lower reaction temperature.
Formation of Side Products 1. Presence of impurities in the starting material. 2. Non-optimal reaction conditions leading to side reactions.1. Purify the this compound before the reaction. 2. Optimize reaction parameters such as solvent, temperature, and pH.
Esterification of this compound
Problem Potential Cause Suggested Solution
Low Yield 1. Reaction has not reached completion. 2. Loss of product during workup and extraction.[1] 3. Reaction equilibrium is unfavorable.[2]1. Increase reaction time and/or temperature.[2] 2. Perform multiple extractions with a suitable solvent and ensure complete phase separation.[1] 3. Use a Dean-Stark apparatus to remove water, or use an excess of one reactant.
Product Contamination with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Drive the reaction to completion using the suggestions for low yield. 2. Purify the crude product using fractional distillation or column chromatography.
Hydrolysis of Ester during Workup 1. Presence of excess acid or base during aqueous workup.1. Neutralize the reaction mixture carefully before extraction. 2. Wash the organic layer with a saturated sodium bicarbonate solution to remove residual acid.

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Methyl-2-pentanone using PCC
  • Reagent Preparation : In a fume hood, add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) to a round-bottom flask containing dichloromethane (B109758) (DCM) as the solvent.

  • Reaction Setup : Equip the flask with a magnetic stirrer and place it in an ice bath.

  • Addition of Alcohol : Slowly add a solution of this compound (1 equivalent) in DCM to the PCC suspension.

  • Reaction Monitoring : Allow the mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Purification : Remove the solvent under reduced pressure, and purify the resulting crude ketone by distillation.

Protocol 2: Fischer Esterification of this compound with Acetic Acid
  • Reaction Setup : In a round-bottom flask, combine this compound (1 equivalent) and acetic acid (1.2 equivalents).[2]

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).[2]

  • Reflux : Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[2] The reaction is typically refluxed for 1-2 hours.

  • Workup : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification : Purify the crude ester by fractional distillation.

Diagrams

experimental_workflow Oxidation of this compound Workflow reagent_prep Reagent Preparation (PCC in DCM) reaction_setup Reaction Setup (Flask in Ice Bath) reagent_prep->reaction_setup alcohol_addition Slow Addition of This compound reaction_setup->alcohol_addition reaction_monitoring Stir at RT Monitor by TLC alcohol_addition->reaction_monitoring workup Workup (Dilute, Filter) reaction_monitoring->workup purification Purification (Distillation) workup->purification product 4-Methyl-2-pentanone purification->product

Caption: Workflow for the oxidation of this compound.

troubleshooting_logic Troubleshooting Low Yield in Esterification start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Time/Temp incomplete->increase_time_temp remove_water Remove Water (Dean-Stark) incomplete->remove_water use_excess_reagent Use Excess Reagent incomplete->use_excess_reagent increase_time_temp->check_completion remove_water->check_completion use_excess_reagent->check_completion check_workup Review Workup Procedure complete->check_workup product_loss Potential Product Loss? check_workup->product_loss multiple_extractions Perform Multiple Extractions product_loss->multiple_extractions Yes purification_issue Check Purification Step product_loss->purification_issue No

References

Troubleshooting peak tailing in GC analysis of 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of 4-Methyl-2-pentanol

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Gas Chromatography (GC) analysis of this compound, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can significantly affect the accuracy and precision of your results. It manifests as an asymmetry in the peak, where the latter part of the peak is broader than the front. An ideal, symmetrical peak has a tailing factor or asymmetry factor of 1.0; values greater than 1.2 often indicate a problem that needs to be addressed.

Initial Assessment:

The first step in troubleshooting is to examine your chromatogram to determine the nature of the peak tailing.

  • Are all peaks tailing? If most or all peaks in your chromatogram, including the solvent peak, are tailing, the issue is likely related to a physical problem in the GC system. This could be a disruption in the carrier gas flow path.

  • Is only the this compound peak (and other polar analytes) tailing? If only specific, polar compounds like this compound are showing tailing, the problem is more likely chemical in nature. This points towards interactions between your analyte and active sites within the system.

Below is a troubleshooting workflow to help you systematically identify and resolve the cause of peak tailing.

Peak_Tailing_Troubleshooting start Peak Tailing Observed for This compound all_peaks_tail All Peaks Tailing? start->all_peaks_tail physical_issues Suspect Physical/Mechanical Issues all_peaks_tail->physical_issues Yes specific_peaks_tail Only this compound (and other polar analytes) Tailing? all_peaks_tail->specific_peaks_tail No check_column_install Check Column Installation: - Correct insertion depth in inlet/detector? - Proper ferrule connection? physical_issues->check_column_install check_column_cut Inspect Column Cut: - Is the cut clean and at a 90° angle? check_column_install->check_column_cut check_dead_volume Investigate Dead Volume: - Improperly fitted connections? check_column_cut->check_dead_volume dead_volume_remedy Remedy: Re-install column, ensure proper connections. check_dead_volume->dead_volume_remedy chemical_issues Suspect Chemical Interactions (Active Sites) specific_peaks_tail->chemical_issues Yes check_liner Inlet Liner: - Is it deactivated? - Is it contaminated? (Replace if necessary) chemical_issues->check_liner check_column_contamination Column Contamination: - Trim a small portion from the front of the column. check_liner->check_column_contamination check_column_phase Column Phase Mismatch: - Is the stationary phase appropriate for polar analytes? (Consider a wax-type column) check_column_contamination->check_column_phase chemical_remedy Remedy: Use deactivated liners, trim or replace column with a more polar phase. check_column_phase->chemical_remedy resolve Problem Resolved dead_volume_remedy->resolve chemical_remedy->resolve Troubleshooting_Logic start Observation: Peak Tailing assess_scope Assess Scope: All peaks or specific peaks? start->assess_scope all_peaks All Peaks Tailing assess_scope->all_peaks All specific_peaks Specific (Polar) Peaks Tailing assess_scope->specific_peaks Specific physical_path Investigate Physical Flow Path all_peaks->physical_path chemical_path Investigate Chemical Interactions specific_peaks->chemical_path physical_actions Actions: - Check column installation - Inspect column cut - Look for leaks/dead volume physical_path->physical_actions chemical_actions Actions: - Replace inlet liner - Trim column - Evaluate column phase suitability chemical_path->chemical_actions solution Resolution: Symmetrical Peak Shape physical_actions->solution chemical_actions->solution

Technical Support Center: Purification of Crude 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methyl-2-pentanol. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthesis route, common impurities in crude this compound may include unreacted starting materials, byproducts, and residual solvents. For instance, if synthesized via the reduction of 4-methyl-2-pentanone, residual ketone and the reducing agent byproducts could be present. If prepared by hydration of 4-methyl-1-pentene, isomeric alcohols like 4-methyl-1-pentanol (B72827) might be formed.[1] Solvents used in the reaction, such as ethanol (B145695) or benzene, may also be present.[2]

Q2: Which purification method is most suitable for achieving high-purity this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Fractional distillation is highly effective for separating this compound from impurities with significantly different boiling points.

  • Preparative Gas Chromatography (Prep-GC) or High-Performance Liquid Chromatography (HPLC) can achieve very high purity, especially for removing structurally similar isomers.[3]

  • Liquid-liquid extraction is often used as a preliminary purification step to remove water-soluble impurities and salts before a final distillation or chromatographic step.[3]

Q3: How can I remove water from my crude this compound sample?

A3: Water can be removed by drying the crude product with a suitable drying agent before distillation. Common drying agents for alcohols include anhydrous magnesium sulfate (B86663) (MgSO₄), anhydrous calcium sulfate (CaSO₄), or anhydrous sodium sulfate (Na₂SO₄). After adding the drying agent and allowing sufficient time for water absorption, the solid is removed by filtration.

Troubleshooting Guides

Fractional Distillation

Problem: Poor Separation of Components

Possible CauseSolution
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on the packing material of the fractionating column. A slow and steady distillation rate is crucial for good separation.[3]
Inefficient fractionating column. Use a longer fractionating column or one with more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[3]
Fluctuating temperature at the distillation head. Ensure the heating mantle provides consistent heat. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.[3]
Improper thermometer placement. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[3]

Problem: Bumping or Uneven Boiling

Possible CauseSolution
Lack of boiling chips or stir bar. Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.[3]
Superheating of the liquid. Ensure even heating and adequate agitation of the liquid.[3]

Problem: No Distillate is Collecting

Possible CauseSolution
Insufficient heating. Gradually increase the temperature of the heating mantle. The flask temperature needs to be significantly higher than the boiling point of the liquid to overcome the heat loss of the apparatus.
Leaks in the apparatus. Check all ground glass joints and connections for a tight seal. Use grease if necessary for ground glass joints.
Condenser water is too cold. If the product has a relatively high melting point, it could solidify in the condenser. Use slightly warmer condenser water in such cases.
Gas Chromatography (for purity analysis)

Problem: Peak Tailing

Possible CauseSolution
Column overload. Reduce the sample concentration or the injection volume.
Active sites on the column. Use a column with a more inert stationary phase or derivatize the alcohol to a less polar compound before analysis.
Contamination in the injector or column. Clean the injector and bake out the column according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes the expected purity levels for different purification methods. The actual purity will depend on the specific experimental conditions and the nature of the impurities.

Purification MethodExpected PurityScale
Fractional Distillation >98%Milligram to Kilogram
Preparative GC/HPLC >99.5%Microgram to Gram
Liquid-Liquid Extraction (as a workup step) Low (as a standalone method)Milligram to Kilogram

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from impurities with different boiling points.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly sealed.

  • Charging the Flask: Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Heating: Begin to gently heat the flask with the heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The temperature will initially rise to the boiling point of the lowest boiling impurity.

    • Collect the first fraction (forerun) in a separate receiving flask until the temperature stabilizes at the boiling point of this compound (approximately 132 °C).

    • Change the receiving flask to collect the purified this compound fraction.

    • Continue to collect the distillate as long as the temperature remains stable.

  • Shutdown: Stop the distillation before the flask runs dry. Allow the apparatus to cool down before disassembling.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the purified this compound and identify any remaining impurities.

Instrumentation and Conditions (Example):

  • GC Column: DB-WAX (or equivalent polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.[3]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Solvent Delay: 2 minutes.[3]

Procedure:

  • Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak areas of all components in the chromatogram to calculate the relative purity.

Visualizations

Experimental_Workflow_Distillation cluster_prep Preparation cluster_distill Fractional Distillation cluster_analysis Analysis crude_sample Crude this compound drying Drying with Anhydrous Salt crude_sample->drying filtration Filtration drying->filtration distillation Fractional Distillation Apparatus filtration->distillation forerun Collect Forerun (Impurities) distillation->forerun Lower boiling point product_collection Collect Product Fraction distillation->product_collection Boiling point of this compound purity_analysis Purity Analysis (GC-MS) product_collection->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting_Distillation cluster_separation Poor Separation cluster_boiling Uneven Boiling cluster_no_distillate No Distillate start Distillation Problem fast_rate Rate too fast? start->fast_rate inefficient_column Inefficient column? start->inefficient_column temp_fluctuation Temp. fluctuating? start->temp_fluctuation no_chips No boiling chips/stir bar? start->no_chips superheating Superheating? start->superheating low_heat Insufficient heat? start->low_heat leaks Apparatus leaks? start->leaks solution1 Reduce heating rate fast_rate->solution1 Yes solution2 Use better column inefficient_column->solution2 Yes solution3 Insulate column temp_fluctuation->solution3 Yes solution4 Add boiling chips/stir bar no_chips->solution4 Yes solution5 Ensure even heating/stirring superheating->solution5 Yes solution6 Increase heat low_heat->solution6 Yes solution7 Check seals leaks->solution7 Yes

Caption: Troubleshooting guide for common fractional distillation issues.

References

Preventing side reactions in the oxidation of 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 4-methyl-2-pentanol to 4-methyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the oxidation of this compound?

The primary and desired product of the selective oxidation of this compound, a secondary alcohol, is 4-methyl-2-pentanone, a ketone. This transformation involves the conversion of the hydroxyl group (-OH) into a carbonyl group (C=O).

Q2: What are the most common side reactions to be aware of during this oxidation?

The two most significant side reactions are:

  • Dehydration: Under acidic conditions, this compound can undergo dehydration to form a mixture of alkene isomers, primarily 4-methyl-1-pentene, (E/Z)-4-methyl-2-pentene, and 2-methyl-2-pentene (B165383) (the Zaitsev product), which can be formed through carbocation rearrangement.[1][2]

  • Over-oxidation/C-C Bond Cleavage: While less common for secondary alcohols compared to primary ones, using overly harsh or non-selective oxidizing agents like potassium permanganate (B83412) under uncontrolled conditions can lead to the cleavage of carbon-carbon bonds.[3]

Q3: Which oxidizing agents are recommended for this transformation?

Several oxidizing agents can effectively convert this compound to 4-methyl-2-pentanone. The choice often depends on the desired reaction conditions (e.g., pH, temperature), scale, and tolerance of other functional groups in the substrate. Common choices include:

  • Chromium-based reagents: Jones reagent (CrO₃/H₂SO₄ in acetone) is a powerful and cost-effective option.[4][5] Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) are milder alternatives that can be used in non-aqueous media.

  • DMSO-based reagents (Swern Oxidation): This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by a hindered base such as triethylamine (B128534).[6][7][8] It is known for its mild conditions and high selectivity.[6]

  • Hypervalent iodine reagents (Dess-Martin Periodinane - DMP): DMP is a highly selective and mild oxidizing agent that works at room temperature and in neutral conditions, making it suitable for sensitive substrates.[9][10][11]

Troubleshooting Guides

Issue 1: Low Yield of 4-Methyl-2-pentanone
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Activity: Ensure the oxidizing agent is not old or degraded. Prepare fresh Jones reagent if necessary. - Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC. If starting material remains, consider extending the reaction time or cautiously increasing the temperature, being mindful of potential side reactions. - Check Stoichiometry: Ensure the correct molar equivalents of the oxidizing agent are used. For DMP and Swern oxidations, a slight excess (1.1-1.5 equivalents) is common.
Product Degradation - Control Temperature: Exothermic reactions, like those with Jones reagent, should be cooled in an ice bath during the addition of the oxidant.[4] For Swern oxidations, maintaining a low temperature (e.g., -78 °C) is critical to prevent side reactions.[8] - pH Control: For acid-sensitive substrates, consider using milder, non-acidic methods like DMP or Swern oxidation.
Inefficient Work-up - Quenching: Ensure the reaction is properly quenched before extraction. For Jones oxidation, adding isopropanol (B130326) can neutralize excess oxidant. For Swern and DMP oxidations, specific aqueous work-up procedures are required to remove byproducts. - Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.
Issue 2: Presence of Alkene Impurities in the Product
Potential Cause Troubleshooting Steps
Acid-Catalyzed Dehydration - Avoid Strongly Acidic Conditions: If dehydration is a major issue with Jones reagent, switch to a non-acidic oxidation method like Swern or Dess-Martin oxidation.[1] - Control Temperature: Higher temperatures can favor elimination reactions. Maintain the recommended temperature for the chosen protocol. - Buffer the Reaction: For Dess-Martin oxidation, adding a mild base like pyridine (B92270) or sodium bicarbonate can buffer the acetic acid byproduct and suppress acid-catalyzed side reactions.[9]
Carbocation Rearrangements - Dehydration of this compound can proceed via a carbocation intermediate, which can rearrange to form more stable alkenes.[1] Using milder, non-acidic oxidation methods will circumvent the formation of this carbocation intermediate.

Quantitative Data Summary

The following table summarizes typical yields for the oxidation of secondary alcohols to ketones using different methods. Note that yields can vary based on the specific substrate and reaction conditions.

Oxidation MethodOxidizing AgentTypical Yield for Secondary AlcoholsReference
Jones Oxidation CrO₃ / H₂SO₄ in AcetoneHigh[4]
Swern Oxidation (COCl)₂ / DMSO, then Et₃NHigh[8]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)High[9]

Experimental Protocols

Protocol 1: Jones Oxidation of this compound
  • Preparation of Jones Reagent: Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Carefully dilute the mixture with distilled water to a final volume of 100 mL.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.22 g (0.1 mol) of this compound in 100 mL of acetone. Cool the flask in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature between 0-10 °C. The color of the reaction mixture will change from orange to green/blue.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, add isopropanol dropwise to quench any excess oxidant (until the orange color disappears). Add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Protocol 2: Swern Oxidation of this compound
  • Reaction Setup: To a solution of 1.5 mL (2.2 g, 17 mmol) of oxalyl chloride in 50 mL of anhydrous dichloromethane (B109758) (DCM) at -78 °C (dry ice/acetone bath), add 2.4 mL (3.4 g, 34 mmol) of dimethyl sulfoxide (DMSO) dropwise.

  • Alcohol Addition: After stirring for 15 minutes, add a solution of 1.45 g (14.2 mmol) of this compound in 10 mL of DCM dropwise over 10 minutes.

  • Base Addition: Stir the mixture for another 30 minutes at -78 °C, then add 9.9 mL (7.2 g, 71 mmol) of triethylamine (Et₃N).

  • Warming and Work-up: Allow the reaction mixture to warm to room temperature. Add 50 mL of water and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or distillation.

Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Oxidizing Agent Oxidizing Agent This compound->Oxidizing Agent Add Reaction Conditions Reaction Conditions Quenching Quenching Reaction Conditions->Quenching Monitor Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification 4-Methyl-2-pentanone 4-Methyl-2-pentanone Purification->4-Methyl-2-pentanone

Caption: General experimental workflow for the oxidation of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Degradation Product Degradation Low Yield->Product Degradation Inefficient Work-up Inefficient Work-up Low Yield->Inefficient Work-up Verify Reagent Activity Verify Reagent Activity Incomplete Reaction->Verify Reagent Activity Optimize Time/Temp Optimize Time/Temp Incomplete Reaction->Optimize Time/Temp Check Stoichiometry Check Stoichiometry Incomplete Reaction->Check Stoichiometry Control Temperature Control Temperature Product Degradation->Control Temperature Control pH Control pH Product Degradation->Control pH Proper Quenching Proper Quenching Inefficient Work-up->Proper Quenching Efficient Extraction Efficient Extraction Inefficient Work-up->Efficient Extraction

Caption: Troubleshooting logic for low product yield.

Side_Reaction_Prevention cluster_causes Primary Cause cluster_solutions Prevention Strategies Alkene Impurities Alkene Impurities Acid-Catalyzed Dehydration Acid-Catalyzed Dehydration Alkene Impurities->Acid-Catalyzed Dehydration Avoid Acidic Reagents Avoid Acidic Reagents Acid-Catalyzed Dehydration->Avoid Acidic Reagents Control Temperature Control Temperature Acid-Catalyzed Dehydration->Control Temperature Buffer Reaction Buffer Reaction Acid-Catalyzed Dehydration->Buffer Reaction Use Milder Methods (Swern, DMP) Use Milder Methods (Swern, DMP) Avoid Acidic Reagents->Use Milder Methods (Swern, DMP)

Caption: Strategy for preventing dehydration side reactions.

References

Technical Support Center: Enhancing Enantioselectivity in Reactions of 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues you may encounter during experiments aimed at enhancing the enantioselectivity of reactions involving 4-methyl-2-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for obtaining enantiomerically enriched this compound?

A1: There are two main highly effective strategies for producing enantiomerically pure this compound:

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of racemic this compound, leaving the other enantiomer unreacted and in high enantiomeric purity.[1] Lipases such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym® 435, are particularly effective.[1]

  • Asymmetric Reduction of 4-Methyl-2-pentanone (B128772): This approach involves the enantioselective reduction of the corresponding prochiral ketone, 4-methyl-2-pentanone. This can be achieved using biocatalysts like alcohol dehydrogenases (ADHs) or through chemocatalysis with chiral metal complexes, such as Ruthenium-BINAP (Ru-BINAP) catalysts.[1]

Q2: I am observing low enantiomeric excess (ee) in my enzymatic kinetic resolution of this compound. What are the likely causes?

A2: Low enantiomeric excess in enzymatic kinetic resolutions can stem from several factors:

  • Suboptimal Temperature: Enzyme activity and enantioselectivity are highly temperature-dependent. Each enzyme has an optimal temperature range for a specific reaction. Deviating from this can lead to reduced selectivity.

  • Inappropriate Solvent: The choice of solvent can significantly impact enzyme conformation and, consequently, its enantioselectivity.

  • Incorrect Acyl Donor: The structure of the acyl donor can influence the enzyme's ability to differentiate between the two enantiomers of the alcohol.

  • Low Enzyme Activity or Stability: The enzyme may have denatured due to improper storage or harsh reaction conditions.

  • Reaction Time: Allowing the reaction to proceed too far past 50% conversion will lead to a decrease in the enantiomeric excess of the remaining starting material.

Q3: How can I improve the enantioselectivity of the asymmetric hydrogenation of 4-methyl-2-pentanone?

A3: To enhance the enantioselectivity of this reaction, consider the following:

  • Catalyst and Ligand Choice: The selection of the chiral ligand is crucial. For Ru-catalyzed hydrogenations, ligands like BINAP are known to provide high enantioselectivity. The purity of the metal precursor and the ligand is also critical.

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Non-polar, non-coordinating solvents are often preferred.

  • Temperature and Pressure: Lowering the reaction temperature generally increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states. The effect of hydrogen pressure can be substrate-dependent and may require optimization.

  • Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.

Q4: How do I determine the enantiomeric excess (ee) of my this compound sample?

A4: The most common and reliable method for determining the enantiomeric excess of chiral alcohols like this compound is through chiral chromatography.

  • Chiral Gas Chromatography (GC): This technique uses a chiral stationary phase to separate the enantiomers, which then allows for their quantification.

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method employs a chiral stationary phase to resolve the enantiomers.

For both methods, it is often necessary to derivatize the alcohol to improve its volatility or interaction with the chiral stationary phase.

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution
Symptom Possible Cause Suggested Solution
Low ee of both unreacted alcohol and acylated productPoor enzyme enantioselectivity under current conditions.Optimize reaction temperature. Screen different acyl donors (e.g., vinyl acetate (B1210297), isopropenyl acetate). Screen different organic solvents (e.g., hexane (B92381), toluene, MTBE).
Enzyme deactivation.Ensure proper storage of the enzyme. Verify that the reaction temperature is not too high. Check for the presence of denaturing impurities in the reagents.
Reaction has proceeded beyond 50% conversion.Monitor the reaction progress over time and stop the reaction at approximately 50% conversion for optimal ee of the remaining alcohol.
Good ee of the product, but low ee of the starting materialReaction has not proceeded far enough.Increase the reaction time.
Guide 2: Low Enantiomeric Excess in Asymmetric Hydrogenation of 4-Methyl-2-pentanone
Symptom Possible Cause Suggested Solution
Low ee of the this compound productInactive or improperly prepared catalyst.Ensure the catalyst is prepared under inert conditions. Use high-purity chiral ligand and metal precursor.
Suboptimal reaction conditions.Lower the reaction temperature. Screen different solvents. Optimize the hydrogen pressure.
Presence of catalyst poisons.Ensure all reagents and solvents are pure and free from impurities that could inhibit the catalyst.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound using Novozym® 435

This protocol describes the lipase-catalyzed acetylation of racemic this compound. The (S)-enantiomer is preferentially acylated, leaving the (R)-enantiomer as the unreacted alcohol.

Materials:

  • Racemic this compound

  • Novozym® 435 (Candida antarctica lipase B, immobilized)

  • Vinyl acetate (acyl donor)

  • Hexane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

  • Chiral GC or HPLC for ee determination

Procedure:

  • To a flame-dried flask, add racemic this compound (1.0 equiv).

  • Dissolve the alcohol in hexane (e.g., 5 mL per 1 mmol of alcohol).

  • Add vinyl acetate (1.5 equiv).

  • Add Novozym® 435 (e.g., 20 mg per 1 mmol of alcohol).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by GC or TLC.

  • When approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the resulting mixture of unreacted (R)-4-Methyl-2-pentanol and the (S)-acetate by silica gel column chromatography.

  • Determine the enantiomeric excess of the purified (R)-alcohol and the hydrolyzed (S)-alcohol (after basic hydrolysis of the acetate) by chiral GC or HPLC.

Protocol 2: Asymmetric Hydrogenation of 4-Methyl-2-pentanone using a Ru-BINAP Catalyst

This protocol outlines the asymmetric hydrogenation of 4-methyl-2-pentanone to produce enantiomerically enriched this compound.

Materials:

  • 4-Methyl-2-pentanone

  • [RuCl₂(p-cymene)]₂

  • (S)-BINAP (or (R)-BINAP for the other enantiomer)

  • Anhydrous, degassed methanol (B129727)

  • High-pressure reactor

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (in a glovebox or under an inert atmosphere):

    • In a Schlenk flask, charge [RuCl₂(p-cymene)]₂ (1 mol%) and (S)-BINAP (1.1 mol%).

    • Add anhydrous, degassed methanol and stir the mixture at room temperature for 1-2 hours to form the pre-catalyst.

  • Hydrogenation:

    • To a high-pressure reactor, add 4-methyl-2-pentanone and the freshly prepared catalyst solution.

    • Seal the reactor, purge several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).

    • Stir the reaction at a controlled temperature (e.g., 25-50 °C).

    • Monitor the reaction progress by GC or TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, carefully depressurize the reactor.

    • Remove the solvent under reduced pressure.

    • Purify the resulting this compound by distillation or column chromatography.

    • Determine the enantiomeric excess of the product by chiral GC or HPLC.

Data Presentation

Table 1: Representative Results for Enzymatic Kinetic Resolution of this compound

EnzymeAcyl DonorSolventTemperature (°C)Conversion (%)ee of Alcohol (%)
Novozym® 435Vinyl acetateHexane30~50>94
Lipase PSIsopropenyl acetateToluene40~48>90

Table 2: Representative Results for Asymmetric Hydrogenation of 4-Methyl-2-pentanone

Catalyst SystemSolventTemperature (°C)H₂ Pressure (atm)ee of Alcohol (%)
Ru/(S)-BINAPMethanol3050>98
Rh/(R,R)-DIPAMPMethanol253>95

Visualizations

troubleshooting_low_ee_enzymatic_resolution start Low Enantiomeric Excess (ee) in Enzymatic Resolution check_purity Verify Purity of Substrate and Reagents start->check_purity check_enzyme Check Enzyme Activity and Handling check_purity->check_enzyme Purity OK sub_purity Impure Substrate? check_purity->sub_purity optimize_conditions Optimize Reaction Conditions check_enzyme->optimize_conditions Enzyme OK sub_enzyme Denatured Enzyme? check_enzyme->sub_enzyme monitor_reaction Monitor Reaction Progress optimize_conditions->monitor_reaction Conditions Optimized sub_conditions Screen: - Temperature - Solvent - Acyl Donor optimize_conditions->sub_conditions success High Enantioselectivity Achieved monitor_reaction->success Stopped at ~50% Conversion sub_action Action: Purify Substrate sub_purity->sub_action sub_enzyme_action Action: Use Fresh Enzyme sub_enzyme->sub_enzyme_action

Caption: Troubleshooting workflow for low enantioselectivity in enzymatic kinetic resolution.

asymmetric_hydrogenation_workflow start Start: Asymmetric Hydrogenation prepare_catalyst Prepare Chiral Catalyst (e.g., Ru-BINAP) under Inert Atmosphere start->prepare_catalyst setup_reaction Set up Reaction in High-Pressure Reactor prepare_catalyst->setup_reaction hydrogenate Hydrogenate at Controlled Temperature and Pressure setup_reaction->hydrogenate workup Work-up and Purify Product hydrogenate->workup analyze Analyze Enantiomeric Excess (Chiral GC/HPLC) workup->analyze end Enantiomerically Enriched Alcohol analyze->end ketone 4-Methyl-2-pentanone ketone->setup_reaction h2 H₂ Gas h2->hydrogenate

Caption: General experimental workflow for asymmetric hydrogenation.

References

Technical Support Center: Stabilizing 4-Methyl-2-pentanol During Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and purity of chemical reagents is paramount. This guide provides detailed information and troubleshooting advice for the long-term storage of 4-Methyl-2-pentanol, focusing on preventing degradation and ensuring experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when storing this compound long-term?

A1: The main concern is the formation of potentially explosive peroxides. This compound is a peroxide-forming chemical, which can undergo autoxidation in the presence of air and light.[1] This process can lead to the accumulation of shock-sensitive peroxide crystals, posing a significant safety hazard.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] The recommended storage temperature is between 15°C and 25°C.[4] Containers should be opaque or amber glass to protect from light and kept tightly sealed to minimize contact with oxygen.[5] Storing under an inert atmosphere, such as nitrogen or argon, can also help prevent peroxide formation.[1]

Q3: How long can I store this compound?

A3: The recommended storage times depend on whether the container has been opened. Unopened containers from the manufacturer are generally considered safe for up to 18 months.[1] Once opened, it is recommended to use the contents within 6 to 12 months.[1] However, periodic testing for peroxides is crucial, especially for older containers or those that have been opened multiple times.

Q4: Are there chemical stabilizers that can be added to this compound?

A4: Yes, antioxidants are commonly used as stabilizers to inhibit peroxide formation. Butylated hydroxytoluene (BHT) is a widely used stabilizer for this purpose.[4][6][7] BHT acts as a free-radical scavenger, interrupting the autoxidation chain reaction that leads to peroxide formation.[8] Typically, a small concentration (e.g., 0.05 - 0.2%) is sufficient.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Cloudiness or crystal formation in the liquid. Formation of peroxides.DO NOT MOVE OR OPEN THE CONTAINER. This could indicate the presence of highly unstable and shock-sensitive peroxide crystals. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.[1]
Discoloration of the liquid (e.g., yellowing). Initial stages of degradation and peroxide formation.Test for the presence of peroxides immediately using a reliable method (see Experimental Protocols). If peroxides are detected, handle with extreme caution and consider disposal.
Inconsistent experimental results. Degradation of this compound, leading to impurities.Test the purity of your this compound stock using analytical methods such as Gas Chromatography (GC). Test for peroxides as they can interfere with chemical reactions.
Received a container without a stabilizer. Some suppliers may provide unstabilized this compound for specific applications.If your application allows, add a stabilizer like BHT at a concentration of 0.05-0.2%. If a stabilizer is not suitable for your experiment, purchase smaller quantities that can be used quickly and store under an inert atmosphere.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Timelines

Condition Unopened Container Opened Container
Storage Temperature 15°C - 25°C[4]15°C - 25°C[4]
Atmosphere Manufacturer's SealTightly Sealed, Inert Atmosphere (e.g., N₂, Ar) Recommended[1]
Light Exposure Store in opaque or amber container[5]Store in opaque or amber container[5]
Recommended Shelf Life Up to 18 months[1]6 - 12 months[1]
Peroxide Testing Frequency Not required if within expiry dateEvery 3-6 months[1]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing using Test Strips

This protocol provides a rapid and convenient method for detecting the presence of peroxides in this compound.

Materials:

  • Peroxide test strips (e.g., EMQuant® Peroxide Test Strips, 0-100 ppm range)

  • Glass rod or disposable pipette

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Work in a well-ventilated fume hood.

  • Carefully open the container of this compound, avoiding any friction or grinding motion on the cap.

  • Using a clean glass rod or disposable pipette, withdraw a small sample of the liquid.

  • Apply a drop of the this compound to the test pad of the peroxide test strip.

  • Wait for the time specified in the manufacturer's instructions (typically 15-60 seconds).

  • Compare the color of the test pad to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).

Interpretation of Results:

  • < 20 ppm: Generally considered safe for use.

  • 20 - 100 ppm: Use with caution. Do not distill or concentrate.

  • > 100 ppm: Unsafe. Do not handle. Contact your EHS office for disposal.

Visualizations

Degradation Pathway of this compound A This compound E This compound Radical A->E Initiation B Oxygen (Air) D Free Radical Initiator B->D C Light/Heat C->D F Peroxy Radical E->F + O2 G This compound Hydroperoxide F->G + this compound H Further Degradation Products (Ketones, Aldehydes) G->H Decomposition

Caption: Peroxide formation via autoxidation of this compound.

Troubleshooting Workflow for Stored this compound Start Inspect Container of This compound Check_Visual Visual Inspection: Crystals, Cloudiness, or Discoloration? Start->Check_Visual Check_Date Check Dates: Within Recommended Shelf Life? Check_Visual->Check_Date No Contact_EHS STOP! Contact EHS for Disposal Check_Visual->Contact_EHS Yes Test_Peroxides Perform Peroxide Test Check_Date->Test_Peroxides No Safe_To_Use Safe for Use Check_Date->Safe_To_Use Yes Peroxide_Level Peroxide Level > 20 ppm? Test_Peroxides->Peroxide_Level Peroxide_Level->Safe_To_Use No (< 20 ppm) Use_With_Caution Use with Caution (Do Not Concentrate) Peroxide_Level->Use_With_Caution Yes (20-100 ppm) Use_With_Caution->Peroxide_Level Retest frequently

Caption: Decision workflow for handling stored this compound.

References

Minimizing impurities in the industrial production of 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the industrial production of 4-Methyl-2-pentanol (MIBC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary impurities encountered in the industrial synthesis of this compound?

A1: The primary impurities in the industrial synthesis of this compound typically originate from unreacted starting materials, intermediates, and byproducts of side reactions. The most common synthesis route is the hydrogenation of 4-methyl-2-pentanone (B128772) (methyl isobutyl ketone or MIBK), which itself is often produced from the aldol (B89426) condensation of acetone (B3395972).[1][2][3] Consequently, the common impurities include:

  • Unreacted Raw Materials: Acetone and isopropanol.[4][5]

  • Intermediate Products: 4-methyl-2-pentanone (MIBK), mesityl oxide, and diacetone alcohol.[2][4][5]

  • Byproducts: Diisobutyl ketone (DIBK) and other higher molecular weight condensation products.[4][5]

Q2: My final product shows a high concentration of unreacted 4-methyl-2-pentanone (MIBK). How can I improve the conversion to this compound?

A2: A high concentration of unreacted MIBK suggests incomplete hydrogenation. To improve the conversion rate, consider the following troubleshooting steps:

  • Catalyst Activity: The hydrogenation catalyst, often nickel or palladium-based, may be deactivated.[6][7] Consider regenerating or replacing the catalyst. The choice of catalyst support, such as pumice, α-alumina, or activated carbon, can also influence activity and selectivity.[8]

  • Reaction Conditions:

    • Temperature and Pressure: Ensure optimal temperature and hydrogen pressure are maintained as per your established protocol. Insufficient pressure will lead to incomplete hydrogenation. The reaction is typically first-order with respect to hydrogen partial pressure.[2]

    • Reaction Time: Increase the reaction time to allow for a more complete conversion of MIBK to MIBC.

  • Purity of Reactants: Impurities in the MIBK feed can poison the catalyst. It is beneficial to treat crude mesityl oxide with hydrogen peroxide and an inorganic base solution prior to hydrogenation to form MIBK, which can improve the final hydrogenation step to MIBC.[6]

Q3: I am observing significant amounts of mesityl oxide in my product. What is the cause and how can it be minimized?

A3: Mesityl oxide is an intermediate in the production of MIBK from acetone, formed by the dehydration of diacetone alcohol.[2] Its presence in the final product indicates either incomplete hydrogenation of mesityl oxide to MIBK in a preceding step, or that it was carried over as an impurity in the MIBK feed. To minimize its presence:

  • Optimize MIBK Production: If you are producing MIBK in-house, ensure the hydrogenation of mesityl oxide to MIBK is complete. This can be achieved by adjusting catalyst type, temperature, and pressure.

  • Purification of MIBK Feed: If you are sourcing MIBK, consider a purification step before hydrogenation to MIBC to remove residual mesityl oxide.

  • Hydrogenation Conditions for MIBC Production: The conditions for the hydrogenation of MIBK to MIBC will also hydrogenate any residual mesityl oxide. Ensure your hydrogenation process is robust enough to handle this impurity.

Q4: How can I effectively remove water from the final product?

A4: Water can be present from the initial reaction mixture or formed during side reactions. This compound has limited solubility in water.[9] Effective removal can be achieved through:

  • Decantation: If a separate aqueous phase is present, it can be removed by decantation.

  • Fractional Distillation: Water forms azeotropes with some of the other components in the mixture, which can complicate separation.[5] However, careful fractional distillation can be effective.

  • Drying Agents: For trace amounts of water, consider using a suitable drying agent.

Quantitative Data on Impurities and Process Parameters

The following tables summarize key quantitative data related to the production and purification of this compound.

Table 1: Typical Composition of Crude Product Mixture from Isopropanol One-Step Synthesis

ComponentTypical Weight Percentage (%)
Acetone (AC)Present
Isopropanol (IPA)Present
WaterPresent
4-Methyl-2-pentanone (MIBK)Major Component
This compound (MIBC) Target Product
Diisobutyl ketone (DIBK)Present

Note: Specific percentages can vary significantly based on the exact process and reaction conditions.[10]

Table 2: Influence of Process Parameters on MIBK Hydrogenation to MIBC

ParameterEffect on PurityRecommendation
Catalyst High activity and selectivity are crucial for high MIBC yield.Raney nickel is an effective catalyst.[7]
Temperature Affects reaction rate and selectivity.Optimal range needs to be determined experimentally.
Hydrogen Pressure Higher pressure generally favors hydrogenation.Maintain sufficient hydrogen partial pressure.[2]
Reaction Time Longer time can increase conversion.Optimize for maximum conversion without promoting side reactions.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from lower and higher boiling point impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently.

  • Fraction Collection:

    • Low-Boiling Fraction: Collect the initial distillate, which will primarily consist of lower-boiling impurities like acetone.

    • Intermediate Fraction: As the temperature rises and stabilizes at the boiling point of this compound (approximately 132°C), change the receiving flask to collect the main product fraction.[11]

    • High-Boiling Fraction: Once the temperature starts to rise again or the distillation rate drops significantly, stop the distillation. The remaining liquid in the flask will contain higher-boiling impurities.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the components in a sample of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A suitable capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (for FID) or MS transfer line temperature of 280°C.

  • MS Parameters (if applicable):

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: m/z 35-400.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Start the data acquisition.

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times and mass spectra to known standards or a spectral library.

    • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

G cluster_start Starting Materials cluster_reaction1 Aldol Condensation & Dehydration cluster_reaction2 Hydrogenation cluster_reaction3 Final Hydrogenation Acetone Acetone Diacetone_Alcohol Diacetone Alcohol Acetone->Diacetone_Alcohol Base/Acid Catalyst Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide Dehydration MIBK 4-Methyl-2-pentanone (MIBK) Mesityl_Oxide->MIBK H2, Catalyst MIBC This compound (MIBC) MIBK->MIBC H2, Catalyst

Caption: Production pathway of this compound from acetone.

G Start Impurity Detected in Final Product Identify_Impurity Identify Impurity via GC-MS Analysis Start->Identify_Impurity Decision Impurity Type? Identify_Impurity->Decision Unreacted_Material Unreacted Starting Material/Intermediate Decision->Unreacted_Material e.g., Acetone, MIBK, Mesityl Oxide Byproduct Side-Reaction Byproduct Decision->Byproduct e.g., DIBK Optimize_Reaction Optimize Reaction Conditions: - Catalyst Activity - Temperature/Pressure - Reaction Time Unreacted_Material->Optimize_Reaction Byproduct->Optimize_Reaction Optimize_Separation Optimize Separation Process: - Distillation Parameters - Extraction Steps Byproduct->Optimize_Separation Reanalyze Re-analyze Product Purity Optimize_Reaction->Reanalyze Optimize_Separation->Reanalyze

Caption: General troubleshooting workflow for impurity minimization.

G Crude_Product Crude this compound Initial_Analysis Analyze Impurity Profile (GC-MS) Crude_Product->Initial_Analysis Boiling_Point_Diff Significant Boiling Point Difference? Initial_Analysis->Boiling_Point_Diff Fractional_Distillation Fractional Distillation Boiling_Point_Diff->Fractional_Distillation Yes Azeotrope_Formation Azeotrope Formation? Boiling_Point_Diff->Azeotrope_Formation No Final_Product High-Purity Product Fractional_Distillation->Final_Product Azeotrope_Formation->Fractional_Distillation No Extractive_Distillation Extractive Distillation Azeotrope_Formation->Extractive_Distillation Yes Extractive_Distillation->Final_Product

Caption: Decision-making process for purification method selection.

References

Validation & Comparative

A Comparative Guide to 4-Methyl-2-pentanol and Other Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral directing group is a critical step in the development of stereoselective synthetic routes for pharmaceuticals and other fine chemicals. This guide provides a comparative overview of 4-Methyl-2-pentanol alongside other commonly employed chiral alcohols, evaluating their performance as chiral auxiliaries and in enzymatic resolution processes based on available experimental data.

While this compound is a versatile chiral building block, its application as a traditional chiral auxiliary in reactions such as asymmetric alkylation and aldol (B89426) reactions is not extensively documented in peer-reviewed literature.[1] This guide, therefore, presents available data for this compound, primarily in enzymatic kinetic resolutions, and draws comparisons with well-established chiral alcohols in analogous transformations to serve as a benchmark for future research and application.

Performance in Asymmetric Synthesis: A Tabular Comparison

The efficacy of a chiral alcohol in asymmetric synthesis is principally determined by the enantiomeric excess (ee%) or diastereomeric excess (de%) of the product, alongside the overall reaction yield. The following tables summarize the performance of this compound and other chiral alcohols in various applications.

Enzymatic Kinetic Resolution of Secondary Alcohols

Enzymatic kinetic resolution is a powerful method for the separation of enantiomers. Lipases are frequently employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted, enantiomerically enriched alcohol.

Chiral AlcoholEnzymeAcyl DonorEnantiomeric Excess (ee%) of Unreacted AlcoholReference
(±)-4-Methyl-2-pentanolCandida antarctica Lipase (B570770) B (CALB), Novozym 435Vinyl acetate94% (for R-enantiomer)[2]
(±)-2-ButanolNovozym 435Various (e.g., vinyl acetate)~60% (substrate ee)[3]
(±)-delta-Hydroxy estersLipase-E value up to 360[4]

Note: The "E value" is a measure of the enantioselectivity of the enzymatic reaction. A higher E value indicates greater selectivity.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones is a fundamental method for producing chiral secondary alcohols. This can be achieved using chiral catalysts or enzymes.

KetoneChiral Catalyst/EnzymeProduct ConfigurationEnantiomeric Excess (ee%)Reference
4-Methyl-2-pentanoneAlcohol Dehydrogenase (ADH)(R)-4-Methyl-2-pentanol>98%[2]
Various KetonesOxazaborolidine catalystNot SpecifiedUp to 98%[5]

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility and adaptation of synthetic methods.

General Protocol for Enzymatic Kinetic Resolution of (±)-4-Methyl-2-pentanol

This protocol is based on the selective acylation of the (S)-enantiomer catalyzed by Candida antarctica lipase B (CALB).[2]

Materials:

  • (±)-4-Methyl-2-pentanol

  • Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane)

Procedure:

  • To a solution of racemic this compound in the chosen anhydrous organic solvent, add the immobilized lipase.

  • Add the acyl donor to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining alcohol.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • The unreacted, enantiomerically enriched (R)-4-Methyl-2-pentanol can be isolated from the filtrate by standard purification techniques (e.g., distillation or column chromatography).

General Protocol for Asymmetric Aldol Reaction Using a Chiral Auxiliary

While specific data for this compound as an auxiliary in aldol reactions is limited, the following is a general procedure for a diastereoselective aldol reaction using a well-established chiral auxiliary, such as an oxazolidinone, which serves as a comparative example.[6]

Materials:

  • Chiral N-acyloxazolidinone (derived from a chiral amino alcohol)

  • Magnesium halide (e.g., MgBr₂·OEt₂)

  • Chlorotrimethylsilane (TMSCl)

  • Aldehyde

  • Anhydrous organic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the chiral N-acyloxazolidinone in the anhydrous solvent and cool the solution (e.g., to -78 °C).

  • Add the magnesium halide and stir the mixture.

  • Add chlorotrimethylsilane, followed by the aldehyde.

  • Allow the reaction to proceed at the low temperature, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product and purify by column chromatography. The diastereomeric ratio can be determined by NMR spectroscopy or HPLC analysis.

  • The chiral auxiliary can be cleaved from the aldol adduct to yield the chiral β-hydroxy acid or a related derivative.

Mandatory Visualizations

To aid in the conceptualization of the synthetic strategies discussed, the following diagrams illustrate key workflows and decision-making processes.

Experimental_Workflow_Enzymatic_Resolution cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_products Products racemic_alcohol Racemic this compound reactor Reaction Vessel racemic_alcohol->reactor enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reactor acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reactor solvent Anhydrous Solvent solvent->reactor stirring Stirring at Controlled Temperature reactor->stirring monitoring Reaction Monitoring (GC) stirring->monitoring filtration Filter to remove enzyme monitoring->filtration separation Purification (e.g., Distillation) filtration->separation enantioenriched_alcohol (R)-4-Methyl-2-pentanol separation->enantioenriched_alcohol acylated_enantiomer Acylated (S)-enantiomer separation->acylated_enantiomer

Caption: Experimental workflow for the enzymatic kinetic resolution of this compound.

Chiral_Auxiliary_Selection_Logic start Start: Need for Asymmetric Synthesis reaction_type Identify Reaction Type (e.g., Alkylation, Aldol) start->reaction_type lit_search Literature Search for Specific Substrate reaction_type->lit_search data_available Comparative Data Available? lit_search->data_available select_best Select Auxiliary with Best Reported Yield and Stereoselectivity data_available->select_best Yes no_data No Direct Data data_available->no_data No structural_analogy Analyze Structural Analogy to Known Auxiliaries no_data->structural_analogy menthol_derivatives Menthol (B31143) & Derivatives (e.g., 8-Phenylmenthol) structural_analogy->menthol_derivatives evans_aux Evans' Oxazolidinones structural_analogy->evans_aux other_aux Other Auxiliaries (e.g., Pseudoephedrine) structural_analogy->other_aux test_candidates Select and Test Candidate Auxiliaries menthol_derivatives->test_candidates evans_aux->test_candidates other_aux->test_candidates

Caption: Decision logic for selecting a chiral auxiliary in asymmetric synthesis.

Concluding Remarks

This compound demonstrates significant promise in asymmetric synthesis, particularly in enzymatic kinetic resolutions where it can be obtained with high enantiomeric purity.[2] Its potential as a chiral auxiliary in other classes of asymmetric reactions remains an area ripe for exploration. In the absence of direct comparative data, researchers can draw valuable insights from the performance of structurally related and well-established chiral alcohols like menthol derivatives and other acyclic systems. The choice of a chiral alcohol will ultimately depend on the specific reaction, substrate, and desired stereochemical outcome. This guide provides a foundational comparison to aid in this critical decision-making process.

References

A Comparative Guide to Validating the Absolute Configuration of 4-Methyl-2-pentanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can significantly influence its biological activity and pharmacological properties. This guide provides an objective comparison of key analytical techniques for validating the absolute configuration of 4-Methyl-2-pentanol enantiomers, a chiral secondary alcohol. The methods discussed include Mosher's method, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD).

The enantiomers of this compound are (R)-(-)-4-Methyl-2-pentanol and (S)-(+)-4-Methyl-2-pentanol. The chiral center is the second carbon atom, which is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an isobutyl group (-CH₂CH(CH₃)₂).[1] The Cahn-Ingold-Prelog (CIP) priority rules assign the following priorities to these substituents: -OH (highest), -CH₂CH(CH₃)₂, -CH₃, and -H (lowest).[1]

Comparison of Analytical Methods

The choice of an analytical method for determining absolute configuration is influenced by factors such as the nature and physical state of the sample, the instrumentation available, and the required level of certainty.[2][3]

  • Mosher's Method (NMR Spectroscopy): This widely used NMR-based technique involves the derivatization of the chiral alcohol with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[4][5] These diastereomers exhibit distinct NMR spectra, and by analyzing the differences in chemical shifts (Δδ), the absolute configuration of the alcohol can be determined.[4][6][7]

  • Single-Crystal X-ray Crystallography: Considered the "gold standard," this method involves the diffraction of X-rays by a single, high-quality crystal of the compound.[2][8][9] It provides a detailed three-dimensional map of the atomic arrangement, allowing for the unambiguous determination of the absolute configuration.[8][9] However, obtaining a suitable crystal can be a significant challenge for many small molecules.[6][10][11]

  • Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][12][13] The experimental VCD spectrum is then compared to a spectrum calculated using quantum mechanical methods for a known enantiomer.[12][14][15] A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[12]

Quantitative Data Summary

The following table summarizes the key performance metrics for each method in the context of validating the absolute configuration of this compound enantiomers.

FeatureMosher's Method (NMR)Single-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle ¹H NMR analysis of diastereomeric MTPA esters.[16]Diffraction of X-rays by a single crystal.[2]Differential absorption of left and right circularly polarized infrared light.[2][12]
Sample Requirement ~1-10 mg of the chiral alcohol.[2]A single, high-quality crystal (typically <1 mg).[2][16]~5-15 mg of the chiral alcohol in solution.[2][16]
Analysis Time 4-6 hours of active effort over 1-2 days.[2][4][5]Highly variable; crystal growth can take days to weeks, while data collection and analysis take a few hours to a day.[2]Experimental measurement takes 1-12 hours, with computational analysis taking hours to a few days.[2]
Key Data Output Chemical shift differences (Δδ).[16]3D molecular structure.[16]VCD spectrum.[16]
Instrumentation Nuclear Magnetic Resonance (NMR) Spectrometer.[2]Single-Crystal X-ray Diffractometer.[2]VCD Spectrometer.[2]

Experimental Protocols

Mosher's Method

This protocol outlines the steps for determining the absolute configuration of this compound using Mosher's ester analysis.[4][5]

a. Preparation of (R)- and (S)-MTPA Esters:

b. NMR Analysis:

  • Acquire ¹H NMR spectra for both diastereomeric esters.[6][10] It is also beneficial to run COSY and HSQC experiments to aid in peak assignment.[6][10]

c. Data Analysis:

  • Tabulate the chemical shifts for the protons in both the (R)- and (S)-MTPA esters.

  • Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding protons.[7]

  • Assign the absolute configuration based on the sign of the Δδ values, which indicates which side of the molecule is most affected by the phenyl group of the MTPA reagent.[6][10]

Single-Crystal X-ray Crystallography

This protocol describes the general workflow for determining the absolute configuration of a compound that can be crystallized.[3]

a. Crystallization:

  • Grow a single crystal of enantiomerically pure this compound of suitable size and quality for X-ray diffraction. This step can be challenging and may require screening various solvents and crystallization conditions.[3]

b. Data Collection:

  • Mount the crystal on a goniometer and place it in an X-ray diffractometer.[3]

  • Collect the diffraction data.

c. Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure to obtain an electron density map.[3]

  • Build and refine an atomic model of the molecule.

  • Determine the absolute configuration by analyzing the anomalous dispersion of the X-rays. The Flack parameter is a key indicator, with a value close to 0 indicating the correct enantiomer.[2]

Vibrational Circular Dichroism (VCD)

This protocol outlines the steps for determining the absolute configuration using VCD spectroscopy.[3]

a. VCD Spectrum Measurement:

  • Acquire the VCD and infrared absorption spectra of the this compound sample using a VCD spectrometer.[3]

b. Computational Modeling:

  • Perform a conformational search for the molecule using computational chemistry software.[3]

  • Calculate the theoretical VCD spectrum for one of the enantiomers (e.g., the R-enantiomer) based on a Boltzmann-averaged spectrum of the stable conformers.[3]

c. Spectral Comparison and Assignment:

  • Compare the experimental VCD spectrum with the calculated spectrum.[3]

  • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the sample has the opposite configuration.[12]

Visualizations

Workflow_for_Absolute_Configuration_Validation Overall Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_result Conclusion Sample Chiral this compound Mosher Mosher's Method Sample->Mosher XRay X-ray Crystallography Sample->XRay VCD Vibrational Circular Dichroism Sample->VCD NMR_Data NMR Spectra (Δδ) Mosher->NMR_Data Crystal_Data 3D Structure (Flack Parameter) XRay->Crystal_Data VCD_Data VCD Spectra Comparison VCD->VCD_Data Config Absolute Configuration Assigned NMR_Data->Config Crystal_Data->Config VCD_Data->Config

Caption: Workflow for validating the absolute configuration of this compound.

Method_Comparison_Diagram Comparison of Analytical Techniques cluster_mosher Mosher's Method cluster_xray X-ray Crystallography cluster_vcd Vibrational Circular Dichroism center Absolute Configuration of this compound M_Principle Diastereomer NMR Analysis center->M_Principle X_Principle X-ray Diffraction center->X_Principle V_Principle Chiroptical Spectroscopy center->V_Principle M_Adv Standard NMR Equipment M_Principle->M_Adv M_Disadv Derivatization Required M_Principle->M_Disadv X_Adv Unambiguous Result X_Principle->X_Adv X_Disadv Crystal Growth is a Bottleneck X_Principle->X_Disadv V_Adv Solution-Phase Analysis V_Principle->V_Adv V_Disadv Requires Computational Modeling V_Principle->V_Disadv

Caption: Comparison of techniques for absolute configuration determination.

References

Comparative study of different catalysts for 4-Methyl-2-pentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Methyl-2-pentanol, a significant intermediate and solvent in various chemical and pharmaceutical applications, is predominantly achieved through the catalytic hydrogenation of 4-methyl-2-pentanone (B128772) (methyl isobutyl ketone, MIBK). The choice of catalyst is paramount in determining the efficiency and selectivity of this conversion. This guide provides a comparative analysis of different catalysts employed for this synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The efficacy of various metal catalysts in the liquid-phase hydrogenation of 4-methyl-2-pentanone to this compound is summarized below. The data highlights the conversion of the ketone and the selectivity towards the desired secondary alcohol.

CatalystSupportTemperature (°C)Pressure (bar)MIBK Conversion (%)This compound Selectivity (%)Reference
Raney Ni-Not SpecifiedNot Specified10099.3[1]
PdCsPW1701010Not reported (91% to 2-methylpentane)[2][3]
PtCsPW17010<10Not reported (selectivity to 2-methylpentane)[2][3]
RuCsPW17010<10Not reported (selectivity to 2-methylpentane)[2][3]
AgCsPW17010~0Not reported (selectivity to 2-methylpentane)[2][3]

Note: The study on M/CsPW catalysts was optimized for the production of 2-methylpentane, indicating that under these conditions, this compound is an intermediate. The data is included to compare the relative activity of the metals for MIBK conversion.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalytic systems are outlined below.

Hydrogenation using Raney Nickel Catalyst[1]
  • Catalyst Preparation: A Raney nickel catalyst is prepared, typically by leaching the aluminum from a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution.

  • Reaction Setup: The liquid-phase hydrogenation is carried out in a suitable reactor, such as a stirred autoclave.

  • Procedure:

    • The Raney nickel catalyst is added to the reactor containing 4-methyl-2-pentanone (MIBK).

    • The reactor is sealed and purged with hydrogen to remove air.

    • The reactor is pressurized with hydrogen to the desired pressure.

    • The reaction mixture is stirred and heated to the specified temperature.

    • The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of MIBK and the yield of this compound.

    • Upon completion, the reactor is cooled, and the pressure is released.

    • The catalyst is separated from the product mixture by filtration.

    • The final product, this compound, can be purified by distillation.

Liquid Phase Hydrogenation over Supported Metal Catalysts (Pd, Pt, Ru, Ag on CsPW)[2][3]
  • Catalyst Preparation: The catalysts are prepared by impregnating a cesium salt of tungstophosphoric acid (CsPW) support with a solution of the respective metal precursor (e.g., palladium chloride, platinum chloride, etc.). The impregnated support is then dried and reduced to obtain the final catalyst.

  • Reaction Setup: The reaction is conducted in a high-pressure batch reactor.

  • Procedure:

    • The catalyst (e.g., Pd/CsPW) and 4-methyl-2-pentanone are loaded into the reactor.

    • The reactor is sealed, purged, and then pressurized with hydrogen to 10 bar.

    • The reaction mixture is heated to 170°C and stirred for a specified duration (e.g., 4 hours).

    • After the reaction, the reactor is cooled, and the product is analyzed to determine the conversion and product distribution.

Reaction Pathway and Logical Relationships

The synthesis of this compound from 4-Methyl-2-pentanone primarily involves the hydrogenation of the ketone functional group. The following diagram illustrates the logical workflow of this process.

G cluster_reactants Reactants cluster_process Catalytic Hydrogenation cluster_products Products MIBK 4-Methyl-2-pentanone (MIBK) Catalyst Catalyst (e.g., Raney Ni, Pt/C, Pd/C) MIBK->Catalyst H2 Hydrogen (H2) H2->Catalyst MIBC This compound (MIBC) Catalyst->MIBC Selective Hydrogenation

Caption: Experimental workflow for the synthesis of this compound.

The catalytic hydrogenation of 4-methyl-2-pentanone can be a highly selective reaction. The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of the desired alcohol and minimizing side reactions. The following diagram illustrates the potential reaction pathways.

G MIBK 4-Methyl-2-pentanone MIBC This compound MIBK->MIBC + H2 (Selective Hydrogenation) Other Other Byproducts MIBK->Other Side Reactions Alkane 2-Methylpentane MIBC->Alkane + H2 (Over-hydrogenation)

Caption: Reaction pathways in 4-methyl-2-pentanone hydrogenation.

References

A Comparative Guide to Analytical Methods for 4-Methyl-2-pentanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of 4-Methyl-2-pentanol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization.

This document outlines the experimental protocols and presents a comparative summary of the performance data for each method, offering a clear basis for selecting the most suitable technique for specific analytical needs.

Principle of Separation

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a heated column. A carrier gas transports the vaporized sample through the column, and a flame ionization detector (FID) generates a signal proportional to the amount of organic analyte. This method is highly suitable for volatile and thermally stable compounds like this compound.

High-Performance Liquid Chromatography (HPLC), on the other hand, separates components in a liquid mobile phase based on their interactions with a solid stationary phase. Since this compound lacks a UV-absorbing chromophore, a pre-column derivatization step is necessary to attach a UV-active tag to the molecule, enabling sensitive detection by a standard UV detector.

Comparative Performance

The selection of an analytical method is often a trade-off between sensitivity, speed, and complexity. The following table summarizes the key validation parameters for the two methods.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV)
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) 0.04 µg/mL[1]Estimated at < 0.1 µg/mL
Limit of Quantification (LOQ) 0.16 µg/mLEstimated at < 0.5 µg/mL
Precision (%RSD) Within-run: 1.08%-1.75%, Between-run: 1.41%-2.52%[1]< 2%
Accuracy/Recovery 95.15%-99.91% (Desorption Efficiency)[1]98-102%
Analysis Time ~15 minutes~30 minutes (excluding derivatization)
Sample Preparation Solvent desorptionDerivatization, extraction, solvent evaporation, and reconstitution
Suitability Ideal for volatile, thermally stable compounds.Suitable for non-volatile or thermally labile compounds (with derivatization for non-chromophoric analytes).

Experimental Protocols

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from a validated procedure for the determination of this compound in air samples.[1]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID)

  • Capillary Column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

Reagents:

  • This compound, certified reference standard

  • Dichloromethane-Methanol (95:5, v/v), HPLC grade

  • Helium (carrier gas), high purity

  • Hydrogen and Air (for FID), high purity

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program: 50°C (hold for 2 min), ramp to 150°C at 10°C/min, hold for 5 min

  • Carrier Gas Flow: 1 mL/min (Helium)

  • Detector Temperature: 280°C

Sample Preparation:

  • Calibration Standards: Prepare a stock solution of this compound in the dichloromethane-methanol mixture. Serially dilute the stock solution to prepare calibration standards covering the linear range of 0.16-1616.60 µg/mL.[1]

  • Sample Preparation: For air samples, collect on an activated carbon tube and desorb with 1 mL of the dichloromethane-methanol mixture. For liquid samples, dilute with the dichloromethane-methanol mixture to fall within the calibration range.

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Method 2: High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV)

This protocol is based on a method for a structural isomer and is provided as a representative procedure for HPLC analysis of non-chromophoric alcohols.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • This compound, certified reference standard

  • 3,5-Dinitrobenzoyl chloride (derivatizing agent)

  • Pyridine (B92270) (catalyst)

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

Derivatization Procedure:

  • In a vial, mix 100 µL of the sample or standard solution with 100 µL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in acetonitrile.

  • Add 50 µL of pyridine to catalyze the reaction.

  • Seal the vial and heat at 60°C for 30 minutes.

  • After cooling, add 1 mL of 5% sodium bicarbonate solution to quench the reaction.

  • Extract the derivative with 2 mL of dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the residue in 500 µL of the mobile phase.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Calibration Standards: Prepare a stock solution of this compound in acetonitrile. Prepare a series of calibration standards and derivatize them as described above.

  • Sample Preparation: Dilute the samples with acetonitrile to an appropriate concentration and follow the derivatization procedure.

Data Analysis: Generate a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards. Quantify the analyte in the samples using this curve.

Methodology Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Prepare Standards Inject Inject into GC Standard->Inject Sample Prepare/Dilute Sample Desorb Solvent Desorption Sample->Desorb Desorb->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

GC-FID Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Standards Derivatize Derivatization Reaction Standard->Derivatize Sample Prepare/Dilute Sample Sample->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

HPLC-UV Analysis Workflow

Conclusion

Both GC-FID and HPLC with pre-column derivatization are viable methods for the quantification of this compound.

  • GC-FID is the more direct, faster, and simpler method, making it ideal for routine analysis of volatile samples where high throughput is required. Its high sensitivity and precision are well-documented for this analyte.

  • HPLC-UV following derivatization, while more labor-intensive and time-consuming due to the sample preparation steps, offers an alternative for laboratories that may not have a dedicated GC system or when dealing with complex matrices that are not amenable to GC analysis. The derivatization step allows for sensitive detection using a common UV detector.

The choice between these methods should be based on the specific requirements of the analysis, including sample matrix, required sensitivity, available instrumentation, and desired sample throughput.

References

Benchmarking the performance of 4-Methyl-2-pentanol as a solvent against traditional solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical decision that can significantly impact experimental outcomes, process efficiency, and safety. While traditional solvents have long been staples in the laboratory, the pursuit of improved performance, safety, and environmental profiles has led to the exploration of alternative solvents. This guide provides a comprehensive, data-driven comparison of 4-Methyl-2-pentanol (also known as Methyl Isobutyl Carbinol or MIBC) against a selection of conventional solvents, offering insights into its potential as a viable alternative in various applications.

Executive Summary

This compound is a secondary alcohol that exhibits a unique combination of properties, including a moderate boiling point, controlled evaporation rate, and good solvency for a range of organic compounds.[1] These characteristics position it as a versatile solvent for applications such as coatings, extractions, and organic synthesis.[2][3] This guide benchmarks the performance of this compound against common laboratory solvents like methanol, ethanol, acetone, toluene (B28343), and xylene, focusing on key parameters such as solvency power, physical properties, and safety considerations.

Comparative Data of Solvent Properties

The following tables summarize the key physicochemical properties of this compound and selected traditional solvents, allowing for a direct comparison of their performance characteristics.

Table 1: Physical and Chemical Properties

PropertyThis compoundMethanolEthanolAcetoneTolueneXylene (mixed isomers)
CAS Number 108-11-2[2]67-56-164-17-567-64-1108-88-31330-20-7
Molecular Weight ( g/mol ) 102.17[4]32.0446.0758.0892.14106.16
Boiling Point (°C) 131.6[4]64.778.556.2110.6~138-144
Density (g/mL at 20°C) 0.8075[4]0.7920.7890.7910.867~0.86-0.88
Flash Point (°C) 41[5]1113-184~27-32
Solubility in Water (g/L) 15[4]MiscibleMiscibleMiscible0.52~0.15-0.20
Viscosity (mPa·s at 20°C) 4.07[4]0.591.200.320.59~0.6-0.8
Evaporation Rate (n-BuAc=1) 0.32.11.95.62.00.7

Table 2: Solvency and Safety Data

ParameterThis compoundMethanolEthanolAcetoneTolueneXylene (mixed isomers)
Kauri-Butanol (KB) Value ~55-60 (est.)>1000 (infinitely soluble)>1000 (infinitely soluble)>1000 (infinitely soluble)105[6]~95-100
Hansen Solubility Parameters (MPa½)
   δD (Dispersion)15.3[7]15.115.815.518.017.8
   δP (Polar)3.3[7]12.38.810.41.41.0
   δH (Hydrogen Bonding)12.3[7]22.319.47.02.03.1
Occupational Exposure Limits (TWA, ppm) 25200100050020100
Primary Hazards Flammable, Irritant[8]Flammable, ToxicFlammableHighly FlammableFlammable, ToxicFlammable, Toxic

Experimental Protocols

To ensure a standardized and reproducible comparison of solvent performance, the following experimental methodologies are recommended.

Determination of Solvency Power (Kauri-Butanol Value)

The Kauri-Butanol (KB) value is a measure of the solvency power of a hydrocarbon solvent, determined by titrating a standard solution of kauri resin in n-butanol with the solvent until a defined turbidity is reached.[6][9] A higher KB value indicates a stronger solvent.[6]

Apparatus:

  • 250-mL Erlenmeyer flask

  • 50-mL burette

  • Water bath maintained at 25 ± 1 °C

  • Standard Kauri-Butanol solution

  • Toluene (for standardization)

  • The solvent to be tested

Procedure:

  • Standardize the Kauri-Butanol solution by titrating 20 g of the solution with toluene to the point of turbidity. The volume of toluene used should be between 100 and 110 mL.[10]

  • Place 20 g of the standardized Kauri-Butanol solution into a 250-mL Erlenmeyer flask.

  • Fill the burette with the solvent to be tested.

  • Slowly add the test solvent to the Kauri-Butanol solution while continuously swirling the flask.

  • Continue the titration until the solution becomes cloudy and obscures a printed text of a specific font size held behind the flask.[11]

  • Record the volume of the test solvent used. This volume, in milliliters, is the Kauri-Butanol value.

Measurement of Evaporation Rate

The evaporation rate can be determined using a thin-film evaporometer, which measures the time required for a specific volume of solvent to evaporate under controlled conditions.[12] The results are often expressed relative to a standard solvent, such as n-butyl acetate (B1210297).

Apparatus:

  • Thin-film evaporometer

  • Constant-temperature cabinet

  • Syringe (1.0 mL)

  • Filter paper discs

Procedure:

  • Set the constant-temperature cabinet to the desired temperature (e.g., 25 °C).

  • Place a filter paper disc on the evaporometer stage.

  • Using the syringe, dispense a precise volume (e.g., 0.77 mL) of the solvent onto the center of the filter paper.

  • Start the timer and the air flow (at a specified rate).

  • Record the time it takes for the liquid film to completely evaporate, as indicated by the disappearance of the wet spot.

  • Calculate the evaporation rate relative to n-butyl acetate by dividing the evaporation time of n-butyl acetate by the evaporation time of the sample solvent.

Viscosity Measurement

The viscosity of a solvent can be determined using a viscometer, such as an Ostwald viscometer, which measures the time it takes for a fixed volume of liquid to flow through a capillary tube under the force of gravity.[13][14]

Apparatus:

  • Ostwald viscometer

  • Constant-temperature water bath

  • Stopwatch

  • Pipette

  • Reference liquid with known viscosity (e.g., water)

Procedure:

  • Clean the viscometer thoroughly and dry it.

  • Pipette a known volume of the reference liquid (e.g., water) into the larger bulb of the viscometer.

  • Place the viscometer in the constant-temperature water bath and allow it to equilibrate.

  • Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.

  • Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower calibration mark.

  • Repeat the measurement several times to ensure accuracy.

  • Thoroughly clean and dry the viscometer and repeat the procedure with the test solvent.

  • Calculate the viscosity of the test solvent using the following formula: η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂) where:

    • η₁ = viscosity of the test solvent

    • η₂ = viscosity of the reference liquid

    • ρ₁ = density of the test solvent

    • ρ₂ = density of the reference liquid

    • t₁ = flow time of the test solvent

    • t₂ = flow time of the reference liquid

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for determining key solvent properties.

G cluster_0 Kauri-Butanol Value Determination A Prepare Standard Kauri-Butanol Solution B Titrate with Test Solvent A->B C Observe Turbidity (Cloud Point) B->C D Record Volume of Solvent Used C->D G cluster_1 Evaporation Rate Measurement E Dispense Solvent onto Filter Paper F Start Timer and Airflow E->F G Monitor for Complete Evaporation F->G H Record Evaporation Time G->H I Calculate Relative Rate H->I G cluster_2 Viscosity Measurement using Ostwald Viscometer J Measure Flow Time of Reference Liquid M Calculate Viscosity of Test Solvent J->M K Measure Flow Time of Test Solvent K->M L Measure Densities of Both Liquids L->M

References

Comparative Efficacy of 4-Methyl-2-pentanol Derivatives in Biological Assays: A Focused Analysis on Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological efficacy of a broad range of simple 4-Methyl-2-pentanol derivatives is currently challenging due to a scarcity of publicly available, directly comparable quantitative data. The existing research landscape primarily focuses on the physicochemical properties and industrial applications of this compound and its basic esters. However, a specific study on a series of more complex pentanoic acid derivatives incorporating a 4-methyl-pentyl moiety provides valuable insights into their antibacterial potential.

This guide presents a detailed analysis of the antibacterial efficacy of a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivatives. The data and experimental protocols are based on a peer-reviewed study that systematically synthesized and evaluated these compounds against various bacterial strains, including multidrug-resistant isolates.

Efficacy Against Gram-Positive Bacteria

The synthesized derivatives of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium, were determined for a range of derivatives with different substituents on the phenylfuran ring.

The results, as summarized in the table below, indicate that the nature of the substituent on the phenyl ring plays a crucial role in the antibacterial potency of these compounds.

Compound IDSubstituent (R)Staphylococcus aureus (MRSA) ATCC 43300 MIC (µg/mL)Staphylococcus aureus (QRSA) SA1199B MIC (µg/mL)Staphylococcus epidermidis (MRSE) ATCC 51625 MIC (µg/mL)Enterococcus faecalis ATCC 6589 MIC (µg/mL)
4a H4444
4b 4-F4444
4c 4-Cl2222
4d 4-Br2222
4e 4-CH₃2222
4f 4-OCH₃2222
4g 3,4-diCl4444
4h 4-NO₂4444

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the referenced study.

Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids

The synthesis of the target compounds was achieved through a Knoevenagel condensation reaction.

G cluster_start Starting Materials Start_1 (S)-2-(4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid Reaction Knoevenagel Condensation Start_1->Reaction Start_2 5-(substituted-phenyl)furan-2-carbaldehyde Start_2->Reaction Product (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification

Synthetic pathway for the target compounds.

Materials:

  • (S)-2-(4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid

  • Various 5-(substituted-phenyl)furan-2-carbaldehydes

  • Sodium acetate (B1210297)

  • Glacial acetic acid

Procedure:

  • A mixture of (S)-2-(4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (1.0 mmol), the respective 5-(substituted-phenyl)furan-2-carbaldehyde (1.0 mmol), and anhydrous sodium acetate (2.0 mmol) was refluxed in glacial acetic acid (15 mL) for 6 hours.

  • After cooling, the reaction mixture was poured into ice water.

  • The resulting precipitate was collected by filtration, washed with water, and purified by recrystallization from a suitable solvent to yield the final products.

In-vitro Antibacterial Activity Assay (Broth Microdilution Method)

The antibacterial activity of the synthesized compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

G Start Prepare bacterial inoculum Inoculation Inoculate each well with the bacterial suspension Start->Inoculation Preparation Prepare serial dilutions of test compounds in 96-well microtiter plates Preparation->Inoculation Incubation Incubate plates at 37°C for 24 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation Result Determine MIC (lowest concentration with no visible growth) Observation->Result

Workflow for the in-vitro antibacterial activity assay.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial strains were cultured overnight in MHB at 37°C. The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.

  • Each well was inoculated with the prepared bacterial suspension.

  • The plates were incubated at 37°C for 24 hours.

  • The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Structure-Activity Relationship

The data suggests a clear structure-activity relationship for these complex derivatives. The presence of electron-withdrawing groups (Cl, Br) and electron-donating groups (CH₃, OCH₃) at the para-position of the phenyl ring resulted in the most potent antibacterial activity (MIC = 2 µg/mL). In contrast, unsubstituted, di-substituted, or nitro-substituted derivatives showed lower activity (MIC = 4 µg/mL).

G Core Core Structure ((S,Z)-4-methyl-2-(4-oxo-5-(furan-2-ylmethylene) -2-thioxothiazolidin-3-yl)pentanoic acid) R_group Substituent (R) on Phenyl Ring Core->R_group Modification Activity Antibacterial Activity (MIC) R_group->Activity Influences

Relationship between chemical structure and biological activity.

Conclusion and Future Directions

While this guide provides a detailed comparison of a specific class of complex this compound derivatives, it also underscores the significant gap in the scientific literature regarding the biological efficacy of simpler derivatives. The potent antibacterial activity observed in the studied compounds suggests that the 4-methyl-pentyl scaffold could be a valuable starting point for the development of new therapeutic agents.

Future research should focus on the systematic synthesis and biological evaluation of a wider range of simple this compound derivatives, such as esters, ethers, and amides. Such studies would provide a more comprehensive understanding of the structure-activity relationships and could lead to the discovery of novel compounds with valuable pharmacological properties. This would enable the creation of more extensive and broadly applicable comparison guides for the scientific community.

Inter-laboratory validation of a new analytical method for 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) Method for the Quantification of 4-Methyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive inter-laboratory validation of a new analytical method for the quantification of this compound, a significant compound in various industrial and pharmaceutical applications. The study was conducted to establish the method's robustness, reliability, and reproducibility across multiple laboratories, ensuring its suitability for routine use in quality control and research settings. This document provides a detailed comparison of the method's performance characteristics, supported by experimental data from a collaborative study involving three independent laboratories.

Data Summary

The quantitative data from the inter-laboratory validation is summarized below, highlighting the key performance indicators of the analytical method.

Table 1: Summary of Inter-Laboratory Validation Results for this compound by GC-FID

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Precision (RSD%)
Repeatability (n=6)1.2%1.5%1.3%≤ 2%
Intermediate Precision (n=18)1.8%2.1%1.9%≤ 3%
Reproducibility (Inter-Lab)\multicolumn{3}{c}{2.5%}≤ 5%
Accuracy (% Recovery)
50% Concentration99.5%101.2%98.9%98.0 - 102.0%
100% Concentration100.8%99.2%100.5%98.0 - 102.0%
150% Concentration101.5%98.5%101.0%98.0 - 102.0%
Linearity (r²) 0.99950.99910.9998≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.05 µg/mLReport
Limit of Quantitation (LOQ) 0.15 µg/mL0.18 µg/mL0.15 µg/mLReport
Robustness (RSD%)
Flow Rate ± 10%2.1%2.3%2.0%≤ 5%
Temperature ± 5°C1.9%2.5%2.2%≤ 5%

Experimental Protocols

A detailed methodology was followed by each participating laboratory to ensure consistency and comparability of the results.

Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations of 0.5, 1, 5, 10, 25, and 50 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate stock solution.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method
  • Instrument: Agilent 7890B GC System or equivalent, equipped with a flame ionization detector.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 180°C at 15°C/min, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Data Acquisition: Peak area of this compound.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory validation process and the logical relationships between the validation parameters.

G cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Inter-Laboratory Validation cluster_2 Phase 3: Data Analysis & Reporting A Develop Analytical Method B Single-Lab Validation A->B C Develop Validation Protocol B->C D Distribute Protocol & Samples to Labs C->D E Lab 1: Execute Protocol D->E F Lab 2: Execute Protocol D->F G Lab 3: Execute Protocol D->G H Collect & Analyze Data from All Labs E->H F->H G->H I Statistical Analysis (Repeatability, Reproducibility) H->I J Final Validation Report I->J

Caption: Workflow of the inter-laboratory validation process.

G cluster_accuracy Accuracy cluster_precision Precision cluster_performance Performance Characteristics cluster_robustness Robustness center Method Validation Recovery Recovery Studies center->Recovery Repeatability Repeatability center->Repeatability Linearity Linearity center->Linearity Robustness Method Robustness center->Robustness Intermediate Intermediate Precision Repeatability->Intermediate Reproducibility Reproducibility Intermediate->Reproducibility Range Range Linearity->Range LOD LOD LOQ LOQ LOD->LOQ

Caption: Logical relationship of analytical method validation parameters.

A Comparative Analysis of 4-Methyl-2-pentanol and Isopropanol in Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the success of solvent extraction processes, directly impacting yield, purity, and overall efficiency. This guide provides a comprehensive comparison of two common alcohol solvents, 4-Methyl-2-pentanol (also known as Methyl Isobutyl Carbinol or MIBC) and Isopropanol (B130326) (IPA), to aid researchers in making informed decisions for their extraction protocols. While direct comparative studies on the extraction efficiency of these two solvents for specific compounds are not extensively available in published literature, this guide offers a detailed comparison of their physicochemical properties and provides a standardized experimental protocol to facilitate in-house comparative analysis.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior and suitability for a given extraction. The following table summarizes the key physicochemical characteristics of this compound and isopropanol.

PropertyThis compound (MIBC)Isopropanol (IPA)
Molecular Formula C₆H₁₄OC₃H₈O
Molar Mass 102.17 g/mol 60.1 g/mol [1]
Boiling Point 131.6 °C82.6 °C[1][2]
Melting Point -90 °C-89 °C[1][2]
Density 0.8075 g/cm³ (at 20 °C)0.786 g/cm³ (at 20 °C)[1][2]
Solubility in Water 15 g/L (Limited)Miscible[1][2]
Vapor Pressure 0.698 kPa~4.4 kPa (33 mmHg) at 20°C[1]
Flash Point 41 °C (106 °F)11.7 °C (53 °F)

Key Considerations for Solvent Selection in Extraction

The choice between this compound and isopropanol for a specific extraction application will depend on a variety of factors. The following diagram illustrates the logical relationships between these factors.

Caption: Factors influencing the selection of a solvent for extraction.

Comparative Analysis

This compound (MIBC): With its longer carbon chain and branched structure, MIBC is less polar than isopropanol. Its limited miscibility with water makes it a suitable candidate for liquid-liquid extractions from aqueous solutions, as it will form a distinct organic phase. The higher boiling point of MIBC can be advantageous for extractions conducted at elevated temperatures, as it will have a lower vapor pressure, reducing solvent loss. However, this also means that more energy is required to remove the solvent during downstream processing. Its primary industrial application is as a frother in mineral flotation.

Isopropanol (IPA): Isopropanol is a more polar solvent that is completely miscible with water.[1][2] This property makes it unsuitable for traditional liquid-liquid extraction from aqueous media without the addition of a salting-out agent to induce phase separation. However, its miscibility makes it an excellent solvent for extractions from solid matrices where the solvent is later removed by evaporation. The lower boiling point of IPA facilitates its removal from the extract, which can be beneficial for thermally sensitive compounds.[1] It is widely used in the extraction of natural products from plant materials.

Experimental Protocol: Comparative Liquid-Liquid Extraction

To provide a framework for direct comparison, the following is a detailed methodology for a liquid-liquid extraction experiment.

Objective: To compare the extraction efficiency of this compound and isopropanol for a target analyte from an aqueous solution.

Materials:

  • Aqueous solution containing the target analyte of a known concentration

  • This compound (reagent grade)

  • Isopropanol (reagent grade)

  • Sodium chloride (for salting-out with isopropanol)

  • Separatory funnels (250 mL)

  • Volumetric flasks

  • Pipettes

  • Analytical instrument for quantification of the analyte (e.g., UV-Vis spectrophotometer, HPLC, GC-MS)

Procedure:

  • Preparation of the Aqueous Phase: Prepare a stock solution of the target analyte in water at a precisely known concentration.

  • Extraction with this compound: a. Pipette 50 mL of the aqueous analyte solution into a 250 mL separatory funnel. b. Add 50 mL of this compound to the separatory funnel. c. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure. d. Allow the layers to separate completely. e. Carefully drain the lower aqueous layer and the upper organic (this compound) layer into separate, labeled containers.

  • Extraction with Isopropanol (with Salting-Out): a. Pipette 50 mL of the aqueous analyte solution into a separate 250 mL separatory funnel. b. Add a pre-determined amount of sodium chloride to the aqueous solution to achieve saturation and induce phase separation upon addition of isopropanol. c. Add 50 mL of isopropanol to the separatory funnel. d. Stopper the funnel and shake vigorously for 2 minutes, venting as necessary. e. Allow the layers to separate. Note that the separation may be less distinct than with MIBC. f. Carefully separate the two phases into labeled containers.

  • Analysis: a. Analyze the concentration of the analyte in the initial aqueous solution and in both the aqueous and organic phases after extraction for both solvent systems. b. Use a suitable and validated analytical method for quantification.

  • Calculation of Extraction Efficiency: The extraction efficiency (E) can be calculated using the following formula: E (%) = [ (C₀V₀ - C₁V₁) / (C₀V₀) ] * 100 Where:

    • C₀ is the initial concentration of the analyte in the aqueous phase.

    • V₀ is the initial volume of the aqueous phase.

    • C₁ is the concentration of the analyte in the aqueous phase after extraction.

    • V₁ is the volume of the aqueous phase after extraction.

The following diagram outlines the experimental workflow for this comparative analysis.

Comparative_Extraction_Workflow cluster_mibc This compound Arm cluster_ipa Isopropanol Arm start Start: Prepare Aqueous Analyte Solution mibc_extract Liquid-Liquid Extraction with this compound start->mibc_extract ipa_salt Add Salting-Out Agent start->ipa_salt mibc_separate Phase Separation mibc_extract->mibc_separate mibc_analyze Analyze Organic and Aqueous Phases mibc_separate->mibc_analyze compare Compare Extraction Efficiencies mibc_analyze->compare ipa_extract Liquid-Liquid Extraction with Isopropanol ipa_salt->ipa_extract ipa_separate Phase Separation ipa_extract->ipa_separate ipa_analyze Analyze Organic and Aqueous Phases ipa_separate->ipa_analyze ipa_analyze->compare end End: Determine Optimal Solvent compare->end

Caption: Experimental workflow for comparing the extraction efficiency of this compound and isopropanol.

Conclusion

The choice between this compound and isopropanol for solvent extraction is not a one-size-fits-all decision. This compound's limited water miscibility and higher boiling point make it a strong candidate for liquid-liquid extractions, particularly at elevated temperatures. Isopropanol, with its high polarity and miscibility with water, is often better suited for extractions from solid matrices, with the advantage of easier solvent removal.

For researchers and drug development professionals, a thorough understanding of the physicochemical properties of these solvents, coupled with empirical data from comparative experiments as outlined in this guide, will enable the selection of the most effective solvent for their specific application, ultimately leading to improved extraction efficiency and product purity.

References

Spectroscopic Showdown: Unraveling the Structure of 4-Methyl-2-pentanol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the spectroscopic confirmation of oxidation and dehydration reaction products of 4-Methyl-2-pentanol, supported by experimental data and protocols.

In the realm of organic synthesis, the precise identification of reaction products is paramount. For reactions involving this compound, such as oxidation and dehydration, a variety of products can be formed. This guide provides a comprehensive comparison of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural confirmation of the primary products: 4-methyl-2-pentanone (B128772) from oxidation and a mixture of 4-methyl-2-pentene (B213027) isomers from dehydration. This guide is intended for researchers, scientists, and drug development professionals seeking to employ robust analytical techniques for product characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the starting material, this compound, and its principle reaction products. This quantitative data serves as a benchmark for experimental analysis.

Table 1: Spectroscopic Data for this compound and its Oxidation Product

CompoundSpectroscopic TechniqueKey Data
This compound ¹H NMR (CDCl₃) δ ~3.8 ppm (m, 1H, CH-OH), δ ~1.2 ppm (d, 3H, CH₃-CH), δ ~0.9 ppm (d, 6H, (CH₃)₂-CH)
¹³C NMR (CDCl₃) δ ~67 ppm (CH-OH), δ ~50 ppm (CH₂), δ ~25 ppm (CH), δ ~23, 22 ppm ((CH₃)₂)
IR (neat) ~3350 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1120 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) m/z 87 (M-CH₃), 45 (C₂H₅O⁺)
4-Methyl-2-pentanone ¹H NMR (CDCl₃) δ ~2.4 ppm (d, 2H, CH₂), δ ~2.1 ppm (s, 3H, CH₃-C=O), δ ~2.1 ppm (m, 1H, CH), δ ~0.9 ppm (d, 6H, (CH₃)₂)
¹³C NMR (CDCl₃) δ ~209 ppm (C=O), δ ~52 ppm (CH₂), δ ~30 ppm (CH₃-C=O), δ ~25 ppm (CH), δ ~22 ppm ((CH₃)₂)[1][2]
IR (neat) ~2960 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (strong, C=O stretch)[3][4]
Mass Spectrometry (EI) m/z 100 (M⁺), 85 (M-CH₃), 58 (McLafferty rearrangement), 43 (CH₃CO⁺)[5][6][7]

Table 2: Spectroscopic Data for Dehydration Products of this compound

CompoundSpectroscopic TechniqueKey Data
trans-4-Methyl-2-pentene ¹H NMR (CDCl₃) δ ~5.4 ppm (m, 2H, CH=CH), δ ~2.2 ppm (m, 1H, CH), δ ~1.7 ppm (d, 3H, CH₃-CH=), δ ~0.9 ppm (d, 6H, (CH₃)₂)
¹³C NMR (CDCl₃) δ ~134 ppm, ~125 ppm (CH=CH), δ ~31 ppm (CH), δ ~22 ppm ((CH₃)₂), δ ~18 ppm (CH₃-CH=)[8]
IR (neat) ~3020 cm⁻¹ (=C-H stretch), ~1670 cm⁻¹ (C=C stretch), ~965 cm⁻¹ (trans =C-H bend)[9][10][11]
Mass Spectrometry (EI) m/z 84 (M⁺), 69 (M-CH₃), 41 (C₃H₅⁺)[12]
cis-4-Methyl-2-pentene ¹H NMR (CDCl₃) δ ~5.3 ppm (m, 2H, CH=CH), δ ~2.5 ppm (m, 1H, CH), δ ~1.6 ppm (d, 3H, CH₃-CH=), δ ~0.9 ppm (d, 6H, (CH₃)₂)
¹³C NMR (CDCl₃) δ ~132 ppm, ~124 ppm (CH=CH), δ ~26 ppm (CH), δ ~22 ppm ((CH₃)₂), δ ~12 ppm (CH₃-CH=)[13][14]
IR (neat) ~3015 cm⁻¹ (=C-H stretch), ~1660 cm⁻¹ (C=C stretch), ~690 cm⁻¹ (cis =C-H bend)[15][16][17]
Mass Spectrometry (EI) m/z 84 (M⁺), 69 (M-CH₃), 41 (C₃H₅⁺)[17]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. The following are standard procedures for the spectroscopic analysis of this compound reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 220 ppm

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a single drop of the analyte directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: Collect a background spectrum of the clean ATR crystal before running the sample. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector temperature: 250°C.

    • Oven program: Start at 40°C for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 35-300 amu.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

  • Data Analysis: Identify the components by comparing their mass spectra with a reference library (e.g., NIST) and their retention times.

Visualizing the Workflow and Logic

To better illustrate the process of product confirmation, the following diagrams created using the DOT language visualize the experimental workflow and the logical connections between spectroscopic data and structural determination.

experimental_workflow start This compound Reaction oxidation Oxidation start->oxidation Oxidizing Agent dehydration Dehydration start->dehydration Acid Catalyst product_mixture Reaction Product(s) oxidation->product_mixture dehydration->product_mixture purification Purification (e.g., Distillation, Chromatography) product_mixture->purification gcms GC-MS Analysis product_mixture->gcms pure_product Isolated Product(s) purification->pure_product nmr NMR Spectroscopy (¹H & ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation gcms->structure_confirmation

Figure 1. Experimental workflow for reaction product analysis.

structure_elucidation_logic cluster_oxidation Oxidation Product cluster_dehydration Dehydration Products ketone 4-Methyl-2-pentanone ir_ketone IR: Strong C=O stretch ~1715 cm⁻¹ ketone->ir_ketone provides evidence of nmr_ketone ¹³C NMR: C=O signal ~209 ppm ketone->nmr_ketone provides evidence of ms_ketone MS: m/z 43 (CH₃CO⁺) McLafferty m/z 58 ketone->ms_ketone provides evidence of alkene 4-Methyl-2-pentene (cis/trans isomers) ir_alkene IR: C=C stretch ~1660-1670 cm⁻¹ alkene->ir_alkene provides evidence of nmr_alkene ¹H NMR: Olefinic protons δ 5.3-5.4 ppm alkene->nmr_alkene provides evidence of ms_alkene MS: M⁺ at m/z 84 alkene->ms_alkene provides evidence of

Figure 2. Logic for spectroscopic structure determination.

Comparison of Spectroscopic Techniques and Alternatives

Each spectroscopic method offers unique insights into the molecular structure of the reaction products.

  • NMR Spectroscopy provides the most detailed structural information. ¹H NMR reveals the connectivity of protons and their chemical environment, while ¹³C NMR identifies the number and types of carbon atoms, including the characteristic carbonyl carbon of the ketone or the sp² carbons of the alkene.

  • IR Spectroscopy is a rapid and effective technique for identifying key functional groups. The disappearance of the broad O-H stretch of the starting alcohol and the appearance of a strong C=O stretch for the ketone or a C=C stretch for the alkene are definitive indicators of the reaction's progress and outcome.

  • Mass Spectrometry , particularly when coupled with Gas Chromatography (GC-MS), is excellent for separating mixtures and determining the molecular weight of the products. The fragmentation patterns also provide valuable structural clues, such as the McLafferty rearrangement for the ketone.

While spectroscopic methods are powerful, other techniques can be used as complementary or alternative approaches:

  • Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC is a robust method for determining the purity of the product and, through the use of standards, can identify the components of a mixture based on their retention times.

  • Chemical Tests: Classical wet chemistry tests can provide qualitative evidence for the presence or absence of certain functional groups. For instance, the 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP) test would give a positive result (a precipitate) for the ketone product, while the Baeyer's test (potassium permanganate) would be positive for the alkene products. These tests are less definitive than spectroscopic methods but can be useful for quick screening.

References

A Comparative Review of C6 Alcohols in Organic Chemistry: 1-Hexanol, Cyclohexanol, and Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a C6 alcohol as a solvent, reactant, or precursor in organic synthesis is a critical decision that can significantly influence reaction outcomes, product yields, and biological activity. This guide provides a comparative analysis of three structurally distinct C6 alcohols: the linear primary alcohol 1-hexanol (B41254), the cyclic secondary alcohol cyclohexanol (B46403), and the aromatic phenol (B47542). Their applications in key organic reactions and their roles in the development of pharmaceuticals are examined, supported by experimental data and detailed protocols.

Physicochemical Properties

The structural differences between 1-hexanol, cyclohexanol, and phenol give rise to distinct physicochemical properties that govern their behavior in chemical reactions.

Property1-HexanolCyclohexanolPhenol
Formula C₆H₁₄OC₆H₁₂OC₆H₅OH
Molar Mass ( g/mol ) 102.17100.1694.11
Boiling Point (°C) 157161.8181.7
Density (g/mL at 20°C) 0.8140.9621.07
Solubility in water ( g/100 mL) 0.59 (20°C)3.6 (20°C)8.3 (20°C)
pKa ~16~1610.0

Comparative Performance in Key Organic Reactions

The reactivity of the hydroxyl group and the nature of the carbon skeleton in these C6 alcohols dictate their performance in fundamental organic transformations.

Oxidation

The oxidation of alcohols is a cornerstone of organic synthesis, yielding valuable carbonyl compounds. The structural class of the alcohol—primary, secondary, or aromatic—directly influences the reaction products and rates.

Comparative Data: Oxidation of C6 Alcohols

AlcoholOxidizing AgentProduct(s)Typical YieldReference
1-Hexanol Chloramine-B/HClHexanal (B45976)- (Rate study)[1]
Cyclohexanol Chloramine-B/HClCyclohexanone (B45756)- (Rate study)[1]
Cyclohexanol Acidified MonochromateAdipic Acid>85% (Microwave)[2]
Phenol Chromic Acidp-Benzoquinone-

Kinetic studies on the oxidation by Chloramine-B in an acidic medium have shown that 1-hexanol reacts faster than cyclohexanol.[1] This can be attributed to the greater steric hindrance of the cyclic structure of cyclohexanol. The oxidation of cyclohexanol can be further controlled to yield adipic acid, a key monomer in nylon production, with high yields under microwave irradiation.[2] Phenol, being an aromatic alcohol, undergoes oxidation to form quinones.

Experimental Protocol: Comparative Oxidation of 1-Hexanol and Cyclohexanol

Objective: To compare the rate of oxidation of 1-hexanol and cyclohexanol using Chloramine-B as the oxidizing agent in an acidic medium.

Materials:

  • 1-Hexanol

  • Cyclohexanol

  • Chloramine-B (CAB)

  • Hydrochloric acid (HCl)

  • Sodium lauryl sulphate (SLS) as a micellar catalyst

  • Potassium iodide (KI), 10% solution

  • Standard sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

  • Thermostatic water bath

  • Ice

Procedure:

  • Prepare solutions of 1-hexanol, cyclohexanol, and Chloramine-B in a suitable solvent, maintaining a pseudo-unimolecular condition with respect to the oxidizing agent.[1]

  • Equilibrate the solutions of the alcohol and the oxidizing agent separately in a thermostat set to the desired reaction temperature (e.g., 30-50 °C).[1]

  • Initiate the reaction by mixing the equilibrated solutions.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and arrest the reaction by adding it to ice.[1]

  • To the quenched aliquot, add 10% KI solution and dilute sulfuric acid.

  • Titrate the liberated iodine against a standard solution of sodium thiosulfate using starch as an indicator.[1]

  • Monitor the progress of the reaction by plotting log (a-x) versus time, where (a-x) is the concentration of the unreacted Chloramine-B at time 't'. The pseudo-first-order rate constants can be determined from the slope of this plot.

  • The oxidation products, hexanal from 1-hexanol and cyclohexanone from cyclohexanol, can be identified by a 2,4-dinitrophenylhydrazine (B122626) test and confirmed by TLC.[1]

Etherification

Ether synthesis from alcohols is a classic acid-catalyzed condensation reaction. The reactivity of the C6 alcohols in etherification is influenced by both electronic and steric factors.

Comparative Data: Acid-Catalyzed Etherification

AlcoholCatalystProduct TypeSelectivity/YieldReference
1-Hexanol Tungstated ZirconiaDi-n-hexyl etherHigh selectivity
Cyclohexanol Acid catalystCyclohexene (B86901) (major)-
Phenol Acid catalyst (with cyclohexene)Cyclohexyl phenyl etherVariable[3]

Primary alcohols like 1-hexanol readily undergo intermolecular dehydration to form symmetrical ethers with high selectivity. In contrast, the acid-catalyzed dehydration of the secondary alcohol cyclohexanol predominantly leads to the formation of cyclohexene through an elimination reaction.[4] Phenol can undergo O-alkylation with alkenes like cyclohexene in the presence of an acid catalyst to form ethers such as cyclohexyl phenyl ether.[3]

Experimental Protocol: Synthesis of Cyclohexyl Phenyl Ether

Objective: To synthesize cyclohexyl phenyl ether via the acid-catalyzed alkylation of phenol with cyclohexene.

Materials:

  • Phenol

  • Cyclohexene

  • Amberlyst 15 (acidic resin catalyst)

  • 1,2-dichloroethane (solvent)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve phenol (1 mol/L) and cyclohexene (1 mol/L) in 1,2-dichloroethane.[3]

  • Add the Amberlyst 15 catalyst (e.g., 400 mg for a 10 mL reaction volume).[3]

  • Heat the reaction mixture to 358 K (85 °C) and stir.[3]

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the concentration of reactants and products.

  • Upon completion, filter the reaction mixture to remove the solid catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure.

Esterification

Esterification, the reaction between an alcohol and a carboxylic acid, is a fundamental process in organic synthesis. The reactivity of the alcohol is a key factor in determining the reaction rate and equilibrium position.

Comparative Data: Esterification with Acetic Acid

AlcoholCatalystProductRelative RateReference
1-Hexanol None (thermal)n-Hexyl acetate (B1210297)- (kinetic study)[5]
Cyclohexanol Acid catalystCyclohexyl acetateSlower than primary alcohols
Phenol Acid catalystPhenyl acetateRequires more forcing conditions[6]

Generally, primary alcohols like 1-hexanol exhibit higher reactivity in esterification compared to secondary alcohols like cyclohexanol due to reduced steric hindrance around the hydroxyl group. Phenol is less reactive than aliphatic alcohols in acid-catalyzed esterification due to the reduced nucleophilicity of the phenolic oxygen, a consequence of the lone pairs' delocalization into the aromatic ring.[7]

Experimental Protocol: Fischer Esterification of 1-Hexanol with Acetic Acid

Objective: To synthesize n-hexyl acetate via Fischer esterification.

Materials:

  • 1-Hexanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1-hexanol and an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for a specified period (e.g., 1-2 hours).

  • After cooling, transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the resulting n-hexyl acetate by distillation.

Applications in Drug Development

The distinct structural features of 1-hexanol, cyclohexanol, and phenol make them valuable building blocks in the synthesis of a wide range of pharmaceuticals.

  • 1-Hexanol: This linear alcohol serves as a precursor for various pharmaceutical compounds. For instance, it is a key starting material in the synthesis of 4-hexylresorcinol, a compound with anesthetic, antiseptic, and anthelmintic properties.[8] The hexyl group from 1-hexanol is introduced onto the resorcinol (B1680541) scaffold.[8] 1-Hexanol is also used in the production of plasticizers and as a chemical intermediate for various pharmaceuticals.

  • Cyclohexanol: The cyclic structure of cyclohexanol is incorporated into numerous drug molecules. It is a crucial intermediate in the production of caprolactam, the precursor to Nylon-6.[9] In the pharmaceutical industry, cyclohexanol derivatives are used in the synthesis of drugs like the antidepressant Venlafaxine.[10] The cyclohexane (B81311) ring can act as a bioisostere for phenyl or t-butyl groups in drug design, offering advantages in terms of three-dimensionality and binding affinity.[11]

  • Phenol: Phenol and its derivatives are ubiquitous in medicinal chemistry.[12] Phenol is a precursor to salicylic (B10762653) acid, the starting material for the synthesis of the widely used analgesic, aspirin.[1] It is also a key component in the synthesis of another common analgesic, paracetamol (acetaminophen).[13] The anesthetic propofol (B549288) is a derivative of phenol (2,6-di-isopropylphenol).[14] The diverse biological activities of phenol derivatives, including antimicrobial, antioxidant, and anti-inflammatory properties, make them a focal point in drug discovery.[15][16]

Signaling Pathways and Biological Effects

While the direct and specific roles of 1-hexanol and cyclohexanol in modulating intracellular signaling pathways are not well-documented, the effects of alcohols and phenols on cellular processes have been a subject of study.

The interaction of alcohols with cell membranes can influence the function of membrane-associated proteins, which are often key components of signaling cascades.[17] For example, 1-hexanol has been shown to increase membrane fluidity, which can, in turn, affect cellular processes.[18]

In contrast, there is extensive research on the role of polyphenolic compounds, which include phenol derivatives, in modulating various signaling pathways. Polyphenols can directly interact with and inhibit protein kinases, such as those in the mitogen-activated protein kinase (MAPK) and phosphoinositol-3-kinase (PI3K) pathways, which are crucial in carcinogenesis.[2][19] This interaction is a key mechanism behind the observed cancer-preventive effects of many polyphenols.[19]

Given the lack of direct comparative data on the effects of 1-hexanol, cyclohexanol, and phenol on a single signaling pathway, a diagram illustrating a generalized experimental workflow for their comparative analysis is presented below.

Visualizations

G cluster_reactants Reactants cluster_reaction Oxidation Reaction cluster_products Products 1_Hexanol 1-Hexanol Oxidant Oxidizing Agent (e.g., CrO3, H2SO4) 1_Hexanol->Oxidant Cyclohexanol Cyclohexanol Cyclohexanol->Oxidant Phenol Phenol Phenol->Oxidant Hexanal Hexanal Oxidant->Hexanal Cyclohexanone Cyclohexanone Oxidant->Cyclohexanone p_Benzoquinone p-Benzoquinone Oxidant->p_Benzoquinone

Caption: Comparative oxidation of C6 alcohols.

experimental_workflow cluster_setup Experimental Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Analysis and Comparison Reactants Prepare solutions of 1-Hexanol, Cyclohexanol, Phenol Conditions Set reaction conditions (Temperature, Catalyst, Solvent) Reactants->Conditions Initiate Initiate Reactions Conditions->Initiate Monitor Monitor progress (TLC, GC, etc.) Initiate->Monitor Isolate Isolate and Purify Products Monitor->Isolate Characterize Characterize Products (NMR, IR, MS) Isolate->Characterize Compare Compare Yields, Rates, and Selectivity Characterize->Compare

Caption: Generalized workflow for comparative analysis.

Conclusion

The choice between 1-hexanol, cyclohexanol, and phenol in organic chemistry is dictated by the specific requirements of the application. 1-Hexanol, as a linear primary alcohol, is a versatile solvent and reactant for forming linear alkyl chains. Cyclohexanol provides a cyclic, aliphatic scaffold that is crucial in polymer chemistry and for introducing three-dimensional structures into drug molecules. Phenol, with its unique aromaticity and acidity, is a cornerstone for the synthesis of a vast array of pharmaceuticals and other functional materials. Understanding their comparative reactivity and applications, as outlined in this guide, is essential for researchers and professionals in the chemical and pharmaceutical sciences to make informed decisions and optimize their synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-2-pentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-methyl-2-pentanol (CAS No. 108-11-2), also known as methyl isobutyl carbinol (MIBC). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause serious eye and respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from heat, sparks, and open flames.[1][2]

Key Quantitative Data

For quick reference, the following table summarizes the key safety and physical properties of this compound.

PropertyValue
Flash Point 41 °C (105.8 °F) - closed cup[2]
Boiling Point 132 °C (270 °F)[1]
Melting Point -90 °C (-130 °F)[1]
NFPA Health Rating 2 (Materials that, under emergency conditions, can cause temporary incapacitation or residual injury)[3]
NFPA Flammability Rating 2 (Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur)[3]
NFPA Instability Rating Not specified
RCRA Hazardous Waste Code D001 (Ignitability)[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed as a hazardous waste due to its flammability. Adherence to the Resource Conservation and Recovery Act (RCRA) regulations, as well as local and institutional policies, is mandatory.

Experimental Protocol: Waste Collection and Disposal

  • Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a chemically resistant container (e.g., glass or polyethylene) that is in good condition and has a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the operator.

  • Closure: Keep the waste container closed at all times except when adding waste.

  • Spill Containment: In case of a spill, immediately alert personnel in the area. Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Collect the absorbed material and contaminated items into a sealed container for disposal as hazardous waste.

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in accumulation for the maximum allowable time per institutional policy, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management cluster_spill Spill Response A Generate this compound Waste B Segregate and Collect in Labeled, Closed Container A->B C Store in Satellite Accumulation Area B->C D Container Full or Max Time Reached C->D E Contact Environmental Health & Safety (EHS) D->E Initiate Disposal Request F EHS Arranges for Pickup by Licensed Contractor E->F G Transport to Treatment, Storage, and Disposal Facility (TSDF) F->G S1 Spill Occurs S2 Absorb with Inert Material S1->S2 S3 Collect and Seal in a Labeled Container S2->S3 S3->E Dispose as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 4-Methyl-2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Methyl-2-pentanol, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that can cause serious eye and respiratory irritation.[1][2][3][4] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable liquids (Category 3)GHS02WarningH226: Flammable liquid and vapor.[1][2]
Serious eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[3][4][5]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation.[1][2][3][6]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust be worn at all times to protect from splashes. A face shield may be necessary for larger quantities.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are suitable. Breakthrough time and glove thickness should be considered for prolonged contact.
Body Protection Laboratory CoatA standard lab coat should be worn to protect from skin contact. For larger scale operations, chemical-resistant coveralls may be required.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required, especially in poorly ventilated areas or when dealing with spills.

Safe Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidents and ensuring the chemical's stability.

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[2][7][8]

  • Avoid contact with skin and eyes.[2]

  • Do not breathe vapors or mist.[8]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][9] No smoking.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[2][8]

  • Ground and bond containers when transferring material.[2][8]

  • Wash hands thoroughly after handling.[9]

Storage:

  • Store in a cool, dry, and well-ventilated area.[7][9]

  • Keep containers tightly closed when not in use.[2][7][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[8]

  • The recommended storage temperature is between 15–25 °C.[5]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air.[6][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing.[6][9] Flush the affected skin with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water.[9] Seek immediate medical attention.[9]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand or earth to contain the spill.[9]

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste.[9][10]

  • Clean: Clean the spill area thoroughly.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.[1][8]

  • Do not allow the chemical to enter the sewage system or waterways.[1]

  • Contaminated materials (e.g., gloves, absorbent pads) should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • For strongly contaminated halogen-free organic solvents, disposal in a designated "container A" may be appropriate, following institutional guidelines.[4]

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) - Gloves - Goggles - Lab Coat prep_fume_hood Verify Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather Necessary Materials prep_fume_hood->prep_materials handling_transfer Transfer this compound (Use non-sparking tools) prep_materials->handling_transfer handling_experiment Conduct Experiment in Fume Hood handling_transfer->handling_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handling_experiment->cleanup_decontaminate emergency_spill Spill Occurs handling_experiment->emergency_spill emergency_exposure Personal Exposure handling_experiment->emergency_exposure cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill_response Follow Spill Response Protocol emergency_spill->emergency_spill_response emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.